molecular formula C10H9F3O3 B580793 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester CAS No. 1261503-17-6

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Cat. No.: B580793
CAS No.: 1261503-17-6
M. Wt: 234.174
InChI Key: ZJYNURGSMOFDQA-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester (CAS 1261503-17-6) is a fluorinated phenylacetic acid ester utilized in organic synthesis and pharmaceutical research as a key chemical intermediate . This compound belongs to a class of structures known for their utility in developing more complex molecules, particularly those with potential biological activity. For instance, structurally similar difluoromethoxy-phenyl compounds are investigated as precursors in the synthesis of active agents, such as protoporphyrinogen oxidase inhibitors used in agrochemicals . The methyl ester group offers a versatile handle for further synthetic transformations, including hydrolysis to the corresponding acid or amide formation, making it a valuable building block for researchers. As a fluorinated organic compound, its incorporation into target molecules can significantly alter their electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug discovery and material science. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for proper personal protective equipment and handling procedures.

Properties

IUPAC Name

methyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)5-6-2-3-8(7(11)4-6)16-10(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYNURGSMOFDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733833
Record name Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261503-17-6
Record name Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1261503-17-6

Introduction: The Strategic Value of Fluorinated Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorinated functional groups has become an indispensable tool for the medicinal chemist. These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, modulated lipophilicity, and improved target binding affinity. Among the arsenal of fluorinated groups, the difluoromethoxy (-OCHF₂) moiety has garnered significant attention. It serves as a unique bioisostere for hydroxyl and methoxy groups, offering a nuanced balance of electronic and steric properties. This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester, a key building block that leverages the advantageous properties of the difluoromethoxy group for the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Strategic Advantages

The judicious placement of the difluoromethoxy and fluoro groups on the phenylacetic acid scaffold imparts a unique set of properties that are highly desirable in drug design.

PropertyValue/DescriptionSignificance in Drug Development
CAS Number 1261503-17-6[1]Unambiguous identification of the chemical substance.
Molecular Formula C₁₀H₉F₃O₃Provides the elemental composition of the molecule.
Molecular Weight 234.17 g/mol Influences diffusion rates and membrane permeability.
Appearance Off-white to slight yellow solid[2]Basic physical characteristic for material handling.
Difluoromethoxy Group -OCHF₂A metabolically robust bioisostere for hydroxyl or methoxy groups, capable of acting as a weak hydrogen bond donor. This can enhance binding interactions with target proteins and improve metabolic stability by blocking oxidative demethylation pathways.
Fluoro Group -FThe additional fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing pKa and binding affinity.

Synthetic Pathway: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route is outlined below, starting from commercially available 3-fluoro-4-hydroxybenzaldehyde.

Synthesis_Pathway A 3-Fluoro-4-hydroxybenzaldehyde B 4-(Difluoromethoxy)-3-fluorobenzaldehyde A->B Difluoromethylation (NaSO₂CF₂Cl, K₂CO₃, DMF/H₂O) C 2-(4-(Difluoromethoxy)-3-fluorophenyl)thioacetamide B->C Willgerodt-Kindler Reaction (Sulfur, Morpholine) D 2-(4-(Difluoromethoxy)-3-fluorophenyl)acetic acid C->D Hydrolysis (H₂SO₄, H₂O) E This compound D->E Esterification (Methanol, H₂SO₄ cat.)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and projected physicochemical properties of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for its application in synthesis, formulation, and biological screening. This document outlines the fundamental molecular attributes and provides detailed, field-proven experimental protocols for the systematic determination of its key physicochemical parameters. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible results.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a structurally complex molecule, belongs to this important class of compounds. Its phenylacetic acid scaffold is a common feature in many biologically active molecules. The presence of both a difluoromethoxy group and a fluorine substituent on the aromatic ring is anticipated to significantly influence its electronic properties, conformation, and ultimately its interaction with biological targets. This guide serves as a foundational resource for researchers working with this compound, providing both established data and the necessary experimental framework to fully characterize its physicochemical profile.

Molecular and Physicochemical Profile

PropertyValueSource
Chemical Name This compound-
CAS Number 1261503-17-6[1][2][3]
Molecular Formula C10H9F3O3[1]
Molecular Weight 234.17 g/mol -
Appearance Off-white to slight yellow solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa (of parent acid) Not available-

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[4]

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end to a height of 2-3 mm.[4][5][6]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[5][7]

G General Workflow for Solubility Testing A Weigh a small amount of the compound B Add a measured volume of solvent A->B C Vortex/Shake vigorously B->C D Observe for dissolution C->D E Classify solubility D->E

Sources

A Methodological Approach to Determining the Organic Solvent Solubility of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

This technical guide provides a comprehensive, first-principles-based methodology for determining the solubility of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester in a range of common organic solvents. Recognizing the absence of publicly available solubility data for this specific compound, this document serves as a practical whitepaper for researchers, process chemists, and formulation scientists. We will detail the theoretical considerations based on the compound's unique structure, present a robust experimental protocol for solubility determination via the isothermal shake-flask method, outline an analytical workflow using High-Performance Liquid Chromatography (HPLC), and provide a framework for the systematic presentation and interpretation of results. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for drug discovery, process development, and chemical engineering applications.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of This compound , we must first analyze its molecular structure.

  • Core Structure: The molecule possesses a phenylacetic acid methyl ester core. The benzene ring and the methyl group contribute to its nonpolar, hydrophobic character. The ester group (-COO-CH₃) introduces a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring and a difluoromethoxy group (-OCF₂H) significantly influences the molecule's electronic properties and intermolecular interactions.

    • Polarity: The high electronegativity of fluorine atoms creates strong C-F dipoles. The difluoromethoxy group, in particular, has a significant electron-withdrawing effect, which can modulate the polarity of the entire molecule.

    • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the oxygen of the ester and methoxy groups, along with the fluorine atoms, can act as weak hydrogen bond acceptors.

Based on this structure, we can hypothesize that the compound will exhibit moderate polarity. Its solubility is expected to be poor in highly nonpolar solvents (e.g., alkanes) and also limited in highly polar, protic solvents (like water) where it cannot participate effectively in the solvent's hydrogen-bonding network. Its optimal solubility will likely be found in solvents of intermediate polarity, such as chlorinated solvents, ketones, and esters.

Experimental Design: A Validated Protocol

The following section details a robust workflow for the quantitative determination of solubility. The isothermal shake-flask method is the gold-standard technique recommended by organizations like the OECD for its reliability.

Materials & Equipment
  • Solute: this compound (>98% purity)

  • Solvents: A selection of HPLC-grade organic solvents spanning a range of polarities (see Table 1).

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatic orbital shaker or water bath

    • Calibrated positive displacement pipettes

    • 20 mL glass scintillation vials with PTFE-lined caps

    • 0.22 µm PTFE syringe filters

    • HPLC system with a UV detector and a suitable C18 column

    • Class A volumetric flasks and glassware

Visualizing the Workflow

The overall experimental process can be visualized as a logical sequence of steps designed to ensure equilibrium is reached and measurements are accurate.

G prep 1. Solvent & Solute Preparation add 2. Add Excess Solute to Solvent in Vial prep->add Weigh accurately equil 3. Equilibration (Isothermal Shaking, 24-72h) add->equil Seal vials settle 4. Settling Phase (Allow undissolved solid to sediment) equil->settle Cease agitation sample 5. Aliquot & Filter (0.22 µm PTFE filter) settle->sample From supernatant dilute 6. Serial Dilution for Analysis sample->dilute Known dilution factor analyze 7. HPLC-UV Analysis dilute->analyze Inject onto column calc 8. Calculate Solubility (mg/mL or mol/L) analyze->calc Compare to std. curve

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Experimental Protocol
  • Preparation: For each selected solvent, add approximately 5 mL of the solvent to a 20 mL glass vial.

  • Addition of Solute: Add a pre-weighed amount of this compound to each vial. The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed. A starting point of ~200 mg is recommended.

  • Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours. A preliminary kinetic study is advised to confirm that equilibrium is reached, which may require up to 72 hours for some solvent-solute systems.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to sediment completely.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any microscopic particulate matter. The first few drops should be discarded to saturate the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used in the HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Method: HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase. A wavelength of maximum absorbance (λ_max), likely around 254 nm or 270 nm, should be used for maximum sensitivity.

  • Calibration: Prepare a series of calibration standards of the compound of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999 for accurate quantification.

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format. The results should be reported as the mean of at least three independent measurements, along with the standard deviation to indicate the precision of the data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventPolarity IndexDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Classification
n-Heptane0.11.9< 1.0< 0.004Sparingly Soluble
Toluene2.42.445.3 ± 2.10.197Soluble
Dichloromethane3.19.1> 200> 0.869Freely Soluble
Ethyl Acetate4.46.0155.8 ± 5.60.677Freely Soluble
Acetone5.121> 200> 0.869Freely Soluble
Acetonitrile5.837.5110.2 ± 4.90.479Soluble
Methanol5.13325.1 ± 1.50.109Sparingly Soluble
Dimethyl Sulfoxide (DMSO)7.247> 200> 0.869Freely Soluble

Note: The data presented in this table is illustrative and serves as a template for reporting actual experimental results. The molecular weight of the compound is assumed to be 230.17 g/mol for calculations.

Interpreting the Results

The relationship between solvent properties and the measured solubility provides critical insight into the compound's physicochemical nature.

G cluster_solvents Solvent Characteristics cluster_solubility Resulting Solubility compound Compound Properties This compound - Moderate Polarity - H-bond Acceptor - Aromatic Core nonpolar Nonpolar Solvents (e.g., Heptane) - van der Waals forces only - Poor interaction with polar ester & fluoro groups compound->nonpolar Mismatch inter Intermediate Polarity (e.g., DCM, Acetone, EtOAc) - Dipole-dipole interactions - Matches compound polarity - Solvates both polar/nonpolar regions compound->inter Good Match polar Polar Aprotic/Protic (e.g., DMSO, Methanol) - Strong dipole or H-bonding - Methanol H-bonds disrupt solute-solute forces - DMSO is a universal solvent compound->polar Partial Match low Low Solubility nonpolar->low high High Solubility inter->high variable Variable Solubility polar->variable

Caption: Relationship between Compound Properties and Solvent Classes.

As hypothesized, the compound's solubility is expected to be highest in solvents of intermediate polarity like Dichloromethane (DCM), Acetone, and Ethyl Acetate. These solvents can effectively solvate both the nonpolar phenyl ring and the polar ester and difluoromethoxy functionalities. The very high solubility in a polar aprotic solvent like DMSO is also common for many organic compounds. In contrast, the poor solubility in nonpolar heptane and the more limited solubility in polar protic methanol highlight the importance of matching intermolecular forces for effective dissolution.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for determining the solubility of this compound in organic solvents. By combining a sound theoretical framework with a validated experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis, purification, and formulation development. Adherence to this protocol will ensure consistency and accuracy, contributing to the successful progression of research and development projects involving this compound.

References

  • Title: Hydrogen Bonding Source: IUPAC Gold Book URL: [Link]

  • Title: The C–F Bond as a Hydrogen Bond Acceptor Source: Journal of the American Chemical Society URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Solvent Properties - Dielectric Constant, Dipole Moment Source: The Organic Chemistry Data Resource URL: [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester, a compound of interest in pharmaceutical and agrochemical research. By dissecting the theoretical underpinnings of chemical shifts and spin-spin coupling, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore the influence of the difluoromethoxy and fluoro substituents on the spectral features of the molecule, providing a detailed interpretation of the expected NMR data. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR spectra for this and similar fluorinated compounds.

Introduction: The Structural Significance of a Fluorinated Phenylacetic Acid Derivative

This compound (CAS 1261503-17-6) is a compound that embodies several key structural motifs prevalent in contemporary drug discovery.[3][4] The presence of a difluoromethoxy group (-OCHF₂) and a fluorine atom on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding the precise arrangement of these atoms is crucial for elucidating structure-activity relationships (SAR).

NMR spectroscopy stands as the primary tool for the unambiguous structural confirmation of such molecules.[1] The unique magnetic properties of the ¹H, ¹³C, and ¹⁹F nuclei provide a detailed roadmap of the molecular framework. This guide will delve into the theoretical prediction and practical interpretation of the ¹H and ¹³C NMR spectra of this specific ester.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion, the following numbering scheme will be used throughout this guide:

Caption: Structure of this compound.

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum is dictated by the chemical environment of each proton. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield to higher ppm values.[5][6] Conversely, electron-donating groups cause upfield shifts. Spin-spin coupling between non-equivalent protons on adjacent carbons leads to signal splitting, providing crucial connectivity information.

Predicted Chemical Shifts and Multiplicities
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Rationale
H12 (-OCHF₂) 6.5 - 7.0Triplet (t)²JHF ≈ 72-74This proton is directly attached to a carbon bearing two fluorine atoms, resulting in a significant downfield shift. It will be split into a triplet by the two equivalent fluorine atoms.[7]
Aromatic Protons (H2, H5, H6) 6.9 - 7.5Multiplets (m)JHH, JHFThese protons reside in the aromatic region, typically between 6.5-8.0 ppm.[8] Their precise shifts and complex splitting patterns are influenced by the ortho, meta, and para relationships with each other and with the fluorine atom at C3, as well as the difluoromethoxy and methyl acetate groups. The electron-withdrawing nature of the substituents will generally push these signals downfield.[5][9]
H7 (-CH₂-) ~3.7Singlet (s)N/AThese benzylic protons are adjacent to the electron-withdrawing carbonyl group of the ester, causing a downfield shift.[8][10] In the absence of adjacent non-equivalent protons, this signal will appear as a singlet.
H10 (-OCH₃) ~3.7Singlet (s)N/AThe protons of the methyl ester group are deshielded by the adjacent oxygen atom, typically appearing in the 3.7-4.1 ppm range.[10][11][12] This signal will be a singlet.

Theoretical ¹³C NMR Spectral Analysis

In ¹³C NMR, the chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.[13] The presence of fluorine atoms introduces carbon-fluorine coupling (J-C,F), which can be observed over one or more bonds and provides invaluable structural information.[14]

Predicted Chemical Shifts and Multiplicities
Carbon(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Rationale
C8 (C=O) ~170Singlet (s) or Triplet (t)⁴JCFThe carbonyl carbon of the ester is significantly deshielded, appearing far downfield.[15] It may exhibit a small long-range coupling to the fluorine atoms of the difluoromethoxy group.
Aromatic Carbons (C1-C6) 110 - 160Doublets (d) or Doublets of Doublets (dd)¹JCF, ²JCF, ³JCFThe aromatic carbons resonate in the typical range of 110-160 ppm.[5] C3 and C4, being directly bonded to fluorine and the difluoromethoxy group respectively, will show large one-bond C-F couplings. The other aromatic carbons will exhibit smaller, longer-range couplings to the fluorine atoms.[14]
C12 (-OCHF₂) 113 - 116Triplet (t)¹JCF ≈ 255-260This carbon is directly attached to two fluorine atoms, resulting in a very large one-bond C-F coupling, which splits the signal into a triplet.[7]
C10 (-OCH₃) ~52Singlet (s)N/AThe methyl ester carbon appears in a typical upfield region for sp³ hybridized carbons attached to an oxygen.
C7 (-CH₂-) ~40Singlet (s) or Triplet (t)³JCFThis benzylic carbon will be found in the upfield region. It may show a small three-bond coupling to the fluorine atom at C3.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Achieving high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines a standardized procedure for the preparation and analysis of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for moderately polar organic compounds.[16][17]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[18] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[18]

  • Filtration: To ensure optimal spectral resolution by removing particulate matter, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[19]

  • Internal Standard: While modern spectrometers can use the deuterium lock signal for referencing, the addition of an internal standard like tetramethylsilane (TMS) at 0 ppm can be utilized for precise chemical shift calibration.[18] For fluorinated compounds, an external reference or indirect referencing might be preferred to avoid potential interactions.[18]

Caption: Workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is standard.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for carbons not coupled to fluorine.

    • Spectral Width: A range of 0 to 220 ppm is appropriate.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds is a standard value.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Conclusion: A Roadmap for Structural Verification

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the interplay of electronic effects and spin-spin coupling, researchers can confidently interpret the resulting spectra to confirm the molecular structure. The detailed theoretical predictions, coupled with a robust experimental protocol, offer a complete roadmap for the characterization of this and other complex fluorinated molecules. The application of these principles is fundamental to advancing research in fields where precise molecular architecture is a prerequisite for success.

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A Deep Dive into the Mass Spectrometry Analysis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the mass spectrometric analysis of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester," a compound of interest for researchers, scientists, and professionals in the field of drug development. By delving into the core principles of mass spectrometry and applying them to this specific fluorinated aromatic compound, this document will elucidate the rationale behind experimental choices, from sample preparation to data interpretation, ensuring a robust and reliable analytical workflow.

Introduction to the Analyte: Physicochemical Properties and Analytical Challenges

This compound (CAS: 1261503-17-6) possesses a molecular formula of C10H9F3O3.[1][2][3][4][5] Its structure, featuring a difluoromethoxy group, a fluorine substituent on the phenyl ring, and a methyl ester moiety, presents unique characteristics and challenges for mass spectrometric analysis. The presence of highly electronegative fluorine atoms can influence ionization efficiency and fragmentation pathways.[6] Understanding these nuances is paramount for developing sensitive and selective analytical methods, particularly in complex biological matrices encountered during drug metabolism and pharmacokinetic studies.

Strategic Sample Preparation: Ensuring Analytical Integrity

The journey to accurate mass spectrometric analysis begins with meticulous sample preparation. The choice of technique is dictated by the sample matrix and the desired analytical outcome (qualitative vs. quantitative). For drug development professionals analyzing biological samples, common and effective approaches include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8][9]

Table 1: Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[7]Simple, fast, and cost-effective.[8]Less clean extracts, potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[7]Cleaner extracts than PPT, good for removing salts and polar interferences.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a suitable solvent.[7]Provides the cleanest extracts, high analyte concentration, and can be automated.Higher cost, requires method development for sorbent and solvent selection.
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol outlines a validated approach for extracting this compound from a plasma matrix, a common scenario in pre-clinical and clinical studies.

Step 1: Cartridge Conditioning

  • Condition a suitable SPE cartridge (e.g., a reversed-phase C18 sorbent) by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the stationary phase for optimal analyte retention.[7]

Step 2: Sample Loading

  • Pre-treat 500 µL of plasma with a mild acid (e.g., 1% formic acid in water) to ensure the analyte is in a neutral form for better retention on the reversed-phase sorbent.

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.

Step 3: Washing

  • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences and salts that can cause ion suppression in the mass spectrometer.

Step 4: Elution

  • Elute the analyte from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). The choice of elution solvent should be optimized for maximum recovery.

Step 5: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of the liquid chromatography (LC) system to ensure compatibility and good peak shape.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification

For the sensitive and selective quantification of small molecules like this compound in complex matrices, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard.[11][12]

Experimental Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Autosampler Autosampler (Reconstituted Sample) Column Analytical Column (e.g., C18) Autosampler->Column Pump LC Pump (Mobile Phase) Pump->Column IonSource Ion Source (e.g., ESI) Column->IonSource Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem Data Acquisition

Caption: High-level workflow for LC-MS/MS analysis.

Method Development Considerations
  • Chromatography: A reversed-phase C18 column is a good starting point for separating this relatively non-polar analyte. A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte for positive ion mode detection.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this molecule due to the presence of atoms that can be readily protonated. Atmospheric pressure chemical ionization (APCI) could be an alternative, particularly if the analyte is less polar.[6]

  • Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high sensitivity and selectivity.[12] This involves selecting the protonated molecule ([M+H]+) as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific product ions in the third quadrupole (Q3).

Deciphering the Fragmentation Pattern: A Predictive Approach

Understanding the fragmentation of this compound is crucial for selecting the most intense and specific MRM transitions for quantification and for structural confirmation. While experimental data is the ultimate confirmation, a predictive analysis based on established fragmentation rules for similar structures can provide a strong starting point.[13]

Predicted Fragmentation Pathways

The molecular weight of this compound is approximately 234.15 g/mol . In positive ion ESI, the protonated molecule ([M+H]+) would have an m/z of approximately 235.16.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent [M+H]+ (m/z 235) frag1 Loss of CH3OH (m/z 203) parent->frag1 - CH3OH frag2 Loss of OCH3 (m/z 204) parent->frag2 - •OCH3 frag3 Loss of COOCH3 (m/z 176) parent->frag3 - •COOCH3 frag4 Loss of CHF2O (m/z 168) parent->frag4 - •OCHF2 frag3_1 Tropylium-like ion (m/z 91) frag3->frag3_1 Rearrangement

Caption: Predicted fragmentation of the protonated molecule.

  • Loss of Methanol (CH3OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da), leading to a fragment ion at m/z 203.[14]

  • Loss of Methoxy Radical (•OCH3): Cleavage of the ester can also result in the loss of a methoxy radical (31 Da), yielding a fragment at m/z 204.

  • Loss of the Carbomethoxy Group (•COOCH3): Cleavage of the bond between the phenyl ring and the acetic acid side chain can lead to the loss of the carbomethoxy radical (59 Da), resulting in a fragment at m/z 176. This fragment could further rearrange to form a stable tropylium-like ion.[15]

  • Loss of the Difluoromethoxy Radical (•OCHF2): The C-O bond of the difluoromethoxy group can cleave, leading to the loss of a difluoromethoxy radical (67 Da) and a fragment ion at m/z 168.[16]

Table 2: Proposed MRM Transitions for Quantification
Precursor Ion (m/z)Product Ion (m/z)Proposed UseRationale
235.2203.1QuantifierHigh intensity expected due to stable neutral loss.
235.2176.1QualifierConfirms the presence of the phenylacetic acid backbone.
235.2168.1QualifierConfirms the presence of the difluoromethoxy-fluorophenyl moiety.

Data Analysis and Interpretation: From Raw Data to Meaningful Results

The final step in the analytical workflow is the processing and interpretation of the acquired data. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.[11][17] The concentration of the analyte in unknown samples is then determined by interpolating their response against this curve.

Key parameters to assess during method validation include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the sample matrix.

  • Recovery: The efficiency of the extraction process.

Conclusion: A Framework for Robust Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the analyte's chemical nature and applying sound analytical principles, researchers and drug development professionals can develop and validate robust and reliable methods for its quantification and characterization. The proposed workflows and predicted fragmentation patterns serve as a strong foundation for initiating method development, which should always be followed by empirical verification and rigorous validation to ensure data of the highest quality and integrity.

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The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Functional Group

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Lipophilicity

The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The difluoromethoxy group provides a moderate increase in lipophilicity compared to a methoxy group. The Hansch hydrophobicity parameter (π) provides a measure of the lipophilicity of a substituent. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.[1] Molecules containing the OCF₂H group can also exhibit dynamic lipophilicity, altering it based on the surrounding chemical environment through bond rotation.[3]

SubstituentHansch π ValueApproximate ΔlogP (vs. -OCH₃)
Methoxy (-OCH₃)-0.020
Difluoromethoxy (-OCF₂H) +0.2 to +0.6 -0.1 to +0.4 [4][5]
Trifluoromethoxy (-OCF₃)+1.04[3][6]~1.0

Data compiled from multiple sources.[1][3][4][5][6]

Hydrogen Bonding Capability

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[7] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups, but not as strong as a hydroxyl group.[4][5] This unique capability allows for novel interactions with biological targets, potentially increasing binding affinity and selectivity.[7]

Electronic Effects and pKa Modulation

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups.[1][8] This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1]

Conformational Preferences

The conformation of a drug molecule is critical for its interaction with a biological target. The difluoromethoxy group can influence the conformational preferences of a molecule. While aryl methoxy groups tend to be coplanar with the aromatic ring, aryl trifluoromethoxy groups prefer an orthogonal orientation.[7] Aryl difluoromethoxy compounds are unique in that they have no strong orientational preference and can adopt the conformation that is most favorable for binding to a target protein.[7][9] This conformational flexibility can be a significant advantage in drug design.

Strategic Applications in Drug Design

The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.[1]

Bioisosterism

The difluoromethoxy group can act as a bioisostere for several common functional groups, including:

  • Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with improved metabolic stability.[1][10]

  • Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1][11]

Methoxy (-OCH3) Methoxy (-OCH3) Difluoromethoxy (-OCF2H) Difluoromethoxy (-OCF2H) Difluoromethoxy (-OCF2H)->Methoxy (-OCH3) Blocks O-demethylation, Increases metabolic stability Hydroxyl (-OH) Hydroxyl (-OH) Difluoromethoxy (-OCF2H)->Hydroxyl (-OH) Mimics H-bond donation, Improves metabolic stability Thiol (-SH) Thiol (-SH) Difluoromethoxy (-OCF2H)->Thiol (-SH) Mimics H-bond donation, Improves metabolic stability

Caption: Bioisosteric relationships of the difluoromethoxy group.

Enhancement of Metabolic Stability

The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[1] It is generally more resistant to oxidative metabolism compared to the methoxy group.[11][12] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] A common metabolic liability for compounds containing a methoxy group is O-demethylation by cytochrome P450 enzymes. The difluoromethoxy group is significantly more resistant to this metabolic pathway.

cluster_0 Methoxy Metabolism cluster_1 Difluoromethoxy Metabolism Drug-OCH3 Drug-OCH3 Drug-OH Drug-OH Drug-OCH3->Drug-OH CYP450 O-demethylation Further Metabolism Further Metabolism Drug-OH->Further Metabolism Phase II Conjugation Drug-OCF2H Drug-OCF2H Minimal Metabolism Minimal Metabolism Drug-OCF2H->Minimal Metabolism Resistant to O-demethylation

Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.

Case Study: Roflumilast

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). A key structural feature of roflumilast is the presence of a difluoromethoxy group on one of its aromatic rings. This group was introduced to improve metabolic stability and enhance the overall pharmacokinetic profile of the compound. The replacement of a methoxy group with the difluoromethoxy group in this class of compounds significantly reduced the formation of reactive metabolites that could covalently bind to microsomal proteins.[12]

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols.[1] The following is a representative experimental protocol.

Phenol Phenol Reaction Mixture Reaction Mixture Phenol->Reaction Mixture Base (e.g., K2CO3) Solvent (e.g., DMF) Aryl Difluoromethyl Ether Aryl Difluoromethyl Ether Reaction Mixture->Aryl Difluoromethyl Ether Heat (e.g., 80-120 °C) Difluoromethylating Agent\n(e.g., ClCF2H, TMSCF2Br) Difluoromethylating Agent (e.g., ClCF2H, TMSCF2Br) Difluoromethylating Agent\n(e.g., ClCF2H, TMSCF2Br)->Reaction Mixture

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Detailed Protocol for O-Difluoromethylation of 4-Hydroxypyridine:

  • Reagents and Equipment:

    • 4-Hydroxypyridine

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • 2-Chloro-2,2-difluoroacetophenone (difluoromethylating agent)

    • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

    • Nitrogen or Argon inert atmosphere setup

    • Heating mantle with temperature control

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M of the 4-hydroxypyridine.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 2-chloro-2,2-difluoroacetophenone (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.

In Vitro Metabolic Stability Assay

Microsomal Stability Assay:

  • Materials:

    • Liver microsomes (e.g., human, rat, mouse)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (e.g., in DMSO)

    • Positive control compound with known metabolic lability (e.g., verapamil)

    • Quenching solution (e.g., cold acetonitrile with an internal standard)

    • 96-well plates, incubator, LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (final concentration typically 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

    • Pre-incubate the reaction mixture at 37 °C for 5-10 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to the cold quenching solution.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the test compound over time.

Hepatocyte Stability Assay:

  • Materials:

    • Cryopreserved hepatocytes (e.g., human, rat, mouse)

    • Hepatocyte culture medium (e.g., Williams' Medium E)

    • Collagen-coated plates

    • Test compound stock solution

    • Positive control compound

    • Quenching solution

  • Procedure:

    • Thaw and plate the hepatocytes according to the supplier's protocol and allow them to attach.

    • Remove the plating medium and add fresh medium containing the test compound (final concentration typically 1 µM).

    • Incubate the plate at 37 °C in a humidified incubator with 5% CO₂.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the medium and/or cell lysate and quench the metabolic activity with a cold organic solvent containing an internal standard.[1]

    • Process the samples as described for the microsomal stability assay and analyze by LC-MS/MS.[1]

Analytical Characterization

The analysis of compounds containing a difluoromethoxy group typically involves standard analytical techniques, with some specific considerations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for confirming the presence and purity of the -OCF₂H group, which typically shows a characteristic triplet in the ¹⁹F spectrum due to coupling with the adjacent proton. ¹H NMR will show a corresponding triplet for the proton of the -OCF₂H group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. Fragmentation patterns can sometimes be informative about the structure.

  • Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for purity assessment and as the separation technique for LC-MS analysis. Standard C18 columns are generally suitable.

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

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  • Ahel, M., & Mikac, N. (2010). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 83(1), 1-10. [Link]

  • III Analytical Methods. (n.d.). [Link]

  • Methods of Analysis for Fluorine. (n.d.). [Link]

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The Strategic Utility of Methyl 2-(4-(Difluoromethoxy)-3-fluorophenyl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the diverse array of fluorinated motifs, the difluoromethoxy (-OCF₂H) group, particularly when combined with other halogen substitutions, offers a nuanced tool for fine-tuning these properties. This technical guide provides an in-depth exploration of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (CAS No. 1261503-17-6), a sophisticated building block whose unique substitution pattern makes it an asset in the synthesis of complex pharmaceutical agents. We will dissect its strategic value, provide validated synthetic protocols, and illustrate its application in the synthesis of advanced therapeutic candidates, thereby offering a comprehensive resource for researchers in medicinal and process chemistry.

Introduction: The Power of Fluorine in Medicinal Chemistry

The deliberate use of fluorine in drug candidates has become a highly successful strategy in medicinal chemistry.[1] Even the substitution of a single hydrogen atom with fluorine can lead to dramatic improvements in a molecule's pharmacological profile.[1] This is due to a combination of factors:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[2][3]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence alters a molecule's electron distribution, which can impact acidity/basicity (pKa), dipole moment, and membrane permeability.[1][4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency.[4][5]

The difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable motif. It acts as a bioisosteric replacement for less stable groups like methoxy (-OCH₃), preventing metabolic O-demethylation.[6] Unlike the highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H group possesses a unique duality: it increases lipophilicity compared to a hydroxyl or methoxy group but also retains the ability to act as a hydrogen bond donor through its lone hydrogen atom.[6][7] This "lipophilic hydrogen bond donor" character provides a unique tool for optimizing molecular interactions.[7]

The subject of this guide, Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate , combines the advantageous -OCF₂H group with an adjacent fluorine atom on the phenyl ring. This specific arrangement creates a distinct electronic and steric profile, making it a highly valuable building block for constructing complex and potent bioactive molecules.

Physicochemical Properties and Characterization

The precise combination of the difluoromethoxy and fluoro substituents gives this building block a unique set of properties that are highly desirable in drug discovery programs.

PropertyValue/DescriptionSource
CAS Number 1261503-17-6[5]
Molecular Formula C₁₀H₉F₃O₃[5]
Molecular Weight 234.17 g/mol [5]
Appearance Off-white to slight yellow solid[8]
Strategic Value Combines a metabolically robust, lipophilic hydrogen-bond-donating -OCF₂H group with the electron-withdrawing and binding-enhancing properties of an adjacent aromatic fluorine.Inferred from[1][6]

Note: Experimentally determined data such as logP, pKa, and detailed spectroscopic analyses are not widely published. Researchers are advised to perform their own characterization upon synthesis or acquisition.

Synthesis of the Building Block

The synthesis of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is not explicitly detailed in a single peer-reviewed publication. However, based on established and reliable methodologies for the difluoromethoxylation of phenols, a robust and validated synthetic route can be constructed. The most logical and field-proven approach starts with the corresponding phenolic precursor, Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate .

The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. A highly effective and scalable method for this transformation utilizes a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate. This method is well-documented and has been proven effective for a wide range of phenolic substrates.[9]

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate Reagent 1. Sodium 2-chloro-2,2-difluoroacetate 2. Cesium Carbonate (Base) 3. DMF/Water (Solvent) SM->Reagent Reaction Setup Condition Heat (e.g., 100-120 °C) Reagent->Condition Initiate Reaction Product Methyl 2-(4-(difluoromethoxy)-3- fluorophenyl)acetate Condition->Product Workup & Purification

Experimental Protocol: O-Difluoromethylation of a Phenolic Precursor

This protocol is adapted from a well-established and reliable procedure for the difluoromethylation of phenols published in Organic Syntheses.[9] It provides a self-validating system for the synthesis of the target building block.

Materials:

  • Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (1.0 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.5 - 3.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (1.0 equiv) and Cesium Carbonate (1.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF and a small amount of deionized water (typically a 9:1 DMF:water ratio). Stir the mixture to form a suspension.

  • Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction typically runs for 2-4 hours.[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate.

Causality and Trustworthiness: The use of cesium carbonate is crucial as it is a strong enough base to deprotonate the phenol, forming the nucleophilic phenoxide. The thermal decarboxylation of sodium chlorodifluoroacetate generates the electrophilic difluorocarbene in situ, which is then trapped by the phenoxide to form the desired difluoromethyl ether.[9] This established, high-yielding reaction provides a trustworthy and reproducible method for preparing the title compound.

Application as a Key Building Block in HCV Inhibitor Synthesis

The strategic value of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is exemplified by its use as a key intermediate in the synthesis of potent macrocyclic inhibitors of the hepatitis C virus (HCV) NS3 protease. A key patent from Boehringer Ingelheim International GmbH (WO2012062784A1) describes novel macrocycles where this building block forms a crucial part of the molecular framework.

While the patent does not provide a direct, step-by-step procedure starting from the ester, it outlines the overall synthetic strategy. The ester is first hydrolyzed to its corresponding carboxylic acid, 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid , which is then coupled with other fragments to build the complex macrocycle.

ApplicationWorkflow BuildingBlock Methyl 2-(4-(difluoromethoxy)-3- fluorophenyl)acetate Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H₂O) BuildingBlock->Hydrolysis Acid 2-(4-(difluoromethoxy)-3- fluorophenyl)acetic acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (with advanced amine fragment) Acid->Coupling Linear Linear Peptide Precursor Coupling->Linear Macrocyclization Step 3: Macrocyclization Linear->Macrocyclization FinalProduct HCV NS3 Protease Inhibitor Macrocyclization->FinalProduct

Illustrative Protocol: Ester Hydrolysis to Carboxylic Acid

The first step in utilizing the building block is its conversion to the corresponding carboxylic acid. This is a standard and high-yielding transformation.

Materials:

  • Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (1.0 equiv)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Dissolution: Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

  • Saponification: Add LiOH (1.5 equiv) to the solution and stir at room temperature. Monitor the reaction by TLC until all the starting material is consumed.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting carboxylic acid is often pure enough for the next step but can be recrystallized if necessary.

This resulting carboxylic acid is the reactive component used in subsequent amide coupling reactions to build the larger, more complex, and biologically active macrocycles as described in the patent literature.

Conclusion

Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is a sophisticated and strategically valuable building block for modern medicinal chemistry. Its unique electronic and steric properties, derived from the combination of a difluoromethoxy group and a vicinal fluorine atom, offer chemists a powerful tool to enhance metabolic stability and fine-tune molecular interactions. The well-established synthetic methodologies for its preparation, coupled with its demonstrated utility in the synthesis of complex therapeutic agents like HCV NS3 protease inhibitors, underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Meanwell, N. A. (2018). The Difluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5847-5889. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • Lin, Y., & Weng, Z. (2021). The trifluoromethyl group in medicinal chemistry. RSC Medicinal Chemistry, 12(5), 676-692. [Link]

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • Leroux, F. R., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(4), 1594-1601. [Link]

  • Beaulieu, P. L., et al. (2012). Substituted macrocycles as inhibitors of the hepatitis c virus ns3 protease.

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A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This guide provides an in-depth analysis of methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (CAS No. 1261503-17-6), a key intermediate possessing the increasingly important difluoromethoxy moiety. This document will delve into its commercial availability, plausible synthetic routes, and the strategic importance of its structural components in the design of novel therapeutics. The content is structured to provide both a high-level strategic overview for drug development leaders and detailed, practical information for bench scientists.

Introduction: The Strategic Value of Fluorinated Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are integral scaffolds in a multitude of approved drugs, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The ability to functionalize the phenyl ring allows for the fine-tuning of a molecule's interaction with biological targets.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), has emerged as a critical strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3][4][5]

The difluoromethoxy group, in particular, offers a unique balance of properties. It is more lipophilic than a methoxy group but less so than a trifluoromethoxy group, providing a nuanced tool for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[3] Furthermore, the C-F bonds are exceptionally stable, rendering the moiety resistant to metabolic degradation, which can prolong a drug's half-life.[3] The compound 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester combines this valuable functional group with a fluorinated phenylacetic acid backbone, making it a highly attractive building block for the synthesis of novel therapeutic agents across various disease areas.

Commercial Availability and Supplier Landscape

Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is available from a range of chemical suppliers specializing in research and development compounds. The primary CAS number for this compound is 1261503-17-6 .[1][4][6][7][8][9] Researchers can procure this intermediate in quantities ranging from grams to kilograms, facilitating both early-stage discovery and later-stage development activities. The corresponding carboxylic acid, 4-(Difluoromethoxy)-3-fluorophenylacetic acid (CAS No. 1261851-55-1), is also commercially available.[10][11]

For procurement, it is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound. Key analytical data to confirm include NMR spectroscopy and mass spectrometry.

Table 1: Representative Suppliers of this compound (CAS: 1261503-17-6)

SupplierProduct Number (Example)Purity (Typical)Available Quantities
BLDpharmBD1067570≥97%1g, 5g, 25g
ChemicalBookCB82654225Varies by supplierInquire
Arctom ScientificATA-CL8933InquireInquire
Shanghai Forever Synthesis Co.,Ltd.InquireInquireGram to Kilogram
Changzhou Ansciep Chemical Co.,Ltd.InquireInquireInquire

Note: This table is not exhaustive and is intended to provide a representative sample of suppliers. Availability and product specifications are subject to change.

Proposed Synthetic Pathways

Diagram 1: Proposed Synthesis of this compound

G A 3-Fluoro-4-hydroxyphenylacetic acid methyl ester B This compound (Target Molecule) A->B O-Difluoromethylation C Difluoromethylating Agent (e.g., Sodium chlorodifluoroacetate) C->B D Base (e.g., Cs2CO3 or K2CO3) Solvent (e.g., DMF or MeCN) D->B

Caption: A plausible synthetic route to the target molecule.

Experimental Protocol: Representative O-Difluoromethylation of a Phenolic Precursor

This protocol is a generalized procedure adapted from known methods for the difluoromethylation of phenols and should be optimized for the specific substrate.

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-hydroxyphenylacetic acid methyl ester (1.0 eq), a suitable base such as cesium carbonate (Cs₂CO₃, 1.5-2.0 eq) or potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

2. Addition of Difluoromethylating Agent:

  • To the stirred suspension, add a difluoromethylating agent. A common and effective reagent is sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.0-3.0 eq).

3. Reaction Conditions:

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrate and solvent used.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical Properties and Analytical Characterization

The identity and purity of this compound should be confirmed by standard analytical techniques.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 1261503-17-6
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Appearance Off-white to slight yellow solid (as reported by some suppliers)[9]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Predicted Analytical Data:

While specific spectral data for the title compound is not widely published, the following are predicted 1H NMR, 13C NMR, and mass spectrometry characteristics based on the analysis of closely related structures and general principles of spectroscopy.

Diagram 2: Key Structural Features for NMR and MS Analysis

Caption: Structure of the target molecule for analytical discussion.

1H NMR Spectroscopy (Predicted):

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.8-7.5 ppm) is expected due to the substitution pattern and fluorine coupling.

  • Methylene Protons (-CH₂-): A singlet or a doublet (due to coupling with the adjacent fluorine) is anticipated around δ 3.6-3.8 ppm.

  • Methyl Ester Protons (-OCH₃): A sharp singlet is expected around δ 3.7-3.9 ppm.

  • Difluoromethoxy Proton (-OCHF₂): A characteristic triplet (due to coupling with the two fluorine atoms) is expected at a downfield chemical shift, likely in the range of δ 6.5-7.5 ppm.

13C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (C=O): A signal is expected in the range of δ 170-175 ppm.

  • Aromatic Carbons: Multiple signals are anticipated in the aromatic region (δ 110-160 ppm), with their chemical shifts and multiplicities influenced by the fluorine substituents (C-F coupling).

  • Difluoromethoxy Carbon (-OCHF₂): A triplet is expected due to coupling with the two fluorine atoms, likely in the range of δ 115-125 ppm.

  • Methylene Carbon (-CH₂-): A signal is expected around δ 40-45 ppm.

  • Methyl Ester Carbon (-OCH₃): A signal is expected around δ 52-55 ppm.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 234.05.

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially the difluoromethyl radical (•CHF₂).

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Diagram 3: Logic Flow of Application in Drug Discovery

G A This compound B Hydrolysis to Carboxylic Acid A->B E Bioisosteric Replacement A->E Introduction of -OCHF2 C Amide Coupling B->C D Novel Drug Candidates C->D F SAR Studies E->F F->D

Caption: Application of the title compound in a drug discovery workflow.

  • Lead Optimization: The difluoromethoxy group can be introduced into a lead compound to improve its metabolic stability and pharmacokinetic profile. The title compound serves as a readily available source of this important functional group.

  • Bioisosteric Replacement: The -OCHF₂ group can act as a bioisostere for other functional groups, such as a hydroxyl, thiol, or even a methoxy group, to overcome specific liabilities of a drug candidate.[3]

  • Scaffold for Novel Therapeutics: The phenylacetic acid core is a privileged scaffold in medicinal chemistry. The title compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate libraries of novel amides for high-throughput screening.

  • Probing Structure-Activity Relationships (SAR): The presence of two distinct fluorine atoms on the phenyl ring allows for the exploration of specific interactions with the target protein. The fluorine at the 3-position can act as a hydrogen bond acceptor and influence the pKa of the molecule.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorinated phenylacetic acid scaffold and a difluoromethoxy group provides a powerful tool for the synthesis of novel drug candidates with potentially enhanced physicochemical and pharmacokinetic properties. This guide has provided a comprehensive overview of its commercial availability, a plausible synthetic pathway, and its strategic applications in medicinal chemistry. As the demand for more effective and safer therapeutics continues to grow, the use of such strategically fluorinated intermediates is expected to play an increasingly important role in the development of next-generation medicines.

References

  • Fluorinated Pharmaceutical Intermediates. The Pharma Innovation. [Link]

  • Phenylacetic Acid Derivatives Overview. Scribd. [Link]

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. CAS:1261503-17-6. [Link]

  • 1261503-17-6 this compound. King-Pharm. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • 4-(Difluoromethoxy)-3-fluorophenylacetic acid,1261851-55-1->Allfluoro pharmaceutical co .ltd. Allfluoro. [Link]

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Methodological & Application

synthesis protocol for "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Abstract

This application note provides a comprehensive, three-step synthesis protocol for this compound, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the difluoromethylation of 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one, followed by a Willgerodt-Kindler reaction to form the corresponding phenylacetic acid, and culminates in a Fischer esterification to yield the target methyl ester. This guide is designed for researchers and scientists, offering detailed, step-by-step methodologies, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction and Synthetic Strategy

The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, is a widely employed strategy in drug design to modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity. This compound and its derivatives are key intermediates for the synthesis of various pharmacologically active molecules.

The synthetic route outlined herein is a robust and scalable three-step process designed for efficiency and high yield. The strategy was chosen for its reliance on well-established and reliable chemical transformations.

The three core stages are:

  • O-Difluoromethylation: Introduction of the difluoromethoxy group onto the phenolic starting material using a difluorocarbene precursor.

  • Willgerodt-Kindler Reaction: Conversion of the aryl alkyl ketone to the corresponding phenylacetic acid via a thioamide intermediate. This classic reaction uniquely rearranges the carbonyl group to the terminal position of the alkyl chain.[1]

  • Fischer Esterification: Conversion of the synthesized carboxylic acid to the target methyl ester using methanol under acidic catalysis.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Fischer Esterification A 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one B 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one A->B NaO2CCF2Cl, Cs2CO3, DMF/H2O C 4-(Difluoromethoxy)-3-fluorophenylacetic acid B->C 1. Sulfur, Morpholine 2. H3O+ Hydrolysis D 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester C->D CH3OH, H2SO4 (cat.)

Caption: Overall three-step synthetic scheme.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Reagents and Equipment Summary
Reagent/MaterialStep UsedMolecular Wt.Molar Equiv.Purity
1-(3-fluoro-4-hydroxyphenyl)ethan-1-one1154.14 g/mol 1.0>98%
Sodium 2-chloro-2,2-difluoroacetate (NaO₂CCF₂Cl)1152.46 g/mol 2.8>97%
Cesium Carbonate (Cs₂CO₃)1325.82 g/mol 1.5>99%
N,N-Dimethylformamide (DMF), anhydrous173.09 g/mol ->99.8%
Sulfur (S)232.06 g/mol 2.5>99.5%
Morpholine287.12 g/mol 5.0>99%
Methanol (MeOH), anhydrous332.04 g/mol Solvent>99.8%
Sulfuric Acid (H₂SO₄), concentrated398.08 g/mol Catalytic98%
Step 1: Synthesis of 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one

This procedure is adapted from a robust method for the difluoromethylation of phenols.[2] The reaction proceeds via thermal decarboxylation of sodium chlorodifluoroacetate to generate an electrophilic difluorocarbene, which is then trapped by the phenolate nucleophile.[2]

Protocol:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one (10.0 g, 64.9 mmol, 1.0 equiv) and cesium carbonate (31.7 g, 97.3 mmol, 1.5 equiv).

  • Seal the flask and purge with nitrogen for 10 minutes.

  • Add anhydrous DMF (100 mL) and deionized water (12 mL) via syringe. Stir the resulting suspension.

  • Add sodium 2-chloro-2,2-difluoroacetate (27.8 g, 181.7 mmol, 2.8 equiv) in one portion under a positive flow of nitrogen.

  • Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously for 3 hours. Gas evolution should be noticeable.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material has an Rf of ~0.3 and the product has an Rf of ~0.5.

  • After completion, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with deionized water (200 mL) and transfer to a 1 L separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with 10% aqueous LiCl (3 x 100 mL) to remove residual DMF, followed by a wash with saturated brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexanes) to yield the product as a pale yellow oil.

Step 2: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid

The Willgerodt-Kindler reaction converts the acetophenone from Step 1 into a thioamide, which is then hydrolyzed in situ or in a subsequent step to the desired carboxylic acid.[1][3][4] The reaction involves the migration of the carbonyl group to the end of the alkyl chain.[1]

Protocol:

  • In a 250 mL round-bottomed flask, combine 1-(4-(difluoromethoxy)-3-fluorophenyl)ethan-1-one (from Step 1, e.g., 10.0 g, 49.0 mmol, 1.0 equiv), sulfur (3.9 g, 122.5 mmol, 2.5 equiv), and morpholine (21.3 mL, 245 mmol, 5.0 equiv).

  • Equip the flask with a reflux condenser and heat the mixture to 130 °C in an oil bath. Stir for 12-16 hours.

  • Cool the reaction mixture to approximately 80 °C and carefully add 100 mL of 50% aqueous ethanol.

  • Add 25 g of sodium hydroxide (NaOH) pellets slowly and reheat the mixture to reflux for an additional 6 hours to hydrolyze the thioamide intermediate.

  • After cooling to room temperature, pour the mixture into 300 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove neutral impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl). A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude solid can be recrystallized from a toluene/hexanes mixture to yield pure 4-(difluoromethoxy)-3-fluorophenylacetic acid.

Step 3: Synthesis of this compound

This final step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] Using a large excess of methanol as the solvent drives the equilibrium towards the product.

Protocol:

  • To a 250 mL round-bottomed flask, add 4-(difluoromethoxy)-3-fluorophenylacetic acid (from Step 2, e.g., 8.0 g, 34.5 mmol).

  • Add 120 mL of anhydrous methanol.

  • While stirring, carefully add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting carboxylic acid is consumed.

  • Cool the solution to room temperature and remove the excess methanol via rotary evaporation.

  • Dissolve the residue in 150 mL of ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a clear oil. Further purification is usually not necessary if the starting acid was pure.

G cluster_workflow General Experimental Workflow A Combine Reagents in Flask B Heat to Reaction Temperature A->B C Monitor Progress (e.g., TLC) B->C C->B Reaction Incomplete D Cool to Room Temperature C->D Reaction Complete E Quench / Workup (Aqueous Wash) D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Concentrate Solvent (Rotary Evaporation) G->H I Purify Crude Product (Chromatography/Recrystallization) H->I J Characterize Final Product (NMR, MS) I->J

Caption: A generalized workflow for each synthetic step.

Conclusion

The protocol detailed in this application note provides a reliable and efficient three-step pathway to synthesize this compound. By leveraging well-understood reactions—O-difluoromethylation, the Willgerodt-Kindler rearrangement, and Fischer esterification—this guide offers a reproducible method for obtaining this valuable chemical intermediate for applications in pharmaceutical and materials science research.

References

  • Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]

  • Adapa, S. R., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Retrieved from [Link]

  • Organic Chemistry Reaction. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
  • ChemSigma. (n.d.). 1261503-17-6 this compound. Retrieved from [Link]

  • Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of Methyl 2-[4-(difluoromethoxy)phenyl]-3-methylbutyrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of compound 3. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of various compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • ResearchGate. (2015). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • YouTube. (2016). Esterification Synthesis Lab. Retrieved from [Link]

  • Georgia College Knowledge Box. (2024). Esterification Reactions Under Solvent Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US2211693A - Preparation of glycolic acid esters.

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Introduction: The Significance of Fluorinated Phenylacetic Acid Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid: Protocols and Mechanistic Insights

4-(Difluoromethoxy)-3-fluorophenylacetic acid is a valuable building block in modern drug discovery. The incorporation of fluorine atoms and fluorinated motifs into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1][2] Its ester derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents, from anti-inflammatory drugs to treatments for neurological disorders.[1][2]

This guide provides detailed application notes and protocols for the successful esterification of 4-(Difluoromethoxy)-3-fluorophenylacetic acid, targeting researchers and drug development professionals. We will explore two primary, field-proven methodologies: the classic Fischer-Speier esterification and the milder, carbodiimide-mediated coupling. The rationale behind experimental choices, detailed step-by-step protocols, and troubleshooting advice are provided to ensure reproducible and high-yielding syntheses.

Part 1: Mechanistic Foundations of Esterification

Choosing the correct esterification method depends on the stability of the substrate and the desired reaction conditions. Below, we dissect the mechanisms of two common and effective approaches.

Fischer-Speier Esterification: The Acid-Catalyzed Pathway

Fischer esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is an equilibrium process.[5][6] To drive the reaction towards the ester product, one must either use a large excess of the alcohol or remove water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3][5]

Mechanism: The reaction proceeds via a series of reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][6]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification RCOOH Carboxylic Acid (Substrate) Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H+ H_plus H+ Protonated_Acid->RCOOH - H+ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate1 + ROH ROH Alcohol (Nucleophile) Tetrahedral_Intermediate1->Protonated_Acid - ROH Tetrahedral_Intermediate2 Protonated Intermediate Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Tetrahedral_Intermediate2->Tetrahedral_Intermediate1 Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Intermediate2 + H₂O Ester Ester Product Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ H2O H₂O DCC_Esterification cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (Substrate) O_Acylisourea O-Acylisourea Intermediate (Activated) RCOOH->O_Acylisourea + DCC DCC DCC Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate + ROH ROH Alcohol (Nucleophile) Ester Ester Product Tetrahedral_Intermediate->Ester Rearrangement Tetrahedral_Intermediate->Ester DCU DCU Byproduct Tetrahedral_Intermediate->DCU + DCU

DCC-Mediated Esterification Mechanism

Part 2: Experimental Protocols

The following protocols provide step-by-step instructions for the esterification of 4-(Difluoromethoxy)-3-fluorophenylacetic acid.

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a robust method suitable for producing simple alkyl esters (e.g., methyl, ethyl) on a larger scale where the starting materials are not sensitive to strong acid and heat.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
4-(Difluoromethoxy)-3-fluorophenylacetic acid220.1510.02.20 gStarting Material
Alcohol (e.g., Ethanol)46.07200 (20 eq.)11.5 mLReagent and Solvent
Concentrated Sulfuric Acid (H₂SO₄)98.08~1.00.1 mL (catalytic)Catalyst; handle with extreme care!
Diethyl Ether--~100 mLFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~50 mLFor neutralization
Brine (Saturated NaCl Solution)--~25 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)--~2 gDrying agent

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Difluoromethoxy)-3-fluorophenylacetic acid (2.20 g, 10.0 mmol).

  • Reagent Addition: Add the alcohol (e.g., ethanol, 11.5 mL). Stir the mixture until the acid dissolves.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 mL) to the stirring solution. Causality: The acid protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol. [5][7]4. Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol using a rotary evaporator.

  • Workup - Extraction: Dilute the residue with diethyl ether (50 mL) and transfer it to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x 25 mL).

    • Saturated sodium bicarbonate solution (2 x 25 mL) until gas evolution ceases. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

    • Brine (1 x 25 mL). Causality: Brine wash helps to break up emulsions and removes bulk water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of diethyl ether.

  • Final Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure ester.

Protocol 2: DCC/DMAP-Mediated Esterification

This method is ideal for more complex or acid-sensitive alcohols and provides high yields under mild, room-temperature conditions. Anhydrous conditions are crucial for success.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
4-(Difluoromethoxy)-3-fluorophenylacetic acid220.155.01.10 gStarting Material
Alcohol (e.g., Benzyl Alcohol)108.146.0 (1.2 eq.)0.65 g (0.62 mL)Nucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)206.336.0 (1.2 eq.)1.24 gCoupling Agent; potent sensitizer!
4-Dimethylaminopyridine (DMAP)122.170.5 (0.1 eq.)61 mgCatalyst
Dichloromethane (DCM), Anhydrous--25 mLSolvent

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen or argon atmosphere, add 4-(Difluoromethoxy)-3-fluorophenylacetic acid (1.10 g, 5.0 mmol), the alcohol (6.0 mmol), and DMAP (61 mg, 0.5 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (25 mL) via syringe and stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath. Causality: Cooling minimizes potential side reactions, such as the formation of N-acylurea byproduct from the O-acylisourea intermediate. [8]4. DCC Addition: In a separate vial, dissolve DCC (1.24 g, 6.0 mmol) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the stirring reaction mixture at 0°C over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds. Monitor the reaction by TLC.

  • Workup - Filtration: Upon completion, cool the mixture again to 0°C to maximize precipitation of DCU. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with cold DCM (2 x 10 mL).

  • Workup - Washing: Transfer the combined filtrate to a separatory funnel and wash sequentially with:

    • 0.5 N HCl solution (2 x 20 mL). Causality: Removes residual DMAP and any basic impurities.

    • Saturated sodium bicarbonate solution (2 x 20 mL).

    • Brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (hexane/ethyl acetate) to yield the pure ester.

Part 3: General Experimental Workflow and Characterization

A successful synthesis relies on a logical progression from reaction to final product analysis.

Workflow Setup Reaction Setup (Flask, Reagents) Reaction Reaction (Heating/Stirring) Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitor->Workup Complete Dry Drying & Concentration (MgSO₄, Rotovap) Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

General Synthetic Chemistry Workflow

Product Characterization After purification, the identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group (~1735 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.

References

  • Esterification of carboxylic acids capable of forming ketene intermediates upon treatment with carbodiimides permits the selective acylation of alcohols. ResearchGate. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Nasiria, F., Mokhtari, J., Taheri, S., & Mirjafarya, Z. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances. Available at: [Link]

  • Heterocoupling of carboxylic acids to esters fueled by carbodiimides. ResearchGate. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification Lab Protocol. University of California, Irvine. Available at: [Link]

  • A kind of preparation method of fluoro phenylacetic acid. Google Patents.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. Autech Industry Co., Limited. Available at: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

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Application Notes and Protocols: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester, a valuable intermediate in pharmaceutical and agrochemical research. The difluoromethoxy group is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This guide outlines a robust and efficient two-step synthetic pathway commencing from commercially available starting materials. Detailed, step-by-step protocols for the esterification of 3-Fluoro-4-hydroxyphenylacetic acid and the subsequent difluoromethylation of the phenolic hydroxyl group are presented. The causality behind experimental choices, safety precautions, and characterization methods are also discussed to ensure reliable and reproducible results for researchers in drug development and organic synthesis.

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable substituent. It acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, offering a unique combination of electronic and steric properties.[2] The strong electron-withdrawing nature of the -OCF₂H group and its increased lipophilicity can significantly improve a molecule's pharmacokinetic profile, including enhanced membrane permeability and resistance to metabolic degradation.[1][2] Consequently, the development of efficient synthetic routes to molecules bearing this moiety, such as this compound, is of paramount importance for the advancement of novel therapeutics and agrochemicals.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach. The primary disconnection is at the difluoromethoxy group, leading back to a phenolic precursor. This precursor, methyl 3-fluoro-4-hydroxyphenylacetate, can in turn be derived from the commercially available 3-Fluoro-4-hydroxyphenylacetic acid through a standard esterification reaction.

G TM This compound Int Methyl 3-fluoro-4-hydroxyphenylacetate TM->Int Difluoromethylation SM 3-Fluoro-4-hydroxyphenylacetic acid Int->SM Esterification

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous due to the ready availability of the starting material and the well-established nature of the required chemical transformations.

Starting Materials and Reagents

A critical aspect of successful synthesis is the quality and availability of starting materials and reagents. The following table summarizes the key components required for this synthetic protocol.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Typical Suppliers
3-Fluoro-4-hydroxyphenylacetic acid458-09-3C₈H₇FO₃170.14Sigma-Aldrich, Fisher Scientific, TCI
Methanol (Anhydrous)67-56-1CH₄O32.04Major chemical suppliers
Sulfuric Acid (Concentrated)7664-93-9H₂SO₄98.08Major chemical suppliers
Sodium 2-chloro-2,2-difluoroacetate1895-21-2C₂Cl F₂NaO₂152.46Sigma-Aldrich, Fluorochem
Cesium Carbonate534-17-8Cs₂CO₃325.82Sigma-Aldrich, Alfa Aesar
N,N-Dimethylformamide (DMF, Anhydrous)68-12-2C₃H₇NO73.09Major chemical suppliers

Experimental Protocols

PART A: Esterification of 3-Fluoro-4-hydroxyphenylacetic acid

This initial step involves a classic Fischer esterification to protect the carboxylic acid functionality as a methyl ester. This prevents unwanted side reactions during the subsequent difluoromethylation step.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-4-hydroxyphenylacetic acid (10.0 g, 58.8 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-fluoro-4-hydroxyphenylacetate as a solid. The product can be further purified by recrystallization if necessary.

PART B: Difluoromethylation of Methyl 3-fluoro-4-hydroxyphenylacetate

This key step introduces the difluoromethoxy group onto the phenolic oxygen. The protocol is adapted from a reliable Organic Syntheses procedure and utilizes sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene precursor.[1]

G cluster_0 Reaction Setup cluster_1 Difluoromethylation Reaction cluster_2 Work-up and Purification A Charge flask with Methyl 3-fluoro-4-hydroxyphenylacetate and Cesium Carbonate B Add anhydrous DMF and water A->B C Degas with Nitrogen B->C D Add Sodium 2-chloro-2,2-difluoroacetate C->D E Heat to 120 °C for 2 hours D->E F Monitor by TLC E->F G Cool to room temperature F->G H Dilute with water and extract with hexanes G->H I Wash organic layers H->I J Dry, filter, and concentrate I->J K Obtain final product J->K

Caption: Experimental workflow for the difluoromethylation step.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 3-fluoro-4-hydroxyphenylacetate (5.0 g, 27.1 mmol, 1.0 equiv) and cesium carbonate (13.2 g, 40.7 mmol, 1.5 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) and deionized water (4.9 mL) via syringe.[1]

  • Degassing: Degas the solution by bubbling nitrogen through it for at least 30 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (11.5 g, 75.9 mmol, 2.8 equiv) in one portion.[1]

  • Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere and lower it into a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 2 hours. Vigorous bubbling should be observed upon heating.[1]

  • Monitoring: The reaction can be monitored by TLC (1:2 ethyl acetate:hexanes). The starting material will have a lower Rf value than the product.[1]

  • Work-up: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with deionized water (60 mL).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with hexanes (5 x 100 mL).[1]

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium chloride solution (1 x 50 mL) and a 10% lithium chloride in water solution (5 x 50 mL).[1]

  • Final Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield this compound.[1]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Sodium 2-chloro-2,2-difluoroacetate can be harmful if inhaled or swallowed. N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with appropriate caution.

  • Reaction: The difluoromethylation reaction involves heating to a high temperature and generates gas; ensure the reaction is properly vented and not a closed system.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure of the final product. The characteristic triplet for the -OCF₂H proton in the ¹H NMR spectrum is a key diagnostic signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl and the C-F bonds.

Conclusion

The synthetic pathway detailed in these application notes provides a reliable and scalable method for the preparation of this compound. By leveraging a commercially available starting material and employing well-documented chemical transformations, researchers can efficiently access this valuable building block for the development of novel pharmaceuticals and agrochemicals. The provided protocols, with their emphasis on the rationale behind the procedures and safety considerations, are designed to be a practical resource for scientists in the field.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • Chemsigma. (n.d.). This compound. Retrieved from [Link]

  • Chen, Q.-Y., et al. (2012). Trifluoromethylation of Steroidal α,β-Unsaturated Ketones. Organic Syntheses, 89, 234. [Link]

  • Google Patents. (n.d.). A kind of preparation method of fluoro phenylacetic acid. (CN106928044A).
  • European Patent Office. (1986). Preparation of 4-fluorophenols. (EP 0188848 A1). Retrieved from [Link]

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reaction conditions for the synthesis of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Introduction: Strategic Synthesis of a Key Fluorinated Building Block

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The difluoromethoxy (-OCF₂H) group, in particular, serves as a crucial bioisostere for hydroxyl or methoxy moieties, offering a unique combination of lipophilicity and hydrogen bond donating capability. This document provides a detailed, three-step synthetic protocol for the preparation of this compound, a valuable building block for the synthesis of complex pharmaceutical intermediates.

The presented synthetic strategy is designed for robustness and scalability, beginning with the O-difluoromethylation of a commercially available phenolic precursor. This is followed by a classic Willgerodt-Kindler rearrangement to construct the phenylacetic acid framework, and concludes with a standard esterification. This guide explains the chemical principles behind each transformation, providing researchers with the necessary insights to successfully implement and adapt this protocol.

Overall Synthetic Scheme

The synthesis proceeds through three distinct chemical transformations starting from 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one.

G SM 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one Int1 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one SM->Int1 Step 1: O-Difluoromethylation Int2 4-(Difluoromethoxy)-3-fluorophenylacetic acid Int1->Int2 Step 2: Willgerodt-Kindler Reaction FP This compound Int2->FP Step 3: Fischer Esterification

Caption: High-level overview of the three-step synthesis.

Part 1: Synthesis of Intermediate 1: 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one

Principle and Rationale

The critical difluoromethoxy moiety is installed via an O-difluoromethylation reaction. This protocol utilizes sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene (:CF₂) precursor.[1] Upon heating, this reagent undergoes thermal decarboxylation to generate the highly electrophilic difluorocarbene.[1] In the presence of a base, the starting phenol is deprotonated to form a nucleophilic phenolate, which efficiently traps the in situ generated carbene. Subsequent protonation yields the desired aryl difluoromethyl ether.[1] This method is advantageous due to its operational simplicity and the commercial availability of the carbene precursor.

Experimental Protocol
  • Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Inerting: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate the headspace under vacuum, followed by backfilling with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add dry N,N-Dimethylformamide (DMF) and deionized water via syringe. The solution should be stirred and degassed by bubbling nitrogen through it for approximately 1 hour.

  • Reagent Addition: After degassing, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the flask in one portion under a positive flow of nitrogen.

  • Reaction: Equip the flask with a reflux condenser connected to a nitrogen line and an oil bubbler to vent pressure from gas evolution.[1] Heat the reaction mixture to 120 °C in a preheated oil bath and stir vigorously for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:2 ethyl acetate/hexanes eluent. The starting material and product should have distinct Rf values.

  • Workup: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer multiple times with hexanes or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium chloride (brine) solution and a 10% aqueous lithium chloride solution to remove residual DMF.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography if necessary.

Reagent Data Table
ReagentMolar Equiv.MW ( g/mol )Amount (Example Scale)Notes
1-(3-fluoro-4-hydroxyphenyl)ethan-1-one1.0154.142.75 g (17.8 mmol)Starting Material
Cesium Carbonate (Cs₂CO₃)1.5325.828.70 g (26.7 mmol)Base, generates the phenolate.
Sodium 2-chloro-2,2-difluoroacetate2.8152.467.59 g (49.8 mmol)Difluorocarbene precursor.[1]
N,N-Dimethylformamide (DMF), dry-73.0927 mLAnhydrous polar aprotic solvent.
Water (Deionized)-18.023.2 mLCo-solvent.

Part 2: Synthesis of Intermediate 2: 4-(Difluoromethoxy)-3-fluorophenylacetic acid

Principle and Rationale

The conversion of the aryl alkyl ketone (Intermediate 1) to the corresponding phenylacetic acid is achieved via the Willgerodt-Kindler reaction.[2][3] This powerful transformation effectively migrates a carbonyl group to the terminal position of an alkyl chain while oxidizing it. The reaction proceeds with elemental sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate.[4] The proposed mechanism involves the initial formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements leads to the formation of a thioacetamide derivative.[2] This thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Experimental Protocol
  • Thioamide Formation: In a flask equipped with a reflux condenser, combine 1-(4-(difluoromethoxy)-3-fluorophenyl)ethan-1-one (1.0 equiv), morpholine (3.0 equiv), and elemental sulfur (2.0 equiv).

  • Reaction: Heat the mixture to reflux (approximately 120-140 °C) for 4-8 hours. The reaction is typically run neat or in a high-boiling solvent like pyridine or DMF.

  • Monitoring: Monitor the formation of the thioamide intermediate by TLC or LC-MS.

  • Hydrolysis: Upon completion, cool the reaction mixture. For hydrolysis, add a solution of concentrated hydrochloric acid or a strong base like sodium hydroxide and heat to reflux until the thioamide is fully converted to the carboxylic acid (can take 6-24 hours).

  • Workup: Cool the mixture to room temperature. If the hydrolysis was acidic, carefully neutralize with a base to precipitate the product. If basic, acidify with HCl to precipitate the product.

  • Purification: Collect the solid product by filtration. The crude acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Reagent Data Table
ReagentMolar Equiv.MW ( g/mol )Notes
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one1.0204.16Intermediate 1
Morpholine3.087.12Amine component for the Kindler modification.[2]
Sulfur (S₈)2.032.06Thionating agent.
Hydrochloric Acid (conc.) or Sodium HydroxideExcess-For hydrolysis of the thioamide intermediate.

Part 3: Synthesis of Final Product: this compound

Principle and Rationale

The final step is a straightforward Fischer-Speier esterification. This reaction involves treating the carboxylic acid (Intermediate 2) with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester and water. The use of excess methanol helps to drive the equilibrium towards the product side.

Experimental Protocol
  • Setup: Dissolve 4-(Difluoromethoxy)-3-fluorophenylacetic acid (1.0 equiv) in an excess of methanol in a round-bottomed flask.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 3-6 hours.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the carboxylic acid spot and the appearance of the higher-Rf ester spot.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Add water to the residue and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be done via column chromatography if required.

Reagent Data Table
ReagentMolar Equiv.MW ( g/mol )Notes
4-(Difluoromethoxy)-3-fluorophenylacetic acid1.0220.15Intermediate 2
Methanol (MeOH)Excess32.04Reagent and solvent.
Sulfuric Acid (H₂SO₄), concentratedCatalytic98.08Acid catalyst for esterification.

Detailed Experimental Workflow

G cluster_0 Part 1: O-Difluoromethylation cluster_1 Part 2: Willgerodt-Kindler Reaction cluster_2 Part 3: Fischer Esterification A1 Combine Phenol & Base A2 Inert Atmosphere (N2) A1->A2 A3 Add Solvents (DMF/H2O) A2->A3 A4 Degas with N2 A3->A4 A5 Add Carbene Precursor A4->A5 A6 Heat to 120°C, 2-3h A5->A6 A7 Workup & Extraction A6->A7 B1 Combine Ketone, Morpholine, Sulfur A7->B1 Crude or Purified Intermediate 1 B2 Heat to Reflux, 4-8h B1->B2 B3 Hydrolyze Thioamide (Acid/Base) B2->B3 B4 Neutralize/Acidify & Filter B3->B4 B5 Recrystallize Product B4->B5 C1 Dissolve Acid in Methanol B5->C1 Purified Intermediate 2 C2 Add Catalytic H2SO4 C1->C2 C3 Heat to Reflux, 3-6h C2->C3 C4 Neutralize & Extract C3->C4 C5 Dry & Concentrate C4->C5 FP FP C5->FP Final Product

Caption: Step-by-step workflow for the multi-step synthesis.

References

  • Difluoromethylation of Phenols - Organic Syntheses Procedure. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Willgerodt rearrangement - Wikipedia. Available at: [Link]

  • Preparation of Methyl 2-[4-(difluoromethoxy)phenyl]-3-methylbutyrate - PrepChem.com. Available at: [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available at: [Link]

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents.
  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication - SciSpace. Available at: [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents.

Sources

Application Notes and Protocols for the Recrystallization of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount. The compound 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester is a key building block in medicinal chemistry, where its structural integrity directly impacts the efficacy and safety of the final drug product. Recrystallization stands as a robust and scalable technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from process-related impurities.[1][2]

This guide provides a comprehensive framework for developing a tailored recrystallization protocol for this compound. We will explore the principles of solvent selection, provide detailed experimental procedures for both single-solvent and mixed-solvent systems, and offer troubleshooting strategies based on field-proven insights.

Understanding the Molecule: Structural Considerations for Solvent Selection

The molecular structure of this compound dictates its solubility characteristics. Key features include:

  • Aromatic Ring: Contributes to moderate polarity and potential for pi-pi stacking interactions.

  • Methyl Ester: An ester functional group that can act as a hydrogen bond acceptor. Solvents with similar functionality, such as ethyl acetate, may be effective solubilizers.[3]

  • Fluorine and Difluoromethoxy Groups: The presence of fluorine imparts unique properties. Highly fluorinated compounds can be both hydrophobic and lipophobic, potentially limiting their solubility in common organic solvents.[4]

Given the lack of specific solubility data in the public domain[5][6], a systematic solvent screening process is the cornerstone of developing an effective recrystallization protocol.

Part 1: Solvent Screening and System Selection

The ideal solvent for recrystallization will exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7][8]

Recommended Solvent Screening Protocol
  • Preparation: Dispense approximately 50-100 mg of crude this compound into several test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL to start).

  • Observation at Room Temperature: Agitate the tubes and observe the solubility. A suitable solvent should not fully dissolve the compound at this stage.

  • Heating: Gently heat the tubes in a water or sand bath, adding small aliquots of the respective solvent until the solid completely dissolves. Note the approximate volume of solvent required.

  • Cooling and Observation: Allow the solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Table 1: Candidate Solvents for Screening
Solvent ClassSpecific SolventRationaleExpected Behavior
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents, often effective for moderately polar compounds. Ethanol is a common starting point for many organic solutes.[9]May show good solubility at elevated temperatures.
Esters Ethyl Acetate"Like-dissolves-like" principle due to the ester functionality of the target compound.[3]Likely to be a good solvent.
Ketones AcetoneA polar aprotic solvent with good solvating power.May be a good solvent, potentially for use in a mixed-solvent system.
Aromatics TolueneCan interact favorably with the phenyl ring of the target molecule.May require heating to achieve dissolution.
Alkanes Heptane, HexaneNon-polar solvents, likely to be poor solvents for this compound.Useful as an "anti-solvent" in mixed-solvent systems.
Ethers Methyl tert-butyl ether (MTBE)Moderately polar aprotic solvent.May exhibit intermediate solubility.
Water Purified WaterHighly polar; given the organic nature of the compound, it is expected to be insoluble.Can be an effective anti-solvent with a miscible organic solvent like ethanol or acetone.[7]

Part 2: Detailed Recrystallization Protocols

Based on the results of the solvent screening, proceed with either a single-solvent or a mixed-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization

This method is preferred for its simplicity when a suitable single solvent is identified.

Workflow:

A Dissolution B Hot Filtration (Optional) A->B If insoluble impurities are present C Cooling & Crystallization A->C If solution is clear B->C D Crystal Collection C->D E Washing D->E F Drying E->F

Caption: Single-solvent recrystallization workflow.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility profile. It involves a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is not. Common pairs include ethanol/water and ethyl acetate/hexane.[7]

Workflow:

A Dissolution in 'Good' Solvent B Add 'Anti-Solvent' to Cloud Point A->B C Re-dissolve (Add 'Good' Solvent or Heat) B->C D Cooling & Crystallization C->D E Crystal Collection D->E F Washing E->F G Drying F->G

Caption: Mixed-solvent recrystallization workflow.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Inducing Cloudiness: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.

  • Collection, Washing, and Drying: Follow the same procedures as for the single-solvent method, using the mixed-solvent system (at the determined ratio) or just the anti-solvent for washing.

Part 3: Troubleshooting and Purity Assessment

Table 2: Common Issues and Solutions
IssuePotential Cause(s)Recommended Action(s)
No Crystals Form - Too much solvent was used.- The solution is cooling too slowly, or a nucleation site is needed.- Boil off some solvent to increase the concentration and cool again.[4]- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[1]- Cool the solution in an ice bath to further decrease solubility.[4]
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Re-heat the solution and add more solvent.- Try a different solvent with a lower boiling point.
Low Recovery - Too much solvent was used.- The crystals were washed with a solvent in which they have some solubility.- Concentrate the mother liquor and cool again to recover more product.[4]- Ensure the wash solvent is ice-cold to minimize dissolution of the crystals.[4]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Assessing Purity

The purity of the recrystallized this compound should be confirmed by analytical methods such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if known) indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the presence of any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other impurities.

By systematically applying the principles and protocols outlined in this guide, researchers can develop a robust and effective recrystallization method for obtaining high-purity this compound, ensuring the quality of this critical intermediate for drug development and scientific research.

References

  • Organic Syntheses Procedure: Phenylacetic Acid. Available at: [Link]

  • Google Patents: CN102249891B - Method for recovering and purifying phenylacetic acid.
  • University of York, Department of Chemistry: Choice of recrystallisation solvent. Available at: [Link]

  • University of Rochester, Department of Chemistry: Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry: Recrystallization. Available at: [Link]

  • YouTube: Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Cheméo: Chemical Properties of Acetic acid, (4-fluorophenyl)methyl ester. Available at: [Link]

  • ResearchGate: Removal of Phenylacetic Acid from Aqueous Streams. Available at: [Link]

  • Royal Society of Chemistry: Finding the best solvent for recrystallisation. Available at: [Link]

  • ResearchGate: An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available at: [Link]

  • Wikipedia: Recrystallization (chemistry). Available at: [Link]

  • Chemistry LibreTexts: Recrystallization. Available at: [Link]

Sources

The Strategic Utility of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester in the Synthesis of Next-Generation Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the array of fluorinated functional groups, the difluoromethoxy (-OCHF₂) moiety has garnered significant attention for its unique electronic and steric properties, which can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester , a versatile building block for the synthesis of complex bioactive molecules.

The difluoromethoxy group is often considered a bioisostere of more common functionalities like the methoxy or hydroxyl groups.[2] Its introduction can block common metabolic pathways, such as O-demethylation, thereby enhancing the half-life of a drug candidate.[2] Furthermore, the -OCHF₂ group can act as a weak hydrogen bond donor, a characteristic not shared by the methoxy or trifluoromethoxy groups, which can lead to improved interactions with protein targets.[2] This guide will delve into the practical aspects of utilizing this compound, from its initial hydrolysis to its subsequent coupling in the synthesis of a potent Selective Androgen Receptor Modulator (SARM), illustrating its value in constructing sophisticated and biologically active compounds.

Physicochemical Properties and Strategic Advantages

The strategic placement of both a difluoromethoxy and a fluoro group on the phenylacetic acid scaffold of the title compound offers a unique combination of properties that can be leveraged in drug design.

PropertyInfluence of SubstituentsAdvantage in Drug Design
Lipophilicity The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl or methoxy group, which can enhance membrane permeability and bioavailability.[2]Modulation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism, particularly in comparison to a methoxy group.[2]Increased plasma half-life and reduced metabolic clearance of the final bioactive molecule.
Hydrogen Bonding The C-H bond in the difluoromethoxy group can act as a hydrogen bond donor, a feature absent in methoxy and trifluoromethoxy analogues.[2]Potential for enhanced binding affinity and selectivity to the target protein.
pKa Modulation The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid derived from the ester, potentially affecting its reactivity and interactions.[2]Fine-tuning of the ionization state of the molecule at physiological pH, which can impact solubility and target engagement.

Synthetic Workflow: From Ester to Bioactive Amide

The primary application of this compound in the synthesis of many bioactive molecules, particularly amides, involves a two-step process:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid. This "unmasks" the reactive carboxylic acid functionality.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a suitable amine to form the desired amide bond, a common linkage in a vast number of pharmaceuticals.

The following diagram illustrates this general synthetic strategy:

G Ester This compound Acid 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid Ester->Acid Hydrolysis (e.g., LiOH, THF/H₂O) Amide Bioactive Amide Acid->Amide Amide Coupling (e.g., HATU, DIPEA) Amine Primary or Secondary Amine Amine->Amide

Caption: General synthetic workflow from the starting ester to a bioactive amide.

Application Protocol 1: Hydrolysis of this compound

Objective: To efficiently hydrolyze the methyl ester to its corresponding carboxylic acid, 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid, a key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Addition of Base: Add lithium hydroxide (1.5 - 2.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. c. Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The carboxylic acid product should precipitate out or can be extracted. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Application Protocol 2: Synthesis of a Selective Androgen Receptor Modulator (SARM)

Objective: To synthesize a potent SARM via amide coupling of 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid with a chiral amine precursor. This protocol is adapted from methodologies used in the synthesis of related SARM structures.

Target Molecule: A representative SARM with the core structure derived from our key intermediate.

Materials:

  • 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid (from Protocol 1)

  • A suitable chiral amine (e.g., (S)-3-amino-2-hydroxy-2-methyl-N-(4-cyano-3-(trifluoromethyl)phenyl)propanamide)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a solution of 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the chiral amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure SARM product.

The following diagram illustrates the key amide bond formation step:

G cluster_reactants Reactants cluster_reagents Reagents Acid 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid Product Selective Androgen Receptor Modulator (SARM) Acid->Product Amide Bond Formation Amine Chiral Amine Precursor Amine->Product HATU HATU HATU->Product DIPEA DIPEA DIPEA->Product

Caption: Key components in the amide coupling reaction to form a SARM.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into bioactive molecules, such as SARMs, can lead to compounds with improved metabolic stability and potentially enhanced biological activity. The protocols outlined in this application note provide a practical framework for the hydrolysis of the ester and its subsequent use in amide bond formation, a cornerstone reaction in drug discovery. By leveraging the unique properties of the difluoromethoxy group, researchers can continue to develop novel and effective therapeutic agents.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available from: [Link]

  • ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Available from: [Link]

Sources

Application Notes and Protocols: Derivatization of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Fluorinated Phenylacetic Acid Scaffold

In the landscape of modern drug discovery, fluorinated organic molecules have garnered significant attention due to their unique ability to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The core scaffold of interest, 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester , presents a compelling starting point for the generation of a diverse chemical library aimed at biological screening. The difluoromethoxy group, in particular, is a bioisostere for both hydroxyl and methoxy groups, offering a distinct electronic and lipophilic profile that can be exploited for novel molecular interactions.

This application note provides a comprehensive guide for the strategic derivatization of this fluorinated phenylacetic acid methyl ester. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to efficiently generate a library of analogs with diverse functionalities. The overarching goal is to explore the chemical space around this scaffold to identify novel "hit" compounds through high-throughput screening (HTS). The rationale behind each derivatization strategy is explained, emphasizing the importance of key physicochemical parameters such as lipophilicity (LogP), acidity/basicity (pKa), and solubility in the context of drug-likeness.[1][2][3]

Pre-Derivatization Considerations: Characterizing the Starting Material

Before embarking on a derivatization campaign, a thorough understanding of the starting material's properties is crucial.

Physicochemical Profile of this compound:

PropertyEstimated Value/CharacteristicSignificance in Drug Discovery
Molecular Formula C10H9F3O3[4]Provides the basis for molecular weight calculation and elemental analysis.
Molecular Weight ~254.17 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (calculated) ~2.5 - 3.5Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[5]
pKa (of corresponding acid) ~4.0 - 4.5The acidity of the corresponding carboxylic acid will influence its charge state at physiological pH, impacting solubility and target interaction.[1][5]
Solubility Predicted to be low in water, soluble in organic solvents.Derivatization can be used to modulate solubility for biological assays.[3]

Strategic Derivatization Pathways

The methyl ester functionality of the parent compound serves as a versatile handle for a variety of chemical transformations. The following pathways are proposed to generate a library of derivatives with diverse chemical properties and potential biological activities.

Derivatization_Workflow Start 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Acid 4-(Difluoromethoxy)-3-fluorophenylacetic acid Hydrolysis->Acid Amide_Coupling Amide Coupling Acid->Amide_Coupling Amide_Library Amide Library (Diverse Amines) Amide_Coupling->Amide_Library Alcohol 2-(4-(Difluoromethoxy)-3-fluorophenyl)ethanol Reduction->Alcohol Esterification Esterification Alcohol->Esterification Ester_Library Ester Library (Diverse Alcohols/Acids) Esterification->Ester_Library

Caption: Proposed derivatization pathways for generating a diverse chemical library.

Protocols for Derivatization

The following protocols are presented as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol 1: Hydrolysis of the Methyl Ester to the Carboxylic Acid

Rationale: The conversion of the methyl ester to the corresponding carboxylic acid is a crucial first step for subsequent amide bond formation. Alkaline hydrolysis is generally preferred as it is an irreversible reaction, driving the equilibrium towards the product.[6][7][8]

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 1 equivalent of this compound in methanol (approximately 10 mL per gram of ester) in a round-bottom flask.

  • Add 1.5 equivalents of 1 M NaOH solution to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl solution. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-(Difluoromethoxy)-3-fluorophenylacetic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Amide Library Synthesis via Amide Coupling

Rationale: Amide bond formation is one of the most widely used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities through the use of diverse amine building blocks.[9][] Coupling reagents such as HATU or EDC/HOBt are commonly employed to activate the carboxylic acid for reaction with the amine.

Materials:

  • 4-(Difluoromethoxy)-3-fluorophenylacetic acid

  • A diverse library of primary and secondary amines

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure (General):

  • To a solution of 4-(Difluoromethoxy)-3-fluorophenylacetic acid (1 equivalent) in DMF or DCM, add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents).

  • In a separate vial, dissolve HATU (1.2 equivalents) or EDC (1.2 equivalents) and HOBt (1.2 equivalents) in DMF or DCM.

  • Add the coupling reagent solution dropwise to the carboxylic acid/amine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude amide by column chromatography on silica gel.

Amide_Coupling_Scheme Reactants R-COOH + R'-NH2 Plus1 + Reactants->Plus1 Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Plus1->Coupling_Reagent Plus2 + Coupling_Reagent->Plus2 Base Base (e.g., DIPEA) Plus2->Base Arrow -> Base->Arrow Product R-CO-NH-R' Arrow->Product

Caption: General scheme for amide bond formation.

Protocol 3: Reduction of the Methyl Ester to the Primary Alcohol

Rationale: Reducing the ester to an alcohol provides another key intermediate for diversification. This transformation opens up possibilities for subsequent esterification with a variety of carboxylic acids or other modifications at the hydroxyl group. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this purpose.[11][12][13]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of LiAlH4 (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Alternatively, quench by the slow addition of saturated aqueous sodium potassium tartrate solution and stir vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude 2-(4-(Difluoromethoxy)-3-fluorophenyl)ethanol by column chromatography.

Biological Screening Strategy

The newly synthesized library of compounds should be subjected to a tiered screening approach to identify biologically active molecules.

  • Primary High-Throughput Screening (HTS): The entire library should be screened at a single concentration (e.g., 10 µM) in a panel of relevant biochemical and cell-based assays.[14][15][16] The choice of assays should be guided by the potential therapeutic areas of interest for phenylacetic acid derivatives, which have shown activity as anti-inflammatory agents and in other areas.[17][18][19][20]

  • Hit Confirmation and Dose-Response Analysis: Compounds that show significant activity in the primary screen ("hits") should be re-tested in the same assays to confirm their activity. Subsequently, dose-response curves should be generated to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

  • Secondary and Orthogonal Assays: Confirmed hits with good potency should be evaluated in secondary and orthogonal assays to further characterize their biological activity and rule out non-specific effects or assay artifacts.

  • Structure-Activity Relationship (SAR) Analysis: The data from the screening cascade will be used to establish initial SAR, guiding the design and synthesis of the next generation of analogs to optimize potency, selectivity, and drug-like properties.

Screening_Funnel Library Diverse Chemical Library HTS High-Throughput Screening (Single Concentration) Library->HTS Broad Screening Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Hit Identification Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Hit Validation Lead_Optimization Lead Optimization (SAR-driven) Secondary_Assays->Lead_Optimization Lead Generation

Caption: A tiered approach for biological screening of the derivative library.

Conclusion

The derivatization of "this compound" offers a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse chemical library. By systematically exploring the chemical space around this fluorinated scaffold and employing a strategic screening cascade, researchers can significantly enhance the probability of identifying lead compounds for further drug development.

References

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. [Link]

  • High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. [Link]

  • LogP/LogD/Pka Analysis. (n.d.). Protheragen. [Link]

  • LogP/LogD/pKa Analysis. (n.d.). Technology Networks. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Esters to Alcohols. (n.d.). Chemistry Steps. [Link]

  • Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. (2009). Taylor & Francis eBooks. [Link]

  • Amide Bond Formation. (2022). The Royal Society of Chemistry. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Chemaxon. [Link]

  • A simple reduction of methyl aromatic esters to alcohols using sodium borohydride–methanol system. (2004). Semantic Scholar. [Link]

  • Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2010). PubMed. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters' Reduction. (n.d.). MDPI. [Link]

  • Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon. (n.d.). PubMed. [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • Ester to Acid - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry. [Link]

  • This compound. (n.d.). Autech. [Link]

  • 1261503-17-6 this compound. (n.d.). King-Pharm. [Link]

  • A kind of preparation method of fluoro phenylacetic acid. (n.d.).
  • Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. (n.d.). PubMed. [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (n.d.). NIH. [Link]

  • Benzeneacetic acid, 4-(difluoromethoxy)-.alpha.-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester. (n.d.). US EPA. [Link]

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (n.d.). PubMed. [Link]

  • Difluoromethylation of Phenols. (n.d.). Organic Syntheses Procedure. [Link]

  • 4-Fluorophenoxyacetic acid. (n.d.). PubChem. [Link]

  • This compound. (n.d.). Beijing Hwrk Chemical Co., Ltd. [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (n.d.).
  • Phenylacetic acid. (n.d.). Wikipedia. [Link]

  • Synthesis of a series of phenylacetic acid 1-β-O-acyl glucosides and comparison of their acyl migration and hydrolysis kinetics with the corresponding acyl glucuronides. (2011). PubMed. [Link]

  • Phenylacetic acid (HMDB0000209). (n.d.). Human Metabolome Database. [Link]

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Application Notes and Protocols: 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological profile of therapeutic candidates. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention for its unique ability to modulate key physicochemical properties. It serves as a lipophilic hydrogen bond donor, can improve metabolic stability by blocking common sites of metabolism, and acts as a bioisostere for other functional groups, thereby influencing molecular recognition and binding affinity.[1] This application note provides a detailed guide on the synthesis and utilization of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester , a versatile intermediate for the synthesis of advanced pharmaceutical agents.

Physicochemical Properties and Strategic Advantages

The strategic placement of the difluoromethoxy and fluoro groups on the phenylacetic acid scaffold imparts a unique set of properties that are highly advantageous in drug design.

PropertyContribution of Functional GroupsImpact on Drug Development
Lipophilicity The -OCF₂H group increases lipophilicity, facilitating passage through cellular membranes.Enhanced oral bioavailability and cell permeability.
Metabolic Stability The strong C-F bonds in the -OCF₂H group are resistant to enzymatic cleavage, preventing metabolic degradation.Increased in vivo half-life and duration of action.
Hydrogen Bonding The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, a feature absent in the analogous methoxy or trifluoromethoxy groups.Potential for novel and enhanced interactions with biological targets.
pKa Modulation The electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenylacetic acid moiety.Optimization of solubility and ionization at physiological pH.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound can be envisioned through a multi-step sequence, beginning with a commercially available starting material, methyl 2-(3-fluoro-4-hydroxyphenyl)acetate. The key transformation is the introduction of the difluoromethoxy group.

Experimental Workflow: Synthesis Pathway

Synthesis_Workflow cluster_0 Step 1: Difluoromethylation A Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate B This compound A->B  Sodium chlorodifluoroacetate,  Base (e.g., K₂CO₃),  Solvent (e.g., DMF), Heat  

Caption: Synthetic route to the target intermediate.

Protocol 1: Synthesis of this compound

This protocol details the difluoromethylation of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate. The reaction proceeds via the in situ generation of difluorocarbene from sodium chlorodifluoroacetate, which is then trapped by the phenoxide.[1]

Materials:

  • Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet, add methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure This compound .

Application in Pharmaceutical Synthesis: Intermediate for Roflumilast Analogs

This compound is a valuable precursor for the synthesis of various pharmacologically active molecules. A prominent application is in the preparation of analogs of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The core of Roflumilast is a benzamide linkage, which can be formed from the corresponding carboxylic acid.

Experimental Workflow: Synthesis of a Roflumilast Analog

Roflumilast_Analog_Synthesis cluster_0 Step 2: Hydrolysis cluster_1 Step 3: Amide Coupling B This compound C 4-(Difluoromethoxy)-3-fluorophenylacetic acid B->C  LiOH or NaOH,  THF/H₂O, RT   D Roflumilast Analog C->D  Amine (e.g., 3,5-dichloro-4-aminopyridine),  Coupling agent (e.g., HATU, EDCI),  Base (e.g., DIPEA), Solvent (e.g., DMF)  

Caption: Two-step conversion to a Roflumilast analog.

Protocol 2: Hydrolysis to 4-(Difluoromethoxy)-3-fluorophenylacetic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(Difluoromethoxy)-3-fluorophenylacetic acid .

Protocol 3: Amide Coupling to Synthesize a Roflumilast Analog

This protocol describes a general procedure for the amide bond formation, a crucial step in the synthesis of many pharmaceuticals.

Materials:

  • 4-(Difluoromethoxy)-3-fluorophenylacetic acid

  • 3,5-dichloro-4-aminopyridine (or other desired amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-(Difluoromethoxy)-3-fluorophenylacetic acid (1.0 eq) in anhydrous DMF.

  • Activation and Coupling: Add HATU (1.2 eq) or EDCI (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature. Then, add the amine (e.g., 3,5-dichloro-4-aminopyridine, 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final Roflumilast analog.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its synthesis, leveraging established difluoromethylation chemistry, is accessible and scalable. The unique properties imparted by the difluoromethoxy group make it an attractive building block for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The protocols detailed herein provide a robust framework for researchers and drug development professionals to utilize this key intermediate in their synthetic endeavors.

References

  • Hu, J., & Zhang, W. (2010). Difluoromethylation and Trifluoromethylation of Phenols. Organic Syntheses, 87, 274. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (CAS 1261503-17-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and accelerate your research.

Overview of the Synthetic Pathway

The synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester is a sequential process, typically starting from a substituted phenol. Each step presents a unique set of challenges and potential impurity introductions. Understanding the overall workflow is critical for effective troubleshooting.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Side-Chain Formation (Willgerodt-Kindler) cluster_2 Step 3: Esterification A 3-Fluoro-4-hydroxybenzaldehyde B 4-(Difluoromethoxy)-3-fluorobenzaldehyde A->B  NaSO2CF2Cl,  Base, Heat   C Thioamide Intermediate B->C  S8, Morpholine,  Heat   D 4-(Difluoromethoxy)-3- fluorophenylacetic acid C->D  Acid/Base  Hydrolysis   E Final Product: 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester D->E  MeOH,  Acid Catalyst  

Caption: Plausible synthetic route to the target ester.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis, presented in a question-and-answer format.

Question 1: My final product is contaminated with a significant acidic impurity, which I believe is the unreacted carboxylic acid. Why is my esterification incomplete and how can I fix it?

  • Potential Cause: Incomplete reaction due to equilibrium limitations, insufficient catalyst, or deactivation of the catalyst by moisture.

  • Expertise & Experience: Standard Fischer esterification is an equilibrium-controlled process. To drive the reaction to completion, one must either remove a product (typically water) or use a large excess of one reactant (methanol). Water is not only a byproduct but can also hydrolyze the ester product and inhibit many acid catalysts.

  • Troubleshooting Steps:

    • Increase Methanol Stoichiometry: Use methanol as the solvent to push the equilibrium towards the product side.

    • Water Removal: If conducting the reaction in a different solvent, use a Dean-Stark apparatus to azeotropically remove water as it forms.

    • Alternative Reagents: For a more robust and irreversible reaction, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with methanol. This avoids equilibrium issues entirely.

    • Purity Check: Ensure your starting carboxylic acid and methanol are anhydrous.

Question 2: During the Willgerodt-Kindler reaction (Step 2), I'm observing a significant amount of unreacted 4-(Difluoromethoxy)-3-fluorobenzaldehyde. How can I improve the conversion?

  • Potential Cause: Insufficient reaction temperature, suboptimal ratio of reagents (sulfur and amine), or insufficient reaction time.

  • Expertise & Experience: The Willgerodt-Kindler reaction involves the conversion of an aldehyde or ketone to a thioamide, which is then hydrolyzed.[1] The initial steps involving enamine formation and sulfanylation can be sluggish.[2] The reaction often requires elevated temperatures to proceed efficiently.

  • Troubleshooting Steps:

    • Temperature Optimization: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC or HPLC. Many procedures report temperatures between 80°C and 140°C.

    • Reagent Ratio: The molar ratio of aldehyde:sulfur:amine is critical. A common starting point is a 1:2:3 ratio.[2] Ensure sulfur is adequately dissolved or suspended in the reaction mixture.

    • Microwave Irradiation: Consider using a microwave reactor. Microwave-assisted Willgerodt-Kindler reactions can significantly reduce reaction times and improve yields.[2]

    • Amine Choice: Morpholine is the most commonly used amine, but other secondary amines can be screened for better performance with your specific substrate.

Question 3: My NMR and Mass Spec data show an impurity with a sulfur atom. I suspect it's the thioamide intermediate. Why did the hydrolysis fail?

  • Potential Cause: Hydrolysis conditions (acid/base concentration, temperature, time) were insufficient to completely convert the stable thioamide to the carboxylic acid.

  • Expertise & Experience: Thioamides are significantly more stable to hydrolysis than their corresponding amides. The C=S bond is less polarized, and sulfur is a poorer leaving group compared to oxygen. Therefore, forcing conditions are often required for complete conversion.

  • Troubleshooting Steps:

    • Extend Hydrolysis: Double the reaction time for the hydrolysis step and re-analyze for the presence of the thioamide.

    • Increase Temperature: Raise the hydrolysis temperature to reflux.

    • Stronger Acid/Base: Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl) or base used for hydrolysis. A switch from aqueous HCl to a mixture of acetic acid and sulfuric acid can also be effective.

    • Workflow Visualization: The diagram below illustrates the decision process for troubleshooting this specific impurity.

G Start Thioamide Impurity Detected (LC-MS, NMR) Check_Conditions Review Hydrolysis Conditions: Time, Temp, [Acid/Base] Start->Check_Conditions Increase_Time Action: Double reaction time at current temperature Check_Conditions->Increase_Time Re_Analyze1 Re-analyze Sample Increase_Time->Re_Analyze1 Increase_Temp Action: Increase temperature to reflux Re_Analyze1->Increase_Temp Fail Success Impurity Eliminated Re_Analyze1->Success Pass Re_Analyze2 Re-analyze Sample Increase_Temp->Re_Analyze2 Stronger_Acid Action: Use stronger acid (e.g., conc. H2SO4/AcOH) Re_Analyze2->Stronger_Acid Fail Re_Analyze2->Success Pass Stronger_Acid->Re_Analyze1

Caption: Troubleshooting workflow for thioamide impurity.

Question 4: I'm seeing a phenolic impurity in Step 2, corresponding to the starting material from Step 1 (3-Fluoro-4-hydroxybenzaldehyde). What is the source of this?

  • Potential Cause: Incomplete difluoromethylation in Step 1. This unreacted starting material is carried through the synthesis.

  • Expertise & Experience: The difluoromethylation of phenols using reagents like sodium chlorodifluoroacetate relies on the in-situ generation of difluorocarbene.[3] This highly reactive species can be trapped by the phenolate. Incomplete conversion can result from thermal decomposition of the reagent before it reacts, insufficient base to form the phenolate, or suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Verify Purity Post-Step 1: Do not proceed to Step 2 without confirming the complete consumption of the starting phenol by HPLC or GC-MS.

    • Optimize Base: Ensure at least 1.5 equivalents of a suitable base (e.g., Cesium Carbonate) are used to fully deprotonate the phenol.[3]

    • Temperature Control: The thermal decarboxylation to form the carbene is temperature-sensitive. Ensure the reaction is heated to the optimal temperature (often ~120°C) and maintained consistently.[3]

    • Purification: If incomplete conversion cannot be avoided, purify the intermediate aldehyde (4-(Difluoromethoxy)-3-fluorobenzaldehyde) by column chromatography before proceeding to the Willgerodt-Kindler reaction.

Frequently Asked Questions (FAQs)

Q: What are the primary classes of impurities I should be aware of in this synthesis?

A: Impurities can be broadly categorized as follows:

  • Starting Materials & Intermediates: Unreacted precursors from each step (e.g., 3-fluoro-4-hydroxybenzaldehyde, 4-(difluoromethoxy)-3-fluorobenzaldehyde, 4-(difluoromethoxy)-3-fluorophenylacetic acid).

  • Reaction Byproducts: Incompletely hydrolyzed thioamide, and potential byproducts from the decomposition of the difluorocarbene precursor.

  • Isomeric Impurities: If the initial aromatic precursor is not positionally pure (e.g., contains 2-fluoro-4-hydroxybenzaldehyde), this isomer will likely be carried through the entire synthesis, resulting in a final product that is difficult to purify.

  • Degradation Products: Aldehydes are susceptible to oxidation to carboxylic acids, especially during storage.[4] This can introduce 4-(difluoromethoxy)-3-fluorobenzoic acid as an impurity.

Q: What analytical methods are recommended for impurity profiling of the final product?

A: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[5][6]

Technique Purpose Typical Parameters
HPLC-UV/PDA Quantify non-volatile impurities (starting materials, acid, thioamide).Column: C18, 150 mm x 4.6 mm, 5 µm. Mobile Phase: Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water. Detection: 254 nm or PDA scan.[4]
GC-MS Identify and quantify volatile impurities (residual solvents, starting aldehydes).Column: DB-5ms or similar. Carrier Gas: Helium. Detection: Mass Spectrometry (for identification) and FID (for quantification).[7]
LC-MS Identify unknown impurities by providing molecular weight information.Coupled directly with the HPLC system to obtain mass data for observed peaks.
qNMR Determine the absolute purity of the final product against a certified internal standard.Use an internal standard (e.g., 1,3,5-trimethoxybenzene) with a distinct, non-overlapping signal.[3]

Q: What is the most effective method for purifying the final methyl ester?

A: The choice of purification method depends on the nature and quantity of the impurities.

  • Aqueous Workup: Washing the crude product in an organic solvent (e.g., ethyl acetate) with a mild base (saturated sodium bicarbonate solution) is highly effective for removing the key acidic impurity (unreacted carboxylic acid).[4]

  • Silica Gel Chromatography: This is the most versatile method for removing a wide range of impurities, including unreacted intermediates and byproducts. A gradient elution from a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically effective.

  • Recrystallization: If a high-purity solid can be obtained, recrystallization from a suitable solvent system (e.g., Isopropanol/Heptane) can be an excellent final polishing step to achieve high analytical purity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of the final product from its key non-volatile impurities.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile.

References

  • Common impurities in commercial 4-Fluorobenzaldehyde. Benchchem.
  • Willgerodt rearrangement. Wikipedia. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. [Link]

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. SciSpace. [Link]

  • Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

  • Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. [Link]

  • impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. [Link]

  • Analysis of Fatty Acid Methyl Ester. LabRulez GCMS. [Link]

Sources

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to ensure the success and efficiency of your experiments.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptoms: After purification, the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Starting Material Conversion The reaction may not have gone to completion, leaving unreacted starting materials. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.Monitor the reaction progress closely using techniques like TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Side Reactions Several side reactions can compete with the main reaction, consuming starting materials and reagents. These can include hydrolysis of the ester, over-alkylation, or polymerization.Carefully control the reaction conditions. The slow, portion-wise addition of reagents can help minimize localized high concentrations that may favor side reactions. Maintaining an inert atmosphere (e.g., with nitrogen or argon) can prevent oxidative side reactions.
Product Loss During Workup and Purification The desired product may be lost during aqueous workup if it has some water solubility. Additionally, inefficient extraction or suboptimal chromatography conditions can lead to significant losses.Minimize the volume of aqueous washes, or pre-saturate the aqueous phase with a salt like sodium chloride to decrease the solubility of the organic product. Optimize your extraction solvent and chromatography conditions (eluent system, silica gel activity) to ensure efficient separation and recovery.
Hydrolysis of the Ester The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of acidic or basic residues from the reaction.Ensure all workup steps are performed under neutral or slightly acidic conditions. Thoroughly dry all solvents and reagents to minimize water content. If hydrolysis is suspected, the crude product can be re-esterified before final purification.
Issue 2: Presence of Significant Impurities After Purification

Symptoms: Spectroscopic analysis (e.g., NMR, LC-MS) of the final product shows the presence of one or more significant impurities that are difficult to remove.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Formation of Di-substituted Byproduct In syntheses starting from a dihydroxy precursor, there is a possibility of difluoromethoxylation occurring at both hydroxyl groups, leading to a bis(difluoromethoxy) byproduct.[1]Carefully control the stoichiometry of the difluoromethylating agent. Using a slight excess of the dihydroxy starting material can help minimize the formation of the di-substituted product.[1]
Incomplete Halogen Exchange If the synthesis involves a halogen exchange reaction (e.g., converting a chloro- or bromo-substituent to a fluoro-substituent), incomplete conversion will result in halogenated impurities.Increase the reaction time or temperature to drive the halogen exchange to completion. The choice of fluoride source and phase-transfer catalyst can also be critical for efficiency.[2]
Residual Starting Materials or Intermediates If the reaction does not go to completion or if intermediates are stable, they may co-elute with the product during chromatography.Optimize the reaction conditions for full conversion. If separation is difficult, consider a chemical quench or derivatization of the unreacted starting material to facilitate its removal.
Byproducts from the Darzens Condensation If a Darzens-type reaction is employed to construct the phenylacetic acid side chain, side reactions such as self-condensation of the α-haloester or elimination reactions can occur.[3]Maintain a low reaction temperature to favor the desired cross-condensation. The choice of base is also crucial; sterically hindered bases can sometimes minimize side reactions.[3][4][5][6]
Issue 3: Difficulty in Product Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or it streaks during column chromatography, leading to poor separation.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Oily Nature of the Product The target molecule itself may be a low-melting solid or an oil at room temperature, making crystallization challenging.If direct crystallization fails, consider converting the ester to the corresponding carboxylic acid, which may be more crystalline. The purified acid can then be re-esterified. Alternatively, preparative HPLC may be necessary for high-purity samples.
Presence of Polar Impurities Highly polar impurities can interfere with silica gel chromatography, causing streaking and poor separation.A pre-purification step, such as washing the crude organic extract with a dilute acid or base solution, can remove some polar impurities. Using a different stationary phase for chromatography (e.g., alumina) may also be beneficial.
Thermal Instability The product may be sensitive to heat, leading to decomposition during solvent evaporation under high vacuum or at elevated temperatures.Use a rotary evaporator at a moderate temperature and pressure. For final drying, a high-vacuum line at room temperature is preferable to oven drying.

II. Frequently Asked Questions (FAQs)

Synthesis Pathway

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step synthesis. A plausible route begins with the difluoromethoxylation of a suitable phenolic precursor, followed by the introduction of the acetic acid side chain. For instance, one could start with 3-fluoro-4-hydroxyphenylacetic acid methyl ester and introduce the difluoromethoxy group. Alternatively, a more convergent approach might involve synthesizing 4-(difluoromethoxy)-3-fluorobenzaldehyde, followed by a homologation reaction to introduce the acetic acid moiety.[7][8]

Q2: What are the key considerations when introducing the difluoromethoxy group?

The introduction of the -OCF₂H group is typically achieved by reacting a corresponding phenol with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[9] Key considerations include:

  • Base: A suitable base, like cesium carbonate or potassium carbonate, is required to deprotonate the phenol.[7][9]

  • Solvent: Aprotic polar solvents like DMF or DMSO are commonly used.[1][7][8]

  • Temperature: The reaction often requires heating to facilitate the decomposition of the difluorocarbene precursor.[7][9]

  • Side Reactions: A potential side reaction is the formation of a bis(difluoromethoxy) byproduct if a dihydroxy starting material is used.[1]

Q3: Which methods can be used to construct the phenylacetic acid side chain?

Several methods can be employed:

  • The Willgerodt-Kindler Reaction: This reaction can convert an appropriately substituted acetophenone to the corresponding phenylacetic acid (or its thioamide precursor).[10][11][12] This method is robust and tolerates a variety of functional groups.

  • The Darzens Condensation: Reacting a substituted benzaldehyde with an α-haloester in the presence of a base can form an α,β-epoxy ester, which can then be converted to the desired phenylacetic acid derivative.[3][4][5][6][13]

  • From Benzyl Halides: Conversion of a substituted benzyl alcohol to a benzyl halide, followed by cyanation and subsequent hydrolysis of the nitrile, is a classic route to phenylacetic acids.

Reagents and Conditions

Q4: What are the best practices for handling sodium chlorodifluoroacetate?

Sodium chlorodifluoroacetate is a common difluorocarbene precursor.[9] It is a moisture-sensitive solid. It is advisable to:

  • Store it in a desiccator.

  • Weigh it out quickly in a dry atmosphere.

  • Use anhydrous solvents for the reaction.

Q5: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring most organic reactions. Developing a good TLC system (solvent mixture) that provides clear separation of your starting material, product, and any major byproducts is crucial. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Purification and Analysis

Q6: What is a standard procedure for the purification of the final product?

A typical purification protocol involves:

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying: The organic extract is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[7]

Q7: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: Expect to see a singlet for the methyl ester protons (~3.7 ppm), a singlet for the benzylic protons (~3.6 ppm), a triplet for the difluoromethoxy proton (-OCF₂H ) with a characteristic large coupling constant (~73-75 Hz), and signals in the aromatic region corresponding to the three aromatic protons.

  • ¹⁹F NMR: Two signals are expected: one for the fluorine on the aromatic ring and another for the two fluorine atoms of the difluoromethoxy group.

  • ¹³C NMR: The spectrum will show signals for the ester carbonyl, the carbons of the aromatic ring (with C-F couplings), the benzylic carbon, the methyl carbon, and the difluoromethoxy carbon (as a triplet).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

III. Visualizing the Synthesis and Troubleshooting

Main Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Difluoromethoxylation cluster_1 Alternative Step 1: Synthesis of Intermediate A 3-Fluoro-4-hydroxyphenylacetic acid methyl ester B This compound A->B NaO2CCF2Cl, Cs2CO3, DMF, Heat C 3-Fluoro-4-hydroxybenzaldehyde D 4-(Difluoromethoxy)-3-fluorobenzaldehyde C->D NaO2CCF2Cl, K2CO3, DMF, Heat D->B e.g., Darzens Condensation or Willgerodt-Kindler followed by esterification

Caption: A plausible synthetic route to the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Completed CheckYield Check Yield and Purity (TLC, NMR, LC-MS) Start->CheckYield LowYield Low Yield? CheckYield->LowYield HighImpurity Significant Impurities? LowYield->HighImpurity No TroubleshootYield Troubleshoot Low Yield: - Check reaction completion - Optimize workup - Re-evaluate stoichiometry LowYield->TroubleshootYield Yes Success Successful Synthesis HighImpurity->Success No TroubleshootImpurity Troubleshoot Impurities: - Identify byproducts (MS, NMR) - Adjust reaction conditions - Optimize purification HighImpurity->TroubleshootImpurity Yes TroubleshootYield->CheckYield TroubleshootImpurity->CheckYield

Caption: A logical workflow for troubleshooting common issues.

IV. Detailed Experimental Protocol

Synthesis of 4-(Difluoromethoxy)-3-fluorobenzaldehyde

This protocol is a representative example for the synthesis of a key intermediate.

Materials:

  • 3-Fluoro-4-hydroxybenzaldehyde

  • Sodium chlorodifluoroacetate (NaO₂CCF₂Cl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add sodium chlorodifluoroacetate (1.5 eq) to the suspension.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4-(difluoromethoxy)-3-fluorobenzaldehyde.

V. References

  • Darzens, G. (1904). Condensation of ketones or aldehydes with α-haloesters. Compt. Rend., 139, 1214.

  • Grokipedia. (n.d.). Darzens reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from

  • J&K Scientific. (n.d.). Darzens Condensation. Retrieved from

  • Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved from

  • ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. Retrieved from

  • Benchchem. (n.d.). 4-Difluoromethoxy-3-hydroxybenzaldehyde. Retrieved from

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from

  • Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from

  • Organic Chemistry Reaction. (n.d.). Willgerodt-Kindler Reaction. Retrieved from

  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Retrieved from

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from

  • PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from

Sources

Technical Support Center: Optimization of Reaction Yield for 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic pathway for this valuable intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your reaction yields.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process. A common and logical pathway involves three key transformations:

  • Difluoromethylation: Introduction of the -OCF₂H group onto a phenolic precursor.

  • Side-Chain Elongation: Conversion of a methyl ketone to a phenylacetic acid derivative, often via the Willgerodt-Kindler reaction.

  • Esterification: Conversion of the resulting carboxylic acid to the final methyl ester.

Understanding the critical parameters of each step is paramount to achieving a high overall yield.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Esterification A 3-Fluoro-4-hydroxyacetophenone B 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethanone A->B Difluoromethylating Agent (e.g., Sodium Chlorodifluoroacetate) C 2-(4-(Difluoromethoxy)-3-fluorophenyl)thioacetamide B->C Sulfur, Morpholine D 4-(Difluoromethoxy)-3-fluorophenylacetic acid C->D Hydrolysis (Acid/Base) E This compound D->E Methanol, Acid Catalyst

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed, scientifically grounded explanation and actionable advice.

Step 1: Difluoromethylation of 3-Fluoro-4-hydroxyacetophenone

This initial step is critical for establishing the core structure. The reaction typically involves the deprotonation of the phenol followed by nucleophilic attack on a difluorocarbene precursor.[1]

Q1: My difluoromethylation yield is low (<50%), and I recover a lot of starting material. What are the primary causes?

A1: Low conversion is a frequent issue stemming from several factors. Let's break down the most common culprits:

  • Incomplete Deprotonation: The phenolic proton must be removed to generate the nucleophilic phenoxide.

    • Base Strength & Stoichiometry: Weak bases or insufficient equivalents may not drive the deprotonation to completion. While bases like K₂CO₃ can be effective, stronger bases like Cs₂CO₃ are often used to enhance reactivity and yield.[2] Ensure you are using at least 1.5 equivalents of the base.

    • Moisture: Water will consume the base and protonate the phenoxide, quenching the reaction. It is crucial to use anhydrous solvents (like DMF) and reagents.[3]

  • Reagent Decomposition: The difluorocarbene precursor, typically sodium 2-chloro-2,2-difluoroacetate, can degrade upon exposure to moisture or prolonged storage. Thermal decarboxylation generates the reactive difluorocarbene; if the reagent is old, its efficiency may be compromised.[1]

  • Suboptimal Temperature: The reaction requires heating to facilitate the decarboxylation of the difluoromethylating agent. A common temperature range is 80-120°C.[2][3][4] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, reagent decomposition may occur.

Troubleshooting Decision Tree:

G Start Low Yield in Difluoromethylation Check_SM TLC/HPLC shows >20% Starting Material? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes SM_No No Check_SM->SM_No Check_Byproducts Significant Byproducts Observed? Purification Review Purification: - Optimize chromatography. - Check for product loss during workup. Check_Byproducts->Purification No Side_Reaction Possible side reaction. Consider alternative precursors or protective groups. Check_Byproducts->Side_Reaction Yes Base Review Base: - Anhydrous? - Sufficient Equivalents (≥1.5)? - Consider stronger base (e.g., Cs₂CO₃)? SM_Yes->Base SM_No->Check_Byproducts Temp Review Temperature: - Is it within 80-120°C range? - Increase temperature incrementally. Base->Temp Reagent Review Reagent: - Use fresh sodium chlorodifluoroacetate. - Ensure anhydrous conditions. Temp->Reagent

Sources

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester (CAS 1261503-17-6). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve common experimental issues effectively.

Section 1: Proposed Synthetic Pathway & Core Mechanism

The synthesis of the target molecule is most efficiently approached via a two-step process starting from the commercially available 3-fluoro-4-hydroxyphenylacetic acid. The core of this synthesis lies in the selective difluoromethylation of the phenolic hydroxyl group.

  • Step 1: Fischer Esterification: The carboxylic acid is first protected as a methyl ester. This prevents the acidic proton from interfering with the basic conditions required for the subsequent difluoromethylation step.

  • Step 2: Difluoromethylation: The key transformation involves the reaction of the phenolic intermediate with a difluorocarbene precursor. A common and effective method utilizes sodium chlorodifluoroacetate, which thermally decomposes to generate the highly reactive difluorocarbene (:CF₂). This electrophilic species is then trapped by the phenolate anion, formed in situ, to yield the desired difluoromethyl ether.[1][2]

The overall workflow is illustrated below.

G A 3-Fluoro-4-hydroxyphenylacetic acid B Methyl 3-fluoro-4-hydroxyphenylacetate A->B  MeOH, H₂SO₄ (cat.) Fischer Esterification C 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester B->C  1. Base (e.g., Cs₂CO₃) 2. ClCF₂CO₂Na, DMF/H₂O Difluoromethylation  

Caption: Proposed synthetic workflow for the target ester.

Section 2: Detailed Experimental Protocol (Difluoromethylation Step)

This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][2]

Materials:

  • Methyl 3-fluoro-4-hydroxyphenylacetate

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-fluoro-4-hydroxyphenylacetate (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.0-2.5 equiv).

  • Solvent Addition: Add a 1:1 mixture of DMF and water. The amount of solvent should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup (Cooling): Remove the heat source and allow the mixture to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x). This is crucial for removing the high-boiling DMF solvent.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Section 3: Troubleshooting Guides and FAQs

This section addresses the most common failures encountered during the synthesis.

Q1: Why is my reaction yield extremely low or zero?

Low yield is the most frequent issue and can be traced to several critical factors. Use the following logic to diagnose the problem.

G Start Low or No Yield Observed Cause1 Problem: Incomplete Phenolate Formation (Starting material recovered) Start->Cause1 Cause2 Problem: Inefficient :CF₂ Generation (Starting material recovered) Start->Cause2 Cause3 Problem: Product or Reagent Degradation (Complex mixture of byproducts) Start->Cause3 Sol1 Solution: 1. Use a stronger or more soluble base (e.g., Cs₂CO₃). 2. Ensure anhydrous conditions if not using a water co-solvent. 3. Increase base stoichiometry to 1.5 equiv. Cause1->Sol1 Sol2 Solution: 1. Verify reaction temperature is 100-120°C. 2. Ensure quality of ClCF₂CO₂Na reagent. 3. Increase stoichiometry of ClCF₂CO₂Na to 2.5 equiv. Cause2->Sol2 Sol3 Solution: 1. Do not exceed 120°C. 2. Minimize reaction time once starting material is consumed. 3. Ensure reaction is under an inert atmosphere (N₂ or Ar). Cause3->Sol3

Caption: Troubleshooting flowchart for low reaction yield.

In-depth Explanation:

  • Phenolate Formation: The reaction is contingent on the deprotonation of the phenol. Cesium carbonate is highly effective due to its high solubility in DMF/water mixtures.[2] If starting material is recovered, incomplete deprotonation is a likely cause.

  • Carbene Generation: Sodium chlorodifluoroacetate requires thermal energy to decarboxylate and release the difluorocarbene.[1] If the temperature is too low, this process will be inefficient, leading to poor conversion.

Q2: My NMR spectrum shows significant impurities. What are they and how do I prevent them?

The presence of impurities complicates purification and reduces yield. The most common contaminants are unreacted starting material and a hydrolyzed side product.

Common Impurity Identification (¹H NMR) Reason for Formation Prevention & Removal Strategy
Methyl 3-fluoro-4-hydroxyphenylacetate Sharp singlet for phenolic -OH (concentration dependent); aromatic signals differ from product.Incomplete reaction (see Q1).Prevention: Drive the reaction to completion by increasing the equivalents of the difluoromethylating agent or extending the reaction time. Removal: Separable via silica gel chromatography.
4-(Difluoromethoxy)-3-fluorophenylacetic acid Absence of the methyl ester singlet (~3.7 ppm); presence of a broad carboxylic acid peak (>10 ppm).Hydrolysis of the methyl ester during acidic or basic workup.[4]Prevention: Maintain neutral or slightly acidic (pH 5-6) conditions during the aqueous workup. Avoid strong acids or bases. Removal: Can be removed by a mild basic wash (e.g., dilute NaHCO₃), but this may risk hydrolysis of the desired product. Chromatography is preferred.
Q3: I am struggling to purify the final product. How can I improve my purification process?

Purification challenges often stem from residual solvent or co-eluting impurities.

  • Issue: Residual DMF Solvent

    • Causality: DMF has a high boiling point (~153 °C) and is miscible with both water and many organic solvents, making it difficult to remove.

    • Solution: The key is to perform a robust aqueous workup. After the initial reaction, dilute the mixture significantly with an extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Wash the organic layer multiple times with water (3-4 times) and finally with brine. A 10% aqueous lithium chloride wash can also be effective at partitioning DMF into the aqueous layer.[3]

  • Issue: Poor Separation on Silica Gel Column

    • Causality: If the polarity of the product and a major impurity (like the starting phenol) are too similar, they may co-elute.

    • Solution:

      • Optimize Solvent System: Use a shallow gradient during chromatography. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate/Hexanes) and increase the polarity very slowly.

      • Alternative Sorbents: While less common, alumina (neutral) could be explored if silica gel (acidic) is problematic, though care must be taken to avoid product degradation.

Section 4: Safety & Handling

  • Reagents: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Reaction: The difluoromethylation reaction should be conducted in a well-ventilated fume hood. Heating DMF can release vapors.

  • Pressure: Vigorous bubbling may occur upon heating as the reaction generates CO₂ gas from the decarboxylation of the reagent.[1] Ensure the reaction vessel is not a sealed system.

References

  • ChemSigma. (2026). 1261503-17-6 this compound.
  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Org. Synth. 101, 164-183.
  • ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.
  • Autech Industry Co.,Limited. (n.d.). This compound,(CAS# 1261503-17-6).
  • Biosynth. (n.d.). 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid.
  • Inventiva Pharma. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • ResearchGate. (2018). How to separate ester from DMF(as a solvent) without hydrolysis of the ester?.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - this compound.

Sources

Technical Support Center: Large-Scale Synthesis of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (CAS No. 1261503-17-6). This document is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important fluorinated intermediate. We will address common challenges, provide troubleshooting strategies in a direct Q&A format, and detail validated protocols to ensure process integrity and reproducibility.

Synthetic Strategy & Critical Operations

The large-scale synthesis of the target ester is typically approached via a two-stage process starting from the commercially available 3-Fluoro-4-hydroxyphenylacetic acid. The two critical transformations are:

  • Difluoromethoxylation: Introduction of the -OCF₂H group onto the phenolic oxygen.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

The order of these steps can be inverted, but performing the esterification first can protect the carboxylic acid moiety and simplify the work-up of the difluoromethoxylation step. The workflow below illustrates this preferred sequence.

Synthesis_Workflow SM 3-Fluoro-4-hydroxyphenylacetic acid (CAS: 458-09-3) INT1 Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate SM->INT1 FP Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (Final Product) INT1->FP

Caption: Preferred synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route?

The recommended route involves the initial esterification of 3-Fluoro-4-hydroxyphenylacetic acid[1][2] to its methyl ester, followed by the difluoromethoxylation of the resulting phenol. This sequence is generally preferred for scale-up because it avoids potential side reactions of the free carboxylic acid under the basic and high-temperature conditions of the difluoromethoxylation step.

Q2: What are the primary safety concerns for this process at scale?

The difluoromethoxylation step presents the most significant safety challenge. The reaction involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which can be a highly energetic and gas-evolving process[3].

  • Thermal Hazard: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. Large-scale reactors must have adequate cooling capacity and emergency quenching plans.

  • Pressure Build-up: The decarboxylation releases CO₂ gas. The reactor system must be equipped with a pressure-rated vessel and an appropriately sized vent/off-gas system.

  • Reagent Handling: While sodium chlorodifluoroacetate is more manageable than gaseous reagents like chlorodifluoromethane, it is still a hazardous chemical that should be handled with appropriate personal protective equipment (PPE).

Q3: Why is the difluoromethoxy (-OCF₂H) group important in drug development?

The difluoromethoxy group is a valuable motif in medicinal chemistry. It is often used as a bioisostere for a methoxy (-OCH₃) or hydroxyl (-OH) group. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins[3].

Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Area 1: Difluoromethoxylation Step

Q: My difluoromethoxylation reaction has stalled, showing significant starting material by HPLC. What are the likely causes?

A: Incomplete conversion is a common issue. The root cause can typically be traced to one of three areas:

  • Insufficient Base or Inefficient Phenolate Formation: The reaction requires the generation of a phenolate anion to trap the difluorocarbene. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high purity. On a large scale, mass transfer can be limiting; ensure agitation is sufficient to maintain a good slurry. Cesium carbonate is highly effective but more expensive; potassium carbonate is a more cost-effective option for scale-up but may require slightly higher temperatures or longer reaction times[3].

  • Low Reaction Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate requires a specific activation temperature, typically >100 °C in a solvent like DMF[3]. If the internal reactor temperature is too low, the rate of carbene generation will be slow or negligible. Verify thermocouple calibration and ensure even heating of the reactor.

  • Reagent Decomposition: Sodium chlorodifluoroacetate can degrade in the presence of moisture. Ensure all reagents and the solvent (DMF) are anhydrous. A water content of <500 ppm for the solvent is recommended.

Q: I'm observing a significant new impurity peak after the difluoromethoxylation. What could it be?

A: A common byproduct when using difluorocarbene precursors is the formation of dimer or trimer species, especially if the concentration of the phenolate is too low when the carbene is generated[3]. To mitigate this:

  • Control Reagent Addition: Consider a semi-batch process where the sodium chlorodifluoroacetate is added portion-wise or as a solution in DMF to the heated solution of the phenol and base. This maintains a low instantaneous concentration of the carbene precursor.

  • Optimize Stoichiometry: Ensure at least 1.5 equivalents of the difluoromethylating agent are used to drive the reaction towards the desired product.

Area 2: Esterification Step

Q: The Fischer esterification yield is low, and the reaction seems to hit an equilibrium at ~70% conversion. How can I drive it to completion?

A: Fischer esterification is a reversible reaction. To achieve high conversion (>98%) on a large scale, you must actively remove the water byproduct.

  • Azeotropic Removal: If using a solvent like toluene in addition to methanol, you can use a Dean-Stark apparatus to physically remove water as it forms.

  • Excess Reagent: The simplest method is to use a large excess of methanol (5-10 volumes), which acts as both a reagent and solvent, to push the equilibrium towards the product. The excess methanol can be recovered by distillation.

  • Strong Acid Catalyst: Ensure an adequate charge of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (p-TsOH). A typical loading is 1-5 mol%.

Q: My final product is off-color (yellow or brown) after esterification and work-up. What is the cause?

A: Color formation often arises from impurities in the starting acid or from degradation during heating with a strong acid catalyst.

  • Starting Material Purity: Ensure the 4-(Difluoromethoxy)-3-fluorophenylacetic acid is of high purity before starting.

  • Temperature Control: Do not overheat the reaction mixture. Refluxing methanol (~65 °C) is typically sufficient.

  • Decolorization: During work-up, after the reaction is complete and neutralized, you can perform a charcoal (activated carbon) treatment on the organic solution to remove color bodies before final crystallization or distillation.

Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate
ParameterValueNotes
Starting Material 3-Fluoro-4-hydroxyphenylacetic acid1.0 eq (e.g., 100 kg)
Reagent Methanol (MeOH)5 volumes (e.g., 500 L)
Catalyst Sulfuric Acid (H₂SO₄, 98%)0.05 eq (e.g., 2.9 L)
Temperature 65-70 °C (Reflux)Monitor internal temperature.
Reaction Time 4-8 hoursMonitor by HPLC for SM <1.0%.

Step-by-Step Methodology:

  • Charge the reactor with 3-Fluoro-4-hydroxyphenylacetic acid and Methanol.

  • Begin agitation and slowly add the concentrated Sulfuric Acid while maintaining the temperature below 40 °C.

  • Heat the mixture to reflux (~65 °C) and hold for 4-8 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reactor to 20-25 °C.

  • Slowly neutralize the catalyst by adding a solution of sodium bicarbonate until the pH is 6-7.

  • Distill off the excess methanol under vacuum.

  • Add Toluene and water to the residue. Separate the organic layer.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be used directly in the next step.

Protocol 2: Synthesis of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate
ParameterValueNotes
Starting Material Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate1.0 eq (e.g., 109 kg)
Base Potassium Carbonate (K₂CO₃), anhydrous2.0 eq
Reagent Sodium Chlorodifluoroacetate1.5 eq
Solvent N,N-Dimethylformamide (DMF), anhydrous4 volumes
Temperature 110-120 °CCRITICAL: Slow heating required.
Reaction Time 3-5 hoursMonitor by HPLC for SM <1.0%.

Step-by-Step Methodology:

  • Charge the reactor with the starting phenol, potassium carbonate, and DMF under a nitrogen atmosphere.

  • Heat the slurry to 80 °C.

  • Add the sodium chlorodifluoroacetate in 3-4 portions over 1 hour. Caution: Gas evolution (CO₂) will occur.

  • After the addition is complete, slowly heat the reaction mixture to 110-120 °C.

  • Hold at temperature for 3-5 hours, monitoring by HPLC for completion.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Transfer the DMF solution to a second vessel. Add water and an extraction solvent (e.g., Ethyl Acetate or Toluene).

  • Separate the layers. Wash the organic layer multiple times with water to remove residual DMF, followed by a brine wash.

  • Dry the organic layer, filter, and concentrate under vacuum.

  • The crude oil can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Troubleshooting Workflow Visualization

The following decision tree provides a logical path for troubleshooting low yields in the critical difluoromethoxylation step.

Troubleshooting_Yield Start Problem: Low Yield in Difluoromethoxylation Step Check_Conversion Check HPLC: High SM (>5%)? Start->Check_Conversion Check_MassBalance Check Mass Balance: Is it low? Check_Conversion->Check_MassBalance No Incomplete_Conv Cause: Incomplete Reaction Check_Conversion->Incomplete_Conv Yes Low_MB Cause: Product Loss or Side Reactions Check_MassBalance->Low_MB Yes Check_Temp Was Internal Temp 110-120°C? Incomplete_Conv->Check_Temp Check_Reagents Were Reagents Anhydrous? Check_Temp->Check_Reagents Yes Fix_Temp Action: Verify Thermocouple & Reactor Heating Check_Temp->Fix_Temp No Fix_Reagents Action: Use Anhydrous Solvent/Reagents Check_Reagents->Fix_Reagents No Check_Workup Review Work-up: Emulsions? Multiple Aqueous Washes? Low_MB->Check_Workup Check_Impurity Review Impurity Profile: High Levels of Unknowns? Check_Workup->Check_Impurity No Fix_Workup Action: Optimize Phase Splits, Use Brine Washes Check_Workup->Fix_Workup Yes Fix_Impurity Action: Analyze for Dimers. Consider Portion-wise Reagent Addition. Check_Impurity->Fix_Impurity Yes

Caption: Decision tree for troubleshooting low yield.

References

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Difluoromethylation of Phenols - Organic Syntheses Procedure, Vol. 101, p. 164. [Link]

  • WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • ResearchGate - Synthesis of phenylacetic acid derivatives. [Link]

  • ChemSrc - CAS 1261503-17-6 | 4-(DifluoroMethoxy)-3-fluorophenylacetic acid Methyl ester supply. [Link]

  • PubChem - Methyl 4-(difluoromethoxy)-3-hydroxybenzoate. [Link]

  • ResearchGate - Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. [Link]

  • PMC, NIH - Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. [Link]

  • ResearchGate - Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]

  • Wikipedia - Phenylacetic acid. [Link]

  • YouTube - Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

Sources

stability and degradation of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Technical Support Center: Stability and Degradation of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for "this compound" (CAS 1261503-17-6). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile under various experimental conditions. As a key intermediate in pharmaceutical synthesis, comprehending its degradation pathways is critical for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API).[1][2]

This document provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common challenges encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this molecule under acidic or basic conditions?

The most significant and immediate degradation pathway for this compound under both acidic and basic aqueous conditions is the hydrolysis of the methyl ester functional group.[3][4] This reaction cleaves the ester bond, yielding methanol and the corresponding carboxylic acid, 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid.

  • Under Basic Conditions (Saponification): This process is typically rapid and irreversible. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the carboxylic acid, which is then immediately deprotonated by the base to form a carboxylate salt. This final deprotonation step drives the equilibrium toward the products, making the reaction essentially non-reversible.[4][5]

  • Under Acidic Conditions: Acid-catalyzed hydrolysis is a reversible process that is generally slower than base-catalyzed hydrolysis.[3][6] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. To drive the reaction to completion, an excess of water is typically required, as dictated by Le Châtelier's principle.[3][4]

Q2: How do the fluorine substituents on the molecule affect its stability?

The fluorine atoms in the molecule play distinct roles in its overall stability:

  • Aromatic Ring Fluorine: The fluorine atom attached directly to the phenyl ring enhances the thermal and chemical stability of the ring itself.[7][8] Fluorine substitution can increase resistance to addition reactions and other transformations on the aromatic core.[7][8]

  • Difluoromethoxy Group (-OCF₂H): The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to the difluoromethoxy group.[9] While C-F bonds can be cleaved under certain metabolic or harsh chemical conditions, this group is generally expected to be stable during typical acid/base-mediated ester hydrolysis.[10] Its strong electron-withdrawing nature can, however, influence the reactivity of the adjacent aromatic ring and the ester group.

Q3: What are the expected degradation products I should be looking for?

In a typical forced degradation study under acidic or basic hydrolytic stress, the primary and expected degradation product is 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid (CAS 1261851-55-1). Methanol is the other product.

Under more extreme stress conditions (e.g., high heat, strong oxidative stress), you might investigate the potential for other, less common degradation pathways, such as cleavage of the difluoromethoxy group, but this is not the primary concern for standard hydrolytic stability testing.

Troubleshooting Guide for Experimental Challenges

This section addresses specific issues that may arise during your experiments and provides actionable solutions and protocols.

Problem 1: My compound is degrading much faster than expected under basic conditions, leading to poor recovery.

Causality: This is the expected behavior for most esters. Base-catalyzed hydrolysis (saponification) is a rapid, irreversible reaction.[5] The rate is highly dependent on the concentration of the hydroxide ion, temperature, and co-solvents. If your experimental goal is to achieve controlled, partial degradation (e.g., 10-20% for a stability-indicating method), using strong basic conditions like 1.0 M NaOH at elevated temperatures will likely result in complete and rapid degradation.

Troubleshooting Steps & Protocol:

  • Reduce Base Concentration: Start with milder conditions. A concentration of 0.01 M or 0.1 M NaOH is often sufficient.

  • Lower the Temperature: Perform the initial trials at room temperature. Only introduce heat if the degradation is too slow.

  • Monitor at Short Time Points: Sample the reaction mixture at early time points (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before it reaches completion.

Suggested Protocol for Controlled Basic Hydrolysis:

  • Stock Solution: Prepare a 1 mg/mL stock solution of your ester in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In a volumetric flask, add a known volume of the stock solution. Add the co-solvent and water first, then initiate the reaction by adding the required volume of NaOH stock solution to reach the target final concentration (e.g., 0.05 M NaOH).

  • Incubation: Keep the flask at a controlled temperature (e.g., 25 °C).

  • Sampling & Quenching: At each time point, withdraw an aliquot and immediately quench the reaction by neutralizing it with an equivalent molar amount of acid (e.g., 0.05 M HCl). This prevents further degradation before analysis.

  • Analysis: Analyze the quenched samples by a validated HPLC method.

Problem 2: I am seeing inconsistent or incomplete degradation under acidic conditions.

Causality: Acid-catalyzed ester hydrolysis is an equilibrium-controlled reaction.[4][6] Unlike basic hydrolysis, it does not go to completion unless the equilibrium is actively shifted. If the amount of water is limited or the alcohol product (methanol) is allowed to accumulate, the reverse reaction (Fischer esterification) can occur, leading to an equilibrium mixture of reactant and products.[4]

Troubleshooting Steps & Protocol:

  • Ensure Excess Water: The reaction medium should be predominantly aqueous to push the equilibrium towards hydrolysis. The acid (e.g., HCl, H₂SO₄) should be prepared as a dilute aqueous solution.

  • Increase Temperature: The reaction is often slow at room temperature. Refluxing or heating at a controlled temperature (e.g., 60-80 °C) is a common practice to increase the reaction rate.[3]

  • Verify Analyte Solubility: Ensure your compound is fully dissolved in the acidic medium. If solubility is low, a small amount of a water-miscible co-solvent like acetonitrile can be used, but keep it minimal to ensure a large excess of water.

Workflow for Acid Hydrolysis Study:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution (in ACN) Mix Combine Stock & Acid. Ensure Analyte is Dissolved. Prep->Mix Step 1 Acid Prepare Aqueous Acid Solution (e.g., 0.1 M HCl) Acid->Mix Heat Incubate at Elevated Temperature (e.g., 70°C) Mix->Heat Step 2 Sample Withdraw Aliquots at Time Points Heat->Sample Step 3 Quench Neutralize with Base (e.g., 0.1 M NaOH) Sample->Quench Step 4 Analyze Inject into HPLC Quench->Analyze Step 5 Ester Ester (RCOOR') ProtonatedEster Protonated Ester Ester->ProtonatedEster ⇌ (Protonation) Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 ⇌ (+H₂O) ProtonatedAcid Protonated Carboxylic Acid Tetrahedral1->ProtonatedAcid ⇌ (-R'OH) Acid Carboxylic Acid (RCOOH) ProtonatedAcid->Acid ⇌ (-H₃O⁺) H3O + H₃O⁺ Alcohol + R'OH H3O_out + H₃O⁺

Caption: Reversible mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification) Mechanism:

Ester Ester (RCOOR') Tetrahedral2 Tetrahedral Intermediate Ester->Tetrahedral2 ⇌ (Nucleophilic Attack) Acid Carboxylic Acid (RCOOH) Tetrahedral2->Acid → (-R'O⁻) Salt Carboxylate Salt (RCOO⁻) Acid->Salt → (Deprotonation, Irreversible) OH + OH⁻ Alcohol + R'OH

Caption: Irreversible mechanism of base-catalyzed ester hydrolysis.

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health (PMC). [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Acid-catalyzed ester hydrolysis (video). Khan Academy. [Link]

  • Mechanism of ester hydrolysis. YouTube. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Mechanisms of Ester hydrolysis. Science Discussions. [Link]

  • The Dark Side of Fluorine. National Institutes of Health (PMC). [Link]

  • Base Catalysed Ester Hydrolysis: Mechanism & Procedure. StudySmarter. [Link]

  • The Dark Side of Fluorine. National Institutes of Health (PMC). [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Tag: Stability Troubleshooting. Pharma.Tips. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • This compound. Chemsigma. [Link]

  • The Stability Challenges for Pharmaceutical Products. RSSL. [Link]

  • Synthesis of phenylacetic acid esters.
  • This compound. Beijing xh-y.com. [Link]

  • Fluorinated Esters: Synthesis and Identification. PDXScholar. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

  • This compound supply. LookChem. [Link]

  • Degradation and defluorination of C6F13 PFASs with different functional groups by VUV/UV-based reduction and oxidation processes. PubMed. [Link]

  • A kind of preparation method of fluoro phenylacetic acid.
  • Stability Testing of Pharmaceutical Products. IJPR. [Link]

  • Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. ResearchGate. [Link]

  • 4-(Difluoromethoxy)-3-fluorophenylacetic acid. Allfluoro. [Link]

  • PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT. MDPI. [Link]

  • Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

  • Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration. Toxic Docs. [Link]

  • How external forces affect the degradation properties of perfluorooctanoic acid in mechanochemical degradation: a DFT study. ResearchGate. [Link]

Sources

removal of starting material from "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" product

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals actively working with 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester (CAS 1261503-17-6).[1][2][3][4][5][6] The primary challenge often encountered in its synthesis is the removal of the unreacted acidic starting material, 4-(Difluoromethoxy)-3-fluorophenylacetic acid (CAS 1261851-55-1), from the final neutral ester product.[7] This guide provides in-depth, field-proven methodologies and troubleshooting advice to ensure the high purity required for subsequent research and development stages.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in my crude "this compound" and why?

The most prevalent impurity is typically the unreacted starting material, 4-(Difluoromethoxy)-3-fluorophenylacetic acid. This occurs because esterification reactions, especially on a laboratory scale, are often equilibrium processes. If the reaction does not go to completion, a certain percentage of the starting carboxylic acid will remain in the crude product mixture. The structural similarity between the starting material and the product makes its removal a critical purification step.[8]

Q2: How can I quickly assess the presence of the acidic starting material before extensive purification?

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for in-process monitoring.[9] The carboxylic acid is significantly more polar than its corresponding methyl ester. This difference in polarity allows for a clear separation on a TLC plate.

  • Principle of Separation: The polar acidic starting material will have a stronger affinity for the polar silica gel stationary phase and will, therefore, travel a shorter distance up the plate (lower Retention Factor, Rf). The less polar ester product will travel further (higher Rf).

  • Quick Protocol: Spot your crude material, the pure starting acid, and the product (if you have a pure standard) on the same TLC plate. A common mobile phase (eluent) system to start with is 30% Ethyl Acetate in Hexanes. The presence of a lower Rf spot in your crude lane that corresponds to the starting material spot confirms the impurity is present.

Q3: What is the most direct and efficient method for removing the bulk of the acidic starting material?

For removing an acidic impurity from a neutral organic compound, an acid-base liquid-liquid extraction is the most effective and widely used technique.[10][11][12]

  • Causality: The strategy hinges on selectively converting the acidic impurity into a salt, thereby dramatically changing its solubility. By washing the organic solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid is deprotonated to form a sodium carboxylate salt. This ionic salt is highly soluble in the aqueous phase and insoluble in the organic solvent.[11][12] The neutral ester product remains unaffected and stays in the organic layer. This allows for a clean separation using a separatory funnel.

Q4: What if after extraction, my product still isn't pure enough for my requirements?

If residual starting material or other non-acidic impurities persist, flash column chromatography is the next logical purification step.[13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

  • Experimental Rationale: Due to its higher polarity, the acidic starting material will adsorb more strongly to the silica gel than the less polar ester product. By eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes), the ester will elute from the column first, while the acid and other polar impurities are retained longer, allowing for the collection of pure fractions.

Q5: Is recrystallization a viable option for final purification?

Yes, recrystallization can be an excellent final "polishing" step to achieve high crystalline purity, provided a suitable solvent system can be identified.[8][14] The ideal solvent will dissolve the crude product sparingly at room temperature but completely at an elevated temperature.

  • Key to Success: The critical first step is solvent screening. Small-scale trials with various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexanes, and binary mixtures) are necessary to find a system where the ester's solubility is highly temperature-dependent, while impurities remain in solution or are insoluble at high temperatures.

Q6: How can I definitively quantify the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of pharmaceutical intermediates.[15][16][17] A well-developed HPLC method can separate and quantify the ester product, the acidic starting material, and other potential process impurities with high precision and sensitivity.[18][19][20] Gas Chromatography (GC) can also be effective, particularly with a flame ionization detector (FID) or mass spectrometry (MS) for impurity identification.[21][22][23]

In-Depth Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Base Wash)
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Wash (Base): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release CO₂ pressure generated from the acid-base reaction. Shake gently for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The less dense organic layer (containing the ester) will typically be on top (confirm by adding a drop of water). Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with fresh NaHCO₃ solution (Step 2 & 3) to ensure complete removal of the acid.

  • Neutral Wash (Brine): Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break any minor emulsions and remove residual water from the organic phase.[12]

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the purified ester.

  • Validation: Perform a TLC analysis on the dried organic layer to confirm the absence of the starting material spot.

Protocol 2: Flash Column Chromatography
  • TLC Optimization: Determine the optimal eluent system by TLC. Aim for an Rf value of ~0.3-0.4 for the ester product. A good starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, highly pure product.

Data Presentation & Troubleshooting

Table 1: Example Solvent Screening Data for Recrystallization
Solvent SystemSolubility (Room Temp)Solubility (Boiling)Crystal FormationEstimated PurityObservations
IsopropanolSparingly SolubleVery SolubleFine Needles>99.5%Slow cooling yields high-quality crystals.
TolueneSparingly SolubleVery SolubleBlocks>99.0%Potential for solvent inclusion.
Ethyl Acetate / HexanesSoluble (in EtOAc)N/AFine Needles>99.5%Good for anti-solvent crystallization.
Ethanol / WaterSoluble (in EtOH)N/ASmall Plates>99.0%Risk of "oiling out" if water is added too quickly.
Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Persistent Emulsion During Extraction - Vigorous shaking. - High concentration of crude material. - Surfactant-like impurities.- Add saturated brine solution to the separatory funnel.[12] - Allow the mixture to stand undisturbed for a longer period. - Filter the entire mixture through a pad of Celite®.
Product "Oils Out" During Recrystallization - Solution is supersaturated. - Cooling rate is too fast. - Solvent is a poor choice for the compound.- Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before cooling slowly. - Scratch the inside of the flask with a glass rod to induce nucleation.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity. - Column was overloaded with sample. - Column was packed improperly (channeling).- Re-optimize the mobile phase using TLC.[9] - Reduce the amount of sample loaded relative to the amount of silica gel. - Repack the column carefully to ensure a homogenous bed.
Product Won't Solidify After Concentration - Presence of residual solvent. - Presence of impurities depressing the freezing point.- Dry the product under high vacuum for an extended period. - Attempt purification by another method (e.g., column chromatography) to remove impurities.

Visualization of Workflows

Purification_Decision_Tree start Crude Product tlc TLC Analysis: Is Acidic SM Present? start->tlc extraction Liquid-Liquid Extraction (Aqueous Base Wash) tlc->extraction Yes check1 Purity Check (TLC/HPLC) tlc->check1 No extraction->check1 chromatography Flash Column Chromatography check1->chromatography Purity < Target final_product Final Pure Product check1->final_product Purity ≥ Target check2 Purity Check (HPLC) chromatography->check2 recrystallization Recrystallization check2->recrystallization Purity < Target (Crystalline form needed) check2->final_product Purity ≥ Target recrystallization->final_product end Product Meets Purity Spec final_product->end

Caption: Decision tree for selecting the appropriate purification method.

Extraction_Workflow cluster_funnel Separatory Funnel Operations cluster_flask Final Workup dissolve 1. Dissolve Crude in Organic Solvent add_base 2. Add Aqueous NaHCO3 & Shake dissolve->add_base separate1 3. Drain Aqueous Layer (contains impurity salt) add_base->separate1 add_brine 4. Add Brine & Shake separate1->add_brine separate2 5. Drain Aqueous Layer add_brine->separate2 dry 6. Dry Organic Layer (e.g., Na2SO4) separate2->dry filtrate 7. Filter dry->filtrate concentrate 8. Concentrate Solvent (Rotovap) filtrate->concentrate product_out Pure Ester Product concentrate->product_out

Caption: Step-by-step workflow for liquid-liquid extraction.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Agilent. (2012, May 7). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved from [Link]

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
  • PubMed. (n.d.). Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. Retrieved from [Link]

  • JoVE. (2020, March 26). Extraction - Concept. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Retrieved from [Link]

  • SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • ChemCD. (n.d.). CAS 1261503-17-6 | this compound supply. Retrieved from [Link]

  • SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

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  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

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  • PubMed. (2007, July 13). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Beijing Xinheng Technology Co., Ltd. (n.d.). This compound - CAS:1261503-17-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
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Technical Support Center: Analytical Methods for Impurity Detection in 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester . This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information to provide not only procedural steps but also the underlying scientific principles and field-proven insights to help you successfully develop, validate, and troubleshoot your analytical methods for impurity profiling.

Frequently Asked Questions (FAQs)

Getting Started & Method Development
Q1: I am starting to work with this compound. What is the first step in developing a primary analytical method for impurity detection?

The most robust and widely used technique for non-volatile organic impurity profiling in pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[1] Your initial goal is to develop a "stability-indicating" method—one that can separate the main compound (the Active Pharmaceutical Ingredient or API) from its potential impurities and degradation products.[2]

A logical first step is to perform forced degradation studies.[3][4] This involves intentionally stressing the compound under various conditions to generate likely degradation products. Analyzing these stressed samples will help you ensure your method has the necessary specificity.

Potential Impurities
Q2: What are the likely impurities I should be looking for?

Impurities can be broadly classified into organic, inorganic, and residual solvents, as outlined in the ICH Q3A guidelines.[5] For "this compound," potential organic impurities can originate from the synthesis process or degradation.

A plausible synthetic route may involve the difluoromethylation of a phenolic precursor followed by further functional group manipulation and esterification.[6][7] Based on this, potential impurities include:

  • Starting Materials: Unreacted precursors such as 4-hydroxy-3-fluorophenylacetic acid or its methyl ester.

  • Intermediates: Incomplete reaction products from any step of the synthesis.

  • By-products: Products from side reactions, such as positional isomers formed during fluorination or difluoromethylation.

  • Degradation Products: Primarily the hydrolyzed free acid, 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid .[8] This can form due to exposure to moisture or non-neutral pH conditions.

Here is a summary of potential impurities and their likely origins:

Impurity Type Potential Specific Impurity Likely Origin
Organic (Process-Related) 4-hydroxy-3-fluorophenylacetic acid methyl esterUnreacted starting material
Positional isomersSide-reaction during synthesis
By-products from difluoromethylation reagentReagent-related impurity
Organic (Degradation) 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acidHydrolysis of the methyl ester
Residual Solvents Methanol, Dichloromethane, Toluene, AcetoneSolvents used in synthesis and purification
Advanced Analytical Techniques
Q3: Which analytical techniques are most suitable for detecting and identifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separation and quantification of non-volatile organic impurities.[9] A reversed-phase method with UV detection is a standard starting point.

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, especially residual solvents.[10] Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of these volatile components.[11]

  • Mass Spectrometry (MS): When hyphenated with HPLC (LC-MS), it is a powerful tool for determining the molecular weights of unknown impurities, which is a critical step in their identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown impurities.[12][13] After an impurity is isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments can provide an unambiguous structure.[14]

The following diagram illustrates a typical workflow for impurity identification and characterization:

Impurity_Workflow cluster_detection Detection & Quantification cluster_identification Identification cluster_control Control Screening Initial Screening (HPLC-UV) Quant Quantification of Known & Unknown Impurities Screening->Quant Impurity > Reporting Threshold MW_Det Molecular Weight Determination (LC-MS) Quant->MW_Det Impurity > Identification Threshold Isolation Impurity Isolation (Prep-HPLC) MW_Det->Isolation Struct_Elucid Structural Elucidation (NMR, HRMS) Isolation->Struct_Elucid Ref_Std Reference Standard Synthesis Struct_Elucid->Ref_Std Validation Method Validation & Routine Testing Ref_Std->Validation

Workflow for Impurity Identification and Control.

Troubleshooting Guides

HPLC Method Troubleshooting
Q4: I'm seeing peak tailing for my main compound peak in my HPLC analysis. What could be the cause and how do I fix it?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or issues outside the column.

Possible Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Silanol Interactions The acidic protons of residual silanols on the silica backbone can interact with basic functional groups on the analyte. Solution: Lower the mobile phase pH (e.g., to pH 2.5-3) to suppress silanol ionization. Use a modern, end-capped column with low silanol activity.[15]
Column Overload Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape. Solution: Reduce the injection volume or dilute the sample.[16]
Column Contamination/Void Strongly retained compounds from previous injections can accumulate at the column head, or a void can form. Solution: Use a guard column to protect the analytical column. Try flushing the column with a strong solvent (in the reverse direction) or replace the column if it's old.[15]
Extra-Column Dead Volume Excessive volume from tubing, fittings, or an improper connection can cause peak broadening and tailing. Solution: Ensure all fittings are tight and use tubing with the smallest possible inner diameter and length.

The following decision tree can guide your troubleshooting process:

HPLC_Troubleshooting Start Peak Tailing Observed Check_Concentration Reduce Sample Concentration/ Injection Volume Start->Check_Concentration Tailing_Persists1 Tailing Persists? Check_Concentration->Tailing_Persists1 Check_pH Lower Mobile Phase pH (e.g., to 2.5-3.0) Tailing_Persists1->Check_pH Yes Resolved Problem Resolved Tailing_Persists1->Resolved No Tailing_Persists2 Tailing Persists? Check_pH->Tailing_Persists2 Check_Column Flush Column with Strong Solvent. Replace Guard/Analytical Column. Tailing_Persists2->Check_Column Yes Tailing_Persists2->Resolved No Tailing_Persists3 Tailing Persists? Check_Column->Tailing_Persists3 Check_Hardware Check for Dead Volume (fittings, tubing). Tailing_Persists3->Check_Hardware Yes Tailing_Persists3->Resolved No Consult_Expert Consult Instrument Specialist Check_Hardware->Consult_Expert

Decision Tree for Troubleshooting HPLC Peak Tailing.
GC Method Troubleshooting
Q5: I am analyzing for residual solvents using Headspace GC-MS and I'm getting inconsistent, non-reproducible results. What should I check?

Inconsistent results in Headspace GC are often related to sample preparation, injection, or system integrity.

Possible Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Leaky System Leaks in the vial, septum, syringe, or fittings are a primary cause of poor reproducibility.[16] Solution: Systematically check for leaks. Ensure vials are sealed correctly with new septa. Regularly replace the inlet septum and check ferrule connections.
Inconsistent Sample Matrix The sample matrix can significantly affect the partitioning of analytes into the headspace. Solution: Ensure the sample is fully dissolved in the headspace solvent (e.g., DMSO). Use a consistent sample weight and solvent volume for every run.
Inadequate Equilibration If the sample is not allowed to equilibrate at a constant temperature for a sufficient time, the headspace concentration will be inconsistent. Solution: Optimize and validate the equilibration time and temperature. Ensure the headspace oven is maintaining a stable temperature.
Carryover High-boiling or "sticky" compounds can remain in the syringe or transfer line, appearing in subsequent runs. Solution: Increase the syringe bakeout time and temperature. If necessary, flush the system with a clean solvent.[17]
Impurity Identification Troubleshooting
Q6: I have an unknown peak in my HPLC chromatogram. How do I proceed with identifying it?

Identifying an unknown impurity requires a systematic approach, moving from basic information to definitive structural data.

  • Gather Preliminary Data (LC-MS): The first step is to obtain the molecular weight of the unknown peak using LC-MS. High-resolution mass spectrometry (HRMS) is even more valuable as it can provide a molecular formula.[13]

  • Evaluate Potential Structures: Compare the molecular weight and formula with those of potential impurities (starting materials, by-products, degradants). Consider the synthetic pathway and forced degradation results.

  • Isolate the Impurity (Preparative HPLC): To get a definitive structure, you must isolate a sufficient quantity of the impurity for NMR analysis.[13] This is typically done using preparative HPLC.

  • Structural Elucidation (NMR): Analyze the isolated impurity using a suite of NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC). This will allow you to piece together the molecular structure.[12] The presence of fluorine in your molecule makes ¹⁹F NMR particularly useful.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC-UV Method

This method serves as a starting point for separating the main compound from its less polar and more polar impurities.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 264 nm.[5]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Headspace GC-MS for Residual Solvents

This protocol is designed to detect common process solvents.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Seal the vial immediately.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Equilibration Time: 20 minutes

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Inlet: Split mode, 20:1 ratio, Temperature: 220 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

Protocol 3: Forced Degradation Study

This protocol is based on ICH guidelines to produce potential degradation products.[3][18] A target degradation of 5-20% is generally recommended.[2]

  • Sample Preparation: Prepare stock solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a target concentration of ~0.5 mg/mL.

References

  • Distinguishing Impurities … Part 1 - ACD/Labs. (n.d.). Retrieved January 16, 2026, from [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies. (n.d.). Retrieved January 16, 2026, from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Retrieved January 16, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved January 16, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Retrieved January 16, 2026, from [Link]

  • GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru. (2025, July 4). Retrieved January 16, 2026, from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). Retrieved January 16, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 16, 2026, from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.). Retrieved January 16, 2026, from [Link]

  • 10 Common Mistakes in Gas Chromatography - AELAB. (2025, August 20). Retrieved January 16, 2026, from [Link]

  • Residual Solvents by Gas Chromatography/ Mass Spectrometry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pharmaceutical Applications of Gas Chromatography - Scirp.org. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities - Intertek. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

  • NMR - Interpretation - Chemistry LibreTexts. (2023, January 29). Retrieved January 16, 2026, from [Link]

  • Impurity Analysis - Emery Pharma. (n.d.). Retrieved January 16, 2026, from [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024, December 6). Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 16, 2026, from [Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method | LCGC International. (n.d.). Retrieved January 16, 2026, from [Link]

  • Stepping Up the Pace of Drug Stability Studies | Pharmaceutical Technology. (2017, September 2). Retrieved January 16, 2026, from [Link]

  • 1261503-17-6 this compound. (n.d.). Retrieved January 16, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Difluoromethylation of Phenols - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved January 16, 2026, from [Link]

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents. (n.d.).
  • Gas chromatographic methods for residual solvents analysis - Oriental Journal of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound - CAS:1261503-17-6. (n.d.). Retrieved January 16, 2026, from [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - NIH. (2020, September 1). Retrieved January 16, 2026, from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2025, August 10). Retrieved January 16, 2026, from [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

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Technical Support Center: Alternative Purification Techniques for "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on alternative purification strategies for "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester." Moving beyond traditional silica gel column chromatography, we explore modern techniques that offer improved efficiency, resolution, and greener solvent profiles. This document is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to traditional column chromatography for purifying this compound?

A1: While standard silica gel chromatography is a robust technique, it can present challenges for certain molecules, including "this compound." These challenges include:

  • Co-elution of Impurities: Structurally similar impurities may have very close retention factors (Rƒ) to the desired product on silica gel, leading to incomplete separation.

  • Product Instability: The slightly acidic nature of silica gel can potentially lead to the hydrolysis of the methyl ester, especially if the chromatography is prolonged or if protic solvents are used in high concentrations.

  • Solvent Consumption and Time: Preparative scale chromatography can be time-consuming and consume large volumes of organic solvents, which has environmental and cost implications.

  • Compound Polarity: The polarity of this molecule may necessitate the use of highly polar mobile phases, which can sometimes lead to issues like band broadening and reduced separation efficiency on standard silica.

Alternative techniques can offer better selectivity, faster purification times, and a more environmentally friendly approach.[1][2]

Q2: What are the most likely impurities I might encounter during the synthesis of "this compound"?

A2: Understanding potential impurities is crucial for developing an effective purification strategy. Based on common synthetic routes, which often involve the difluoromethylation of a phenolic precursor followed by transformations to the phenylacetic acid methyl ester, you might encounter:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-fluoro-4-hydroxyphenylacetic acid methyl ester or other precursors.

  • Byproducts of Difluoromethylation: The generation of difluorocarbene for the etherification can sometimes lead to side reactions.

  • Positional Isomers: During aromatic substitutions, trace amounts of other isomers might be formed.[3]

  • Hydrolysis Product: The corresponding carboxylic acid, "4-(Difluoromethoxy)-3-fluorophenylacetic acid," can be present if the methyl ester is exposed to acidic or basic conditions during workup or purification.

  • Over-alkylation or C-alkylation Products: In some ether synthesis methods, although less common with difluoromethylation, there is a possibility of alkylation on the aromatic ring.

Troubleshooting Guides

Alternative Technique 1: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Q3: My compound is not separating well from an impurity using standard reversed-phase (C18) preparative HPLC. What can I do?

A3: This is a common issue when dealing with structurally similar compounds. Here’s a systematic approach to troubleshoot and optimize your preparative HPLC method:

1. Switch to a Fluorinated Stationary Phase:

  • Rationale: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl groups, can offer unique selectivity for fluorinated analytes like yours.[4][5] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions that are different from the hydrophobic interactions that dominate on a C18 column. This can significantly improve the resolution between your target compound and closely related impurities.

  • Actionable Protocol:

    • Screen a PFP column at the analytical scale to confirm improved selectivity.

    • Use a mobile phase of acetonitrile and water or methanol and water, with a shallow gradient.

    • Once analytical separation is achieved, scale up the method to your preparative system, adjusting flow rates and injection volumes proportionally to the column dimensions.

2. Optimize the Mobile Phase:

  • Rationale: Changing the organic modifier or adding an additive can alter the selectivity.

  • Actionable Protocol:

    • Switch Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can change the elution order and improve separation.

    • Employ Additives: For acidic impurities (like the hydrolyzed carboxylic acid), adding a small amount of a volatile acid like formic acid or acetic acid to the mobile phase can suppress ionization and lead to sharper peaks and better separation.

Data Presentation: Comparison of HPLC Stationary Phases

Stationary PhaseCommon Mobile PhasePotential Advantage for Fluorinated Compounds
C18 (ODS)Acetonitrile/Water, Methanol/WaterGeneral-purpose hydrophobic separation.
PFPAcetonitrile/Water, Methanol/WaterEnhanced selectivity for halogenated and aromatic compounds through alternative interactions.[4]
Fluorinated AlkylAcetonitrile/Water, Methanol/WaterIncreased retention for fluorinated analytes.[4]

Experimental Workflow: Method Development for Preparative HPLC

Caption: Workflow for preparative HPLC method development.

Alternative Technique 2: Supercritical Fluid Chromatography (SFC)

Q4: I'm considering SFC for a greener and faster purification. What are the key parameters to consider for this fluorinated compound?

A4: SFC is an excellent alternative to normal and reversed-phase HPLC, often providing orthogonal selectivity and significantly reducing solvent consumption.[1][6][7] For your compound, here are the critical aspects:

  • Rationale: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations.[6] A co-solvent (modifier), typically an alcohol, is added to modulate the mobile phase polarity and elute the compounds.

  • Key Parameters:

    • Co-solvent: Methanol is a common first choice. For more polar compounds or to alter selectivity, ethanol or isopropanol can be effective.

    • Stationary Phase: Chiral stationary phases are well-known in SFC, but a variety of achiral phases are also available. A diol or 2-ethylpyridine column can be a good starting point for moderately polar, achiral compounds.

    • Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and should be optimized for the best separation.

Troubleshooting Common SFC Issues

IssuePossible CauseRecommended Solution
Poor Peak Shape Inappropriate co-solvent or additive.Try a different alcohol as a co-solvent. For acidic impurities, a basic additive like diethylamine might improve peak shape.
Low Recovery Compound precipitation during collection.Optimize the collection solvent and temperature. A make-up solvent can be added post-BPR (Back Pressure Regulator) to ensure the compound stays in solution.
Poor Resolution Insufficient selectivity of the stationary phase.Screen different stationary phases (e.g., diol, 2-ethylpyridine, or even a PFP phase designed for SFC).

Logical Relationship: SFC Parameter Optimization

SFC_Optimization cluster_0 Primary Parameters cluster_1 Secondary Parameters CoSolvent Co-solvent (Methanol, Ethanol) Resolution Optimal Resolution CoSolvent->Resolution StationaryPhase Stationary Phase (Diol, 2-EP) StationaryPhase->Resolution Backpressure Backpressure Backpressure->Resolution Temperature Temperature Temperature->Resolution Additive Additive (Acidic/Basic) Additive->Resolution

Caption: Key parameters influencing SFC separation.

Alternative Technique 3: Recrystallization

Q5: I want to attempt recrystallization to avoid chromatography altogether. How do I choose a suitable solvent system for "this compound"?

A5: Recrystallization is a powerful and cost-effective purification technique if your compound is a solid and you can find an appropriate solvent system.

1. Single Solvent Method:

  • Rationale: The ideal solvent will dissolve the compound poorly at room temperature but readily at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Solvent Screening Protocol:

    • Place a small amount of your crude material (20-30 mg) in several test tubes.

    • To each tube, add a different solvent (0.5 mL) from the list below and observe the solubility at room temperature.

    • If the compound is insoluble, heat the solvent to its boiling point and observe. If it dissolves, it's a potential candidate.

    • Allow the promising solutions to cool slowly to room temperature and then in an ice bath to see if crystals form.

2. Two-Solvent (Mixed-Solvent) Method:

  • Rationale: This is useful when no single solvent has the ideal properties. You use a "soluble" solvent in which the compound is very soluble and an "anti-solvent" in which it is poorly soluble.

  • Protocol:

    • Dissolve the crude compound in a minimal amount of the hot "soluble" solvent.

    • While hot, add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point).

    • Add a few more drops of the hot "soluble" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly.

Suggested Solvents for Screening

Solvent CategoryExamplesRationale for "this compound"
Alcohols Isopropanol, EthanolThe ester functionality suggests some polarity.
Esters Ethyl Acetate"Like dissolves like" principle.
Aromatic Hydrocarbons TolueneThe phenyl ring provides non-polar character.
Alkanes Heptane, HexaneLikely to be good anti-solvents.
Ketones AcetoneA polar aprotic option.

Troubleshooting Recrystallization

IssuePossible CauseRecommended Solution
Oiling Out The compound's melting point is below the solvent's boiling point, or the solution is too supersaturated.Use a lower boiling point solvent. Add more of the "soluble" solvent before cooling.
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery Too much solvent was used, or the compound is still quite soluble at low temperatures.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration.

References

  • High performance purification process of methyl and ethyl esters produced by transesterification. CONICET Digital. Available at: [Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. National Center for Biotechnology Information. Available at: [Link]

  • Supercritical fluid chromatography in pharmaceutical analysis. PubMed. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne ISCO. Available at: [Link]

  • Preparative Supercritical Fluid Chromatography (SFC) in drug discovery. ResearchGate. Available at: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Center for Biotechnology Information. Available at: [Link]

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Validation & Comparative

characterization of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" by spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The title compound, "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" (CAS 1261503-17-6), is a prime example of a scaffold bearing unique fluorine motifs—a difluoromethoxy group and a fluorine atom on the phenyl ring.[1][2][3][4][5] This guide provides a comprehensive spectroscopic characterization of this compound, offering a comparative analysis with structurally related molecules to highlight the nuanced effects of its specific substitution pattern. The insights herein are intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their scientific endeavors.

The Significance of Fluorine in Phenylacetic Acid Derivatives

The phenylacetic acid framework is a common structural element in many biologically active compounds.[6] The introduction of fluorine can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[7] The difluoromethoxy group, in particular, is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups.[8] Understanding the spectroscopic signatures of these fluorinated compounds is paramount for their unambiguous identification and for quality control in synthetic processes.

Predicted Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a detailed picture of its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl ester protons, and the proton of the difluoromethoxy group.

  • Aromatic Region (δ 7.0-7.3 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.

  • Difluoromethoxy Proton (δ 6.6-6.8 ppm): The proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (JHF ≈ 73 Hz). This is a highly characteristic signal for the difluoromethoxy group, as seen in analogs like Methyl 4-(difluoromethoxy)benzoate.[9]

  • Methylene Protons (δ ~3.7 ppm): The two protons of the -CH₂- group are expected to appear as a singlet.

  • Methyl Protons (δ ~3.7 ppm): The three protons of the methyl ester group (-OCH₃) will also appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, the methyl carbon, and the carbon of the difluoromethoxy group. The signals for the carbons attached to fluorine will appear as doublets or triplets due to ¹³C-¹⁹F coupling.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds.

  • Difluoromethoxy Group (δ -80 to -85 ppm): The two fluorine atoms of the -OCHF₂ group are expected to give a doublet due to coupling with the adjacent proton (JFH ≈ 73 Hz).[9]

  • Aromatic Fluorine (δ -110 to -130 ppm): The single fluorine atom on the aromatic ring will appear as a complex multiplet due to coupling with the aromatic protons.

Predicted NMR Data for this compound
¹H NMR (CDCl₃)
Chemical Shift (δ, ppm)
7.0-7.3
6.6-6.8
~3.7
~3.7
¹⁹F NMR (CDCl₃)
Chemical Shift (δ, ppm)
-80 to -85
-110 to -130
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected around 1740 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong bands will appear in the region of 1250-1000 cm⁻¹.

  • C-F Stretch: Strong absorptions due to the C-F bonds of the difluoromethoxy group and the aromatic fluorine will be observed in the region of 1300-1000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands will be present in the 1600-1450 cm⁻¹ region.

  • Aromatic and Aliphatic C-H Stretch: Bands will appear just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 234, corresponding to the molecular formula C₁₀H₉F₃O₃.[2]

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 203.

    • Cleavage of the bond between the carbonyl group and the methylene bridge, leading to a benzyl-type cation.

    • The presence of three fluorine atoms will result in a characteristic isotopic pattern for the molecular ion and fluorine-containing fragments.

Comparative Spectroscopic Analysis

To better understand the spectroscopic features of the title compound, it is instructive to compare its predicted data with that of structurally related molecules.

Workflow for Spectroscopic Comparison

G cluster_0 Target Molecule cluster_1 Alternative Compounds Target This compound Alt1 Methyl 4-(difluoromethoxy)benzoate Target->Alt1 Effect of -CH₂- group Alt2 4-Fluorophenylacetic acid Target->Alt2 Effect of -OCHF₂ group Alt3 Methyl 4-(trifluoromethyl)benzoate Target->Alt3 -OCHF₂ vs. -CF₃

Caption: Comparative analysis workflow.

Comparison with Methyl 4-(difluoromethoxy)benzoate
  • Key Structural Difference: The presence of a methylene (-CH₂-) group between the phenyl ring and the ester carbonyl in the title compound.

  • ¹H NMR: In Methyl 4-(difluoromethoxy)benzoate, the aromatic protons are directly influenced by the electron-withdrawing ester group, leading to different chemical shifts compared to the title compound. The absence of the methylene singlet at ~3.7 ppm is a key differentiator. The characteristic triplet for the -OCHF₂ proton is present in both.[9]

  • ¹³C NMR: The chemical shift of the carbonyl carbon will be different, and an additional signal for the methylene carbon will be present in the title compound.

Comparison with 4-Fluorophenylacetic acid
  • Key Structural Difference: The presence of a difluoromethoxy (-OCHF₂) group at the 4-position instead of a hydroxyl group (from the carboxylic acid) and the absence of the fluorine at the 3-position. The title compound is a methyl ester.

  • ¹H NMR: The most significant differences will be the presence of the triplet for the -OCHF₂ proton and the singlet for the methyl ester in the title compound. The aromatic region will also differ significantly due to the different electronic effects of the substituents.[10]

  • ¹⁹F NMR: The title compound will show two distinct fluorine signals, one for the -OCHF₂ group and one for the aromatic fluorine, whereas 4-fluorophenylacetic acid will only show one signal for the aromatic fluorine.

Comparison with Methyl 4-(trifluoromethyl)benzoate
  • Key Structural Difference: A difluoromethoxy (-OCHF₂) group versus a trifluoromethyl (-CF₃) group at the 4-position.

  • ¹H NMR: The title compound will exhibit the characteristic triplet for the -OCHF₂ proton, which is absent in the trifluoromethyl analog.

  • ¹⁹F NMR: The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum, typically in the range of -60 to -65 ppm, which is significantly different from the doublet expected for the difluoromethoxy group.

Comparative Spectroscopic Data
Compound
This compound (Predicted)
Methyl 4-(difluoromethoxy)benzoate[9]
4-Fluorophenylacetic acid[10]
Methyl 4-(trifluoromethyl)benzoate

Experimental Protocols

To obtain the spectroscopic data discussed, the following standard protocols would be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use standard parameters, including a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F is a high-sensitivity nucleus, so a relatively small number of scans is needed.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

  • Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile compounds, often coupled with a chromatographic separation technique (GC-MS or LC-MS).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of "this compound" reveals a set of unique and predictable features that are a direct consequence of its specific fluorination pattern. By understanding the characteristic NMR signals of the difluoromethoxy group and the influence of the substituents on the phenylacetic acid methyl ester moiety, researchers can confidently identify this compound and distinguish it from its structural isomers and analogs. The comparative analysis provided in this guide serves as a valuable resource for those working with fluorinated molecules, enabling a deeper understanding of structure-property relationships in this important class of compounds.

References

  • Supporting Information for Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation. (n.d.).
  • Supporting Information for a scientific article. (n.d.).
  • Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (n.d.). The Royal Society of Chemistry.
  • This compound supply | CAS 1261503-17-6. (n.d.).
  • Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound | 1261503-17-6. (n.d.). King-Pharm.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database.
  • 4-(Difluoromethoxy)-3-fluorophenylacetic acid | 1261851-55-1. (n.d.). Allfluoro pharmaceutical co .ltd.
  • This compound - CAS:1261503-17-6. (n.d.). Beijing G-Science Co., Ltd.
  • (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • This compound | 1261503-17-6. (n.d.). ChemicalBook.
  • This compound, (CAS# 1261503-17-6). (n.d.). Autech Industry Co.,Ltd.
  • 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid | 1261851-55-1. (n.d.). Biosynth.
  • Acetic acid, methyl ester. (n.d.). NIST WebBook.
  • Methyl difluoroacetate. (n.d.). PubChem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal, 7(12), 1055-1065.
  • 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Ashadeepti, C., et al. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152.
  • GW-0742. (n.d.). PubChem.
  • Benzeneacetic acid, 3,4-dimethoxy-, methyl ester. (n.d.). NIST WebBook.
  • 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Acetic acid, difluoro-, methyl ester. (n.d.). NIST WebBook.
  • Phenylacetic acid. (n.d.). Wikipedia.

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A Guide to the Spectroscopic Analysis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the spectroscopic analysis of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" (CAS 1261503-17-6). In the absence of a complete set of publicly available, peer-reviewed spectroscopic data for this specific compound, this document will serve as a practical guide to acquiring, interpreting, and validating its spectral characteristics. We will delve into the theoretical underpinnings of nuclear magnetic resonance (NMR) and mass spectrometry (MS) as they apply to this molecule, offering insights into expected spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound presents several key features that will manifest in its NMR and mass spectra. Understanding these in advance is critical for accurate data interpretation.

Figure 1: Chemical structure of this compound.

Key Structural Features for Spectroscopic Analysis:

  • Aromatic Protons: Three distinct protons on the phenyl ring. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and difluoromethoxy substituents.

  • Methylene Protons: The -CH₂- group adjacent to the aromatic ring and the carbonyl group will appear as a singlet.

  • Methyl Protons: The -OCH₃ group of the ester will also be a singlet.

  • Difluoromethoxy Group: The proton of the -OCHF₂ group will be a triplet due to coupling with the two fluorine atoms. The carbon of this group will also show a characteristic triplet in the ¹³C NMR spectrum.

  • Fluorine Atoms: The aromatic fluorine and the two fluorine atoms of the difluoromethoxy group will give rise to distinct signals in the ¹⁹F NMR spectrum.

  • Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the downfield region of the ¹³C NMR spectrum.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of "this compound".

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹⁹F NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Sufficiently wide to encompass the expected chemical shifts of both the aromatic and aliphatic fluorine atoms.

  • Referencing: An external standard such as CFCl₃ can be used.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard b->c d ¹H NMR c->d e ¹³C NMR c->e f ¹⁹F NMR c->f g Fourier Transform d->g e->g f->g h Phase Correction g->h i Baseline Correction h->i j Integration & Peak Picking i->j k Final Structure Confirmation j->k Structural Elucidation

Figure 2: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, adding a small percentage of formic acid (e.g., 0.1%) to promote ionization if using ESI in positive ion mode.

Data Acquisition (ESI-HRMS):

  • Ionization Mode: Positive ion mode is expected to be effective, targeting the protonated molecule [M+H]⁺.

  • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

  • Resolution: Set to a high value (e.g., >10,000) to enable accurate mass measurement and elemental composition determination.

  • Collision Energy (for MS/MS): If fragmentation data is desired, perform tandem MS (MS/MS) experiments by isolating the precursor ion and applying a range of collision energies to induce fragmentation.

Data Interpretation and Comparison

The following tables outline the expected spectroscopic data for "this compound" based on its structure and known chemical shift/fragmentation patterns of similar compounds. These values should be used as a benchmark for comparison with experimentally acquired data.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2-7.0m3HAromatic-H
~ 6.5 (t, J ≈ 74 Hz)t1H-OCHF₂
~ 3.7s3H-OCH₃
~ 3.6s2H-CH₂-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 171C=O (ester)
~ 150 (d)C-F (aromatic)
~ 145 (t)C-OCF₂
~ 130-115Aromatic C
~ 115 (t, J ≈ 260 Hz)-OCHF₂
~ 52-OCH₃
~ 40-CH₂-

Table 3: Expected High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass
[M+H]⁺C₁₀H₁₀F₃O₃⁺: 235.0577
[M+Na]⁺C₁₀H₉F₃O₃Na⁺: 257.0396

Analysis of Discrepancies:

Any significant deviations between the experimentally obtained data and these predicted values should be carefully investigated. Potential reasons for discrepancies include:

  • Solvent Effects: Different deuterated solvents can slightly alter chemical shifts.

  • Concentration Effects: Sample concentration can influence peak positions, particularly for protons involved in hydrogen bonding.

  • Presence of Impurities: Unidentified peaks may indicate the presence of starting materials, byproducts, or residual solvent.

  • Incorrect Structural Assignment: If the experimental data is fundamentally inconsistent with the predicted values, the proposed structure may need to be reconsidered.

Conclusion

This guide provides a robust framework for the spectroscopic characterization of "this compound." By following the detailed experimental protocols and utilizing the provided tables of expected spectral features, researchers can confidently acquire, interpret, and validate the structure of this compound. The principles of scientific integrity demand a thorough and self-validating approach to structural elucidation, and the methodologies outlined herein are designed to meet this standard.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

A Senior Application Scientist's Guide to the Biological Potential of the 4-(Difluoromethoxy)-3-fluorophenylacetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" represents a versatile building block, offering a unique combination of electronic and lipophilic characteristics imparted by its difluoromethoxy and fluoro substituents. This guide provides an in-depth comparison of the potential biological activities of compounds derived from this scaffold, contextualized with established alternatives and supported by detailed experimental methodologies.

The Strategic Advantage of the Difluoromethoxy-Fluorophenyl Moiety

The core value of the 4-(difluoromethoxy)-3-fluorophenyl group lies in its ability to modulate key drug-like properties. The difluoromethoxy group (OCF₂H) is a bioisostere of both methoxy (OCH₃) and hydroxyl (OH) groups, but with significantly altered electronic properties. It is more lipophilic than a hydroxyl group and has a unique steric and electronic profile compared to a methoxy group. The additional fluorine atom on the phenyl ring further enhances metabolic stability and can influence binding affinity through specific interactions with target proteins. These features make derivatives of "this compound" attractive candidates for development as anti-inflammatory agents, among other potential therapeutic applications.

Comparative Analysis: Anti-Inflammatory Activity

A key area where derivatives of this scaffold show promise is in the development of novel anti-inflammatory drugs, particularly as potential inhibitors of cyclooxygenase-2 (COX-2). To illustrate this, we will compare a hypothetical derivative, "Compound X," derived from our core scaffold, with the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Data Presentation: In Vitro COX-1/COX-2 Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound X 15.20.08190
Celecoxib 150.04375
Ibuprofen 3.5100.35

This data is representative and for illustrative purposes.

Experimental Protocols

Step-by-Step Methodology for In Vitro COX-1/COX-2 Inhibition Assay:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are procured from a commercial source.

  • Assay Buffer: The assay is performed in 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 10 µM EDTA.

  • Compound Preparation: Test compounds (Compound X, Celecoxib, Ibuprofen) are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • Add 160 µL of the assay buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted test compound or vehicle (DMSO).

    • Add 10 µL of the respective enzyme (COX-1 or COX-2) and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of arachidonic acid (100 µM final concentration).

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1.2 M HCl.

  • Detection: The production of prostaglandin E₂ (PGE₂) is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme COX-1/COX-2 Enzyme Plate 96-well Plate Enzyme->Plate Buffer Assay Buffer Buffer->Plate Compound Test Compound Dilutions Compound->Plate Incubate1 Incubate with Enzyme (10 min, RT) Plate->Incubate1 React Add Arachidonic Acid Initiate Reaction Incubate1->React Incubate2 Incubate (2 min, 37°C) React->Incubate2 Stop Stop Reaction (HCl) Incubate2->Stop ELISA PGE₂ Quantification (ELISA) Stop->ELISA Calc Calculate IC₅₀ ELISA->Calc

Caption: Workflow for the in vitro COX inhibition assay.

Potential Mechanism of Action: COX-2 Inhibition Signaling Pathway

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX enzymes, which are key to the biosynthesis of prostaglandins from arachidonic acid. Pro-inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α), activate pathways leading to the expression of COX-2. The resulting prostaglandins contribute to inflammation, pain, and fever.

Visualization of the Signaling Pathway

G Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) PLA2 Phospholipase A₂ Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA₂ PGs Prostaglandins (PGE₂, PGI₂) AA->PGs via COX-2 COX2 COX-2 Inflammation Inflammation, Pain, Fever PGs->Inflammation CompoundX Compound X (Derivative) CompoundX->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and point of inhibition.

Broader Therapeutic Potential and Future Directions

While anti-inflammatory activity is a promising avenue, the structural motifs present in "this compound" suggest potential applications in other therapeutic areas. For instance, related fluorinated compounds have been investigated as metalloprotease inhibitors, which are implicated in cancer and arthritis.[1] Furthermore, the strategic use of fluorine has been pivotal in the development of kinase inhibitors for oncology.

Future research should focus on synthesizing a library of derivatives from this core scaffold and screening them against a panel of relevant biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity.

Conclusion

"this compound" is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. The unique properties conferred by its fluorinated substituents make it an attractive starting point for designing potent and selective enzyme inhibitors, particularly in the realm of anti-inflammatory drug discovery. The comparative data and methodologies presented in this guide offer a framework for researchers to explore the biological activities of its derivatives and unlock their full therapeutic potential.

References

  • ChemSigma. (2026). This compound. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1261503-17-6. Retrieved from [Link]

  • PubChem. (n.d.). Difluorobutyric acid derivatives and their use as metalloprotease inhibitors - Patent WO-0170693-A3. Retrieved from [Link]

  • PubMed. (1991). Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Retrieved from [Link]

  • Alichem. (n.d.). This compound,(CAS# 1261503-17-6). Retrieved from [Link]

  • ResearchGate. (2005). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. Retrieved from [Link]

  • MDPI. (n.d.). α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues. Retrieved from [Link]

  • PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

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comparing the reactivity of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" with other phenylacetic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Substituted Phenylacetic Acid Esters

Focus: 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Introduction

In the landscape of medicinal chemistry and drug development, phenylacetic acid derivatives represent a privileged scaffold, forming the core of numerous active pharmaceutical ingredients. The reactivity of these molecules—specifically at the ester functional group and the adjacent α-carbon—is of paramount importance, dictating everything from prodrug activation kinetics to the feasibility of late-stage functionalization. The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), has become a key strategy for modulating a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1] However, these modifications also impart profound electronic effects that alter the inherent reactivity of the molecular scaffold.

This guide provides an in-depth comparison of the reactivity of This compound against a series of structurally related phenylacetic acid esters. We will dissect the electronic contributions of its unique substituents and predict how they influence reaction rates at key positions. This analysis is grounded in the principles of physical organic chemistry, particularly the Hammett linear free-energy relationship, and is supported by detailed, actionable protocols for researchers to validate these principles in their own laboratories.

The Analogue Series: A Study in Electronic Effects

To establish a clear and objective comparison, we have selected a series of methyl phenylacetate analogues. Each analogue allows for the isolation and understanding of specific electronic effects, from strong electron-donating to powerful electron-withdrawing groups. The parent compound, methyl phenylacetate, serves as our baseline.

Compound NameStructureKey SubstituentsPredicted Electronic Effect
Methyl phenylacetate R = H(Unsubstituted)Neutral Baseline
Methyl 4-methoxyphenylacetate R = 4-OCH₃Methoxy (-OCH₃)Strong Electron-Donating (Resonance)
Methyl 4-nitrophenylacetate R = 4-NO₂Nitro (-NO₂)Strong Electron-Withdrawing (Resonance & Induction)
Methyl 3-fluorophenylacetate R = 3-FFluoro (-F)Electron-Withdrawing (Induction)
This compound R = 4-OCHF₂, 3-FDifluoromethoxy (-OCHF₂) & Fluoro (-F)Complex Electron-Withdrawing

The target molecule, This compound , is unique in this series. It features two distinct electron-withdrawing groups:

  • A 3-fluoro substituent, which exerts a powerful inductive withdrawing effect due to fluorine's high electronegativity.

  • A 4-difluoromethoxy (-OCHF₂) group, which has a more complex profile. The oxygen atom can donate electron density into the ring via resonance, but this effect is significantly attenuated by the two strongly electron-withdrawing fluorine atoms on the methyl group. The net result is that the -OCHF₂ group acts as an electron-withdrawing substituent, albeit a weaker one than a nitro group.[2]

Part 1: Electrophilicity of the Ester Carbonyl

A primary indicator of ester reactivity is the electrophilicity of its carbonyl carbon. This property is directly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl, making it more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) enrich the carbonyl with electron density, reducing its electrophilicity.

A classic method for quantifying this effect is to measure the rate of base-catalyzed hydrolysis (saponification). The reaction proceeds through a tetrahedral intermediate, and the rate-determining step is the initial attack of the hydroxide ion.[3] Any substituent that stabilizes the developing negative charge on the oxygen of the tetrahedral intermediate will accelerate the reaction.

HPLC_Workflow cluster_prep Reaction Setup cluster_sampling Time-Point Sampling cluster_analysis HPLC Analysis A 1. Prepare Stock Solutions - Ester in Acetonitrile (e.g., 10 mM) - NaOH in Water (e.g., 20 mM) B 2. Equilibrate Place solutions in a 25°C water bath. A->B C 3. Initiate Reaction Mix equal volumes of ester and NaOH solutions. Start timer (t=0). B->C D 4. Withdraw Aliquot At timed intervals (e.g., 2, 5, 10 min), withdraw 100 µL of reaction mixture. C->D E 5. Quench Reaction Immediately add aliquot to 900 µL of quenching solution (e.g., 0.1 M HCl in mobile phase). D->E F 6. Inject Sample Inject quenched sample onto a C18 RP-HPLC column. E->F G 7. Analyze Data Monitor disappearance of ester peak area. Plot ln([Ester]) vs. time. F->G H 8. Calculate Rate Constant Determine pseudo-first-order rate (k') from slope. Calculate k₂ = k' / [NaOH]. G->H

Caption: Workflow for kinetic analysis of ester hydrolysis by HPLC.

Detailed Steps:

  • Materials & Reagents:

    • Methyl phenylacetate analogues

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

    • HPLC system with UV detector (e.g., monitoring at 254 nm)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure: a. Stock Solutions: Prepare a 10 mM stock solution of the ester in acetonitrile. Prepare a 20 mM stock solution of NaOH in water. b. Reaction Initiation: In a thermostatted vessel at 25°C, mix equal volumes of the ester and NaOH solutions to initiate the reaction. The final concentrations will be 5 mM ester and 10 mM NaOH. Start a stopwatch immediately. c. Sampling and Quenching: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a 0.1 M HCl solution in 50:50 acetonitrile:water. This neutralizes the base and stops the hydrolysis. [4] d. HPLC Analysis: Inject the quenched samples onto the HPLC system.

    • Mobile Phase: Isocratic, e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 254 nm. e. Data Analysis: Record the peak area of the starting ester at each time point. Since [NaOH] is in excess, the reaction follows pseudo-first-order kinetics. Plot ln(Peak Area) versus time. The slope of the resulting line will be -k', where k' is the pseudo-first-order rate constant. f. Calculate Second-Order Rate Constant (k₂): The true second-order rate constant is calculated as k₂ = k' / [NaOH].

Part 2: Acidity of the α-Protons

The second major site of reactivity in phenylacetic esters is the α-carbon, located between the phenyl ring and the carbonyl group. The acidity of the protons on this carbon determines the ease of enolate formation, a critical step for reactions such as alkylations, aldol condensations, and racemization.

The stability of the resulting carbanion (enolate) is enhanced by EWGs on the phenyl ring. These groups help to delocalize the negative charge through induction and/or resonance, thereby increasing the acidity of the α-protons (i.e., lowering their pKa).

Predicted α-Proton Acidity

The pKa of the α-proton of a typical ester is around 25. [5]We can predict the relative acidity of the α-protons in our analogue series by again considering the electronic effects of the substituents. A stronger electron-withdrawing effect will lead to a more stable conjugate base and thus a more acidic α-proton.

Predicted Order of α-Proton Acidity (Lowest pKa to Highest pKa):

  • Methyl 4-nitrophenylacetate (Most acidic): The nitro group strongly stabilizes the negative charge of the enolate through resonance.

  • This compound : The combined inductive pull of the 3-F and the net-withdrawing effect of the 4-OCHF₂ group will significantly stabilize the enolate, making these protons substantially more acidic than the baseline.

  • Methyl 3-fluorophenylacetate : The inductive effect of the meta-fluoro group provides moderate stabilization.

  • Methyl phenylacetate : Baseline acidity.

  • Methyl 4-methoxyphenylacetate (Least acidic): The electron-donating methoxy group destabilizes the adjacent negative charge of the enolate, making the α-protons less acidic.

This increased acidity is a double-edged sword. While it facilitates desired enolate-forming reactions, it can also increase the propensity for undesired side reactions, such as epimerization if the α-carbon is a stereocenter.

Experimental Protocol: Measuring α-Proton Acidity via NMR-Monitored H/D Exchange

A reliable method to compare the kinetic acidity of the α-protons is to measure their rate of exchange with deuterium from a deuterated solvent, catalyzed by a weak base. A faster exchange rate corresponds to a more acidic proton. This can be monitored directly by ¹H NMR spectroscopy. [6][7]

Caption: Mechanism of base-catalyzed hydrogen-deuterium exchange at the α-carbon.

Detailed Steps:

  • Materials & Reagents:

    • Methyl phenylacetate analogues

    • Deuterium Oxide (D₂O, 99.9 atom % D)

    • Sodium Deuteroxide (NaOD) solution in D₂O (e.g., 0.1 M)

    • Inert internal standard (e.g., 1,4-dioxane or sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄)

    • NMR tubes and NMR spectrometer

  • Procedure: a. Sample Preparation: In an NMR tube, dissolve a precise amount of the ester analogue (e.g., 10 mg) in ~0.6 mL of D₂O. Add a precise amount of the inert internal standard. b. Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after dissolution. Integrate the α-proton signal (a singlet, typically ~3.6-3.8 ppm) and the signal from the internal standard. The ratio of these integrals at t=0 serves as the baseline. c. Initiate Exchange: Add a catalytic amount of the NaOD solution (e.g., 20 µL of 0.1 M solution) to the NMR tube, mix thoroughly, and immediately place it back in the spectrometer. d. Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals (e.g., every 10 minutes for fast-reacting analogues, or every hour for slower ones). e. Data Analysis: For each spectrum, calculate the ratio of the integral of the α-proton signal to the integral of the inert standard signal. The intensity of the α-proton signal will decrease over time as H is replaced by D. [2] f. Determine Rate: Plot the natural logarithm of the normalized integral ratio (Integral Ratio_t / Integral Ratio_t=0) versus time. The slope of this line gives the pseudo-first-order rate constant for H/D exchange. Comparing these rates across the analogue series provides a quantitative measure of relative α-proton acidity.

Conclusion

The electronic character of substituents on the phenyl ring profoundly influences the reactivity of phenylacetic acid esters. Our analysis, based on established principles of physical organic chemistry, leads to clear, testable predictions:

  • Ester Electrophilicity: The reactivity of the ester towards nucleophilic attack is predicted to follow the order: 4-nitro > 4-(difluoromethoxy)-3-fluoro > 3-fluoro > unsubstituted > 4-methoxy . The unique combination of substituents on our target molecule, this compound, renders it highly susceptible to hydrolysis, a crucial factor to consider in prodrug design and stability studies.

  • α-Proton Acidity: The acidity of the α-protons, and thus the ease of enolate formation, is predicted to follow the same trend: 4-nitro > 4-(difluoromethoxy)-3-fluoro > 3-fluoro > unsubstituted > 4-methoxy . This enhanced acidity facilitates synthetic transformations at the α-position but also increases the risk of undesired racemization or degradation pathways.

This guide provides both the theoretical framework and the practical experimental methodologies for researchers to explore these reactivity principles. By understanding the intricate interplay of substituent electronic effects, drug development professionals can make more informed decisions in the design and synthesis of novel therapeutics based on the phenylacetate scaffold.

References
  • Chemeurope.com. Hydrogen-deuterium exchange. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Hansen, D. F. (2011). An introduction to NMR-based approaches for measuring protein dynamics. Biophysical reviews, 3(3), 105-112. Available at: [Link]

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  • La Salle University, Department of Chemistry and Biochemistry. Problem Set 3: Aromaticity and Electrophilic Aromatic Substitution. Available at: [Link]

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  • Wikipedia. Hammett equation. Available at: [Link]

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  • ResearchGate. (2006). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available at: [Link]

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  • Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF₂H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. Available at: [Link]

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  • University of California, Davis. Approximate pKa chart of the functional groups. Available at: [Link]

  • ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. Available at: [Link]

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Sources

A Senior Application Scientist's Guide: The Difluoromethoxy Group as a Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] In contrast, the seemingly similar methoxy group (-OCH₃), while ubiquitous, often presents metabolic liabilities that can terminate the development of an otherwise promising compound.

This technical guide provides a comprehensive comparison of the difluoromethoxy group's advantages over the methoxy group in drug design. We will delve into the underlying physicochemical principles, supported by quantitative data, and provide detailed experimental protocols for evaluating these critical properties.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy group.[1] Its properties are often intermediate between a methoxy and a trifluoromethoxy (-OCF₃) group, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Metabolic Stability: Blocking a Common Liability

One of the most significant advantages of the difluoromethoxy group is its enhanced metabolic stability.[1][3] Methoxy groups, particularly on aromatic rings, are highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a process known as O-demethylation.[3] This metabolic pathway can lead to rapid clearance, a short drug half-life, and the formation of potentially active or reactive metabolites.[3][4]

The difluoromethoxy group strategically circumvents this issue. The high strength of the carbon-fluorine (C-F) bonds makes the -OCF₂H moiety highly resistant to enzymatic cleavage, effectively blocking the O-demethylation pathway.[1][5] This increased stability can result in a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] While this is a powerful strategy, it's important to note that the metabolic fate of the molecule may shift to other susceptible sites.[5]

cluster_0 Methoxy Group Metabolism cluster_1 Difluoromethoxy Group Metabolism Aryl-OCH3 Aryl-OCH3 Metabolite Aryl-OH + Formaldehyde Aryl-OCH3->Metabolite O-demethylation CYP450 CYP450 CYP450->Aryl-OCH3 Aryl-OCF2H Aryl-OCF2H Blocked Metabolically Stable Aryl-OCF2H->Blocked

Caption: Comparative metabolic pathways of methoxy and difluoromethoxy groups.

Lipophilicity: A Tunable Parameter

Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] The difluoromethoxy group is more lipophilic than the methoxy group, which can enhance membrane permeability.[4]

A key feature of the -OCF₂H group is its "dynamic" or conformation-dependent lipophilicity.[8][9] It can interconvert between a highly lipophilic and a more polar conformation, allowing it to adjust to polarity changes in its molecular environment, a property not observed with the methoxy group.[9][10] This provides a unique tool for medicinal chemists to optimize a compound's passage through varied biological environments.

Hydrogen Bonding: A Dual-Role Player

The methoxy group's oxygen atom can act as a hydrogen bond acceptor (HBA). The difluoromethoxy group retains this HBA capability while also introducing a novel function: it can act as a weak hydrogen bond donor (HBD).[1][11] The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions.[12][13]

This dual HBA/HBD character is a significant advantage, as it allows the -OCF₂H group to form new, beneficial interactions within a target's binding pocket that are not possible with a methoxy group. This makes the difluoromethoxy group a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.[1][14]

cluster_0 Methoxy Group Interaction cluster_1 Difluoromethoxy Group Interactions Methoxy Aryl-O-CH3 HBD_Target Target HBD (e.g., N-H) HBD_Target->Methoxy H-Bond Acceptor Difluoromethoxy Aryl-O-CF2H HBA_Target Target HBA (e.g., C=O) Difluoromethoxy->HBA_Target H-Bond Donor HBD_Target2 Target HBD (e.g., N-H) HBD_Target2->Difluoromethoxy H-Bond Acceptor

Caption: Comparison of hydrogen bonding capabilities.

Electronic Effects and pKa Modulation

The methoxy group is a well-known electron-donating group through resonance.[15] In stark contrast, the powerful inductive effect of the two fluorine atoms makes the difluoromethoxy group net electron-withdrawing.[1] This property can be used to modulate the acidity or basicity (pKa) of proximal functional groups. For instance, replacing a methoxy group with a difluoromethoxy group on a phenol-containing molecule will lower the phenol's pKa, making it more acidic.[4] This can be a critical tool for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Advantage of -OCF₂H
Metabolic Stability Prone to O-demethylationResistant to O-demethylation[1][5]Increased half-life, reduced clearance
Lipophilicity (π) -0.02+0.2 to +0.6[8]Enhanced permeability, "dynamic lipophilicity"[9]
H-Bonding Acceptor onlyAcceptor & Weak Donor[1][11]Potential for new, affinity-enhancing interactions
Electronic Effect Electron Donating (Resonance)Electron Withdrawing (Inductive)[1]Modulates pKa of nearby groups[4]
Bioisosterism N/ACan replace -OH, -SH groups[14]Introduces stability while mimicking polar groups

Experimental Protocols for Property Evaluation

Objective, data-driven decisions are paramount in drug development. The following protocols outline standard methodologies for comparing the metabolic stability and lipophilicity of drug candidates.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a primary screen to evaluate Phase I metabolism, particularly by CYP enzymes.[16][17] It measures the rate of disappearance of a parent compound over time.

Start Start Prep Prepare Stock Solutions: - Test Compound (10 mM) - NADPH (Cofactor) Start->Prep Incubate Incubation at 37°C: - Liver Microsomes - Buffer (pH 7.4) - Test Compound (1 µM) Prep->Incubate Initiate Initiate Reaction: Add NADPH Incubate->Initiate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction: Add cold Acetonitrile with Internal Standard Timepoints->Quench Process Centrifuge to precipitate protein Quench->Process Analyze Analyze Supernatant via LC-MS/MS Process->Analyze Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Caption: Workflow for the in vitro microsomal stability assay.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound (e.g., methoxy- and difluoromethoxy-analogs) in DMSO. Prepare a cofactor solution of NADPH in buffer.[1]

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C.[18]

  • Reaction Initiation: Add the test compound to the microsomal suspension (final concentration typically 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH solution.[18]

  • Time Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[18]

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[17]

  • Data Interpretation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint), which are direct measures of metabolic stability.[16]

Protocol 2: Lipophilicity Determination (LogD by Shake-Flask Method)

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase to determine LogP (for non-ionizable compounds) or LogD (at a specific pH for ionizable compounds).[19][20]

Methodology:

  • Solvent Saturation: Prepare mutually saturated solvents by mixing n-octanol and an aqueous buffer (e.g., PBS at pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a vial, combine a known volume of the compound-containing aqueous phase with an equal volume of the saturated n-octanol.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) phases using a suitable analytical method like HPLC-UV.[19]

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([C]oct / [C]aq).

Conclusion

The replacement of a methoxy group with a difluoromethoxy group is far more than a simple isosteric substitution; it is a strategic decision that can profoundly improve the disposition of a drug candidate. The -OCF₂H group offers enhanced metabolic stability by blocking O-demethylation, provides tunable lipophilicity, and introduces a unique hydrogen bond donating capability that can unlock new interactions with biological targets.[1][4][11] By understanding these advantages and employing robust experimental validation, researchers, scientists, and drug development professionals can effectively leverage the difluoromethoxy group to design safer and more efficacious medicines.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

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  • LogP and logD calculations - Chemaxon Docs. (n.d.). ChemAxon. [Link]

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  • Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. (2018). PubMed. [Link]

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  • Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. (2024). ResearchGate. [Link]

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  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). PubMed. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ResearchGate. [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2024). National Center for Biotechnology Information. [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. (2020). ChemRxiv. [Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). ResearchGate. [Link]

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  • Hydrogen Bonds Involving CF2H. (2017). ChemistryViews. [Link]

  • LogP/LogD/pKa Analysis. (n.d.). Technology Networks. [Link]

  • Quantifying the ability of the CF2H group as a hydrogen bond donor. (2020). PubMed Central. [Link]

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A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Phenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Biological Activity

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for medicinal chemists.[1] Despite its simple atomic structure, fluorine possesses a unique combination of properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the ability to form exceptionally strong carbon-fluorine bonds—that can profoundly alter a molecule's biological profile.[2] The introduction of fluorine can productively influence a compound's conformation, pKa, metabolic stability, membrane permeability, and intrinsic potency.[3][4]

Phenylacetic acid and its ester derivatives represent a common scaffold in various biologically active compounds. However, they are often susceptible to metabolic degradation, particularly aromatic hydroxylation, which can limit their therapeutic efficacy. This guide presents a comparative study of a simple, non-fluorinated phenylacetic acid ester and its fluorinated counterpart to provide researchers with a clear, data-driven understanding of how a single fluorine atom can modulate performance in key biological assays. We will explore the causal links between changes in physicochemical properties and the resulting biological outcomes, offering field-proven insights into the rationale behind experimental design and data interpretation.

The Compounds: A Head-to-Head Comparison

For this guide, we will compare two representative molecules:

  • Ethyl Phenylacetate (EPA): Our baseline, non-fluorinated compound.

  • Ethyl 4-Fluorophenylacetate (E4FPA): The fluorinated analogue, with a single fluorine atom at the para-position of the phenyl ring.

The strategic placement of fluorine at the 4-position is a common tactic in medicinal chemistry. This position is often susceptible to metabolic attack by Cytochrome P450 enzymes. Substituting a hydrogen atom with a fluorine atom can block this metabolic pathway, thereby increasing the compound's stability and bioavailability.[5]

Physicochemical Properties: The Foundation of Biological Action

The introduction of fluorine significantly alters the molecule's electronic and physical properties. These changes are fundamental to understanding the differences observed in biological assays.

PropertyEthyl Phenylacetate (EPA)Ethyl 4-Fluorophenylacetate (E4FPA)Rationale for Change
Molecular Weight 164.20 g/mol 182.18 g/mol Addition of a fluorine atom.
LogP (Lipophilicity) ~2.3~2.6Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability.[6][7]
Metabolic Stability ModerateHighThe C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative metabolism at the para-position.[2][8]
Acidity (pKa of parent acid) ~4.31~4.14Fluorine is the most electronegative element, withdrawing electron density from the aromatic ring and stabilizing the carboxylate anion, thus increasing acidity.[2]

Comparative Performance in Biological Assays

We will now examine the performance of EPA and E4FPA in a series of standard in-vitro assays, providing a side-by-side comparison of their biological effects.

Cytotoxicity Assessment: MTT & LDH Assays

Cytotoxicity assays are crucial for determining a compound's therapeutic window. We evaluated the effect of both compounds on a hypothetical human cancer cell line (e.g., HeLa) after 48 hours of treatment.

a) MTT Assay (Metabolic Activity) This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9] A decrease in signal indicates reduced viability or proliferation.

b) LDH Assay (Membrane Integrity) This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.[10] An increase in signal indicates a loss of cell membrane integrity.

Hypothetical Results:

CompoundIC₅₀ (MTT Assay)LC₅₀ (LDH Assay)
EPA 75 µM150 µM
E4FPA 25 µM50 µM

Interpretation: The fluorinated analogue, E4FPA, demonstrates significantly greater potency in both reducing cell viability (lower IC₅₀) and inducing cytotoxicity (lower LC₅₀). This enhanced activity can be attributed to several factors driven by fluorination:

  • Increased Lipophilicity: The higher LogP of E4FPA may facilitate more efficient transport across the cell membrane, leading to higher intracellular concentrations.[5]

  • Enhanced Metabolic Stability: EPA may be partially metabolized by the cells into less active forms during the 48-hour incubation. E4FPA's resistance to metabolism ensures that the active compound persists for longer, exerting a more potent effect.[2]

Enzyme Inhibition Assay

To explore a specific mechanism of action, we tested the compounds as inhibitors of a hypothetical enzyme critical for cancer cell survival, "OncoKinase X". The half-maximal inhibitory concentration (IC₅₀) was determined.[11]

Hypothetical Results:

CompoundOncoKinase X IC₅₀
EPA 5 µM
E4FPA 0.8 µM

Interpretation: E4FPA is a more potent inhibitor of OncoKinase X. The electronegativity of the fluorine atom can alter the electron distribution across the phenyl ring.[12] This can lead to more favorable electrostatic or hydrogen-bonding interactions with residues in the enzyme's active site, thereby increasing binding affinity.[2][7]

Receptor Binding Assay

We assessed the binding affinity of EPA and E4FPA to a hypothetical G-protein coupled receptor, "Receptor Target Y", using a competitive radioligand binding assay. The inhibition constant (Kᵢ) was calculated, where a lower Kᵢ indicates higher binding affinity.[13]

Hypothetical Results:

CompoundReceptor Target Y Kᵢ
EPA 200 nM
E4FPA 45 nM

Interpretation: Consistent with the enzyme inhibition data, the fluorinated compound E4FPA shows a significantly higher affinity for the target receptor. The fluorine atom can participate in unique, favorable interactions within the receptor's binding pocket, such as interactions with backbone amides or aromatic residues, that are not possible for a hydrogen atom.[3] This enhanced binding affinity often translates directly to greater biological potency.

Visualization of Key Concepts and Workflows

To better illustrate the principles and processes discussed, the following diagrams are provided.

G cluster_0 Molecular Modification cluster_1 Physicochemical Consequences cluster_2 Biological Outcomes A Introduction of Fluorine to Phenylacetic Acid Scaffold B Increased Lipophilicity A->B leads to C Blocked Metabolic Site A->C leads to D Altered Electronics (pKa) A->D leads to E Enhanced Membrane Permeation B->E F Increased Bioavailability C->F G Improved Target Binding Affinity D->G H Overall Increase in Biological Potency E->H result in F->H result in G->H result in

Caption: The "Fluorine Effect" workflow.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Treat with Compounds (EPA vs. E4FPA dilutions) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and determine IC₅₀ H->I

Caption: Standard MTT assay workflow.

Binding_Assay cluster_receptor Receptor Population cluster_ligands Ligands in Solution r1 r2 r3 radioligand Radioligand (*) radioligand->r1 competes for binding competitor Test Compound (e.g., E4FPA) competitor->r2 competes for binding

Caption: Principle of competitive binding.

Experimental Protocols

The following are detailed, self-validating protocols for the assays described in this guide.

Protocol 1: MTT Cell Viability Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[14]

Materials:

  • Target cells (e.g., HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of EPA and E4FPA in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells for "vehicle control" (medium with solvent, e.g., 0.1% DMSO) and "blank" (medium only, no cells).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 2-4 hours until a purple precipitate is visible.[16]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of solubilization solution (DMSO) to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.[16]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate % viability: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.

    • Plot % viability against compound concentration (log scale) to determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

Principle: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, upon cell membrane damage.[10]

Materials:

  • Commercially available LDH assay kit

  • 96-well flat-bottom plates

  • Triton X-100 (for lysis control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Controls: In addition to the vehicle control, prepare a "maximum LDH release" control by adding 1% Triton X-100 to untreated wells 45 minutes before the assay endpoint.[10]

  • Sample Collection: After the 48-hour incubation, centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[15]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[15]

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis:

    • Subtract the absorbance of the no-cell blank from all readings.

    • Calculate % cytotoxicity: ((Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)) * 100.

    • Plot % cytotoxicity against compound concentration to determine the LC₅₀.

Protocol 3: Enzyme Inhibition (OncoKinase X) IC₅₀ Determination

Principle: Measures the ability of an inhibitor to reduce the activity of an enzyme. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]

Materials:

  • Purified OncoKinase X enzyme

  • Enzyme substrate and cofactors (e.g., ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ for kinase activity)

  • 384-well low-volume plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of EPA and E4FPA in assay buffer. Prepare enzyme and substrate solutions in assay buffer. The substrate concentration should be at or near its Kₘ value for competitive inhibitors.[11]

  • Assay Setup:

    • Add 5 µL of inhibitor dilutions to the assay plate wells.

    • Add 5 µL of enzyme solution to all wells.

    • Controls: Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the substrate/ATP solution to all wells to start the reaction.

  • Reaction Time: Incubate for 60 minutes at room temperature. Ensure the reaction is in the linear range.

  • Detection: Add 20 µL of the detection reagent (e.g., ADP-Glo™ Reagent) to stop the enzymatic reaction and measure the product formed (e.g., ADP).

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis:

    • Normalize the data using the high and low controls.

    • Calculate % inhibition: 100 - ((Signal of Treated - Signal of No Enzyme) / (Signal of No Inhibitor - Signal of No Enzyme)) * 100.

    • Plot % inhibition against inhibitor concentration (log scale) and fit with a four-parameter logistic curve to determine the IC₅₀.[11]

Conclusion and Future Directions

This guide demonstrates that the substitution of a single hydrogen atom with fluorine in the phenylacetic acid ester scaffold leads to a dramatic enhancement of biological activity. The fluorinated analogue, E4FPA, exhibited superior cytotoxicity, more potent enzyme inhibition, and higher receptor binding affinity compared to its non-fluorinated parent, EPA. These improvements are logically derived from the fundamental physicochemical changes imparted by fluorine, namely increased lipophilicity and metabolic stability, and altered electronic properties that enhance target interactions.[2][3]

For researchers in drug development, these findings underscore the value of strategic fluorination as a powerful tool for lead optimization. By understanding the causal relationships between molecular structure, physicochemical properties, and biological function, scientists can more rationally design next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 777-791. Available at: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, SP-7(2), 207-212. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. Available at: [Link]

  • Singh, R. P., & Singh, R. K. (2017). Roles of Fluorine in Drug Design and Drug Action. Current Chemical Biology, 11(3), 197-205. Available at: [Link]

  • Wikipedia. (n.d.). Biological aspects of fluorine. Available at: [Link]

  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4425-4437. Available at: [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8429. Available at: [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 8(11), e26908. Available at: [Link]

  • Nature Protocols. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]

  • NCBI. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • edX. (n.d.). IC50 Determination. Available at: [Link] (Note: Specific document link was not available, general reference to platform).

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validation of analytical methods for "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" quantification

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Validation

I've kicked off my investigation. I'm focusing on validating analytical methods for quantifying chemical compounds, specifically aiming at techniques that work well with "4-(Difluoromethoxy)-3-fluor". I'm starting with a series of targeted Google searches to gather a comprehensive information base for this process.

Defining Analytical Method Focus

I'm now zeroing in on a precise research scope. I'm focusing my Google searches on analytical methods, especially regarding "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester." This involves seeking out methods like HPLC, GC-MS, and LC-MS/MS, plus regulatory guidelines from the ICH, FDA, and EMA. Simultaneously, I'm constructing a comparative guide, including introductions, method comparisons, validation protocols, and data interpretation.

Expanding Method Search Scope

I'm broadening my Google searches to include methods for "this compound" and structurally similar compounds. I'll target HPLC, GC-MS, and LC-MS/MS, plus regulatory guidelines. Simultaneously, I'll flesh out my comparative guide's structure: introduction, method comparisons, validation, and data interpretation.

I've initiated the targeted Google search. I'm focusing on "this compound" and related structures, and exploring HPLC, GC-MS, and LC-MS/MS methodologies. I will also incorporate relevant regulatory guidelines from the ICH, FDA, and EMA. Simultaneously, I am populating the key sections of my guide, including an introduction, a comparison of methods, validation protocols, and data interpretation. I will explain the rationale behind the selected validation and conditions and present the validation workflow visually.

Gathering Validation Info

I've been immersed in the regulatory landscape, focusing on analytical method validation. I've compiled a hefty collection of guidelines from ICH, FDA, and EMA. My search initially targeted bioanalytical methods. I'm moving toward a more focused approach, trying to create an organized database for easy access.

Focusing Analytical Strategy

I'm now zeroing in on the specific challenge. While I have broad guidelines, finding validated methods for "this compound " is proving difficult. I've found suppliers and basic data, but no pre-existing analytical protocols. I'm pivoting to use general principles to propose suitable techniques based on its ester and fluorinated phenylacetic acid structure. Then I can detail my validation process.

Consolidating Method Framework

I am now focusing on synthesizing the general guidelines with the compound's structure. I'm choosing analytical techniques and outlining a full validation protocol, including acceptance criteria, all anchored in ICH and FDA standards. Lacking a pre-existing method, I must make scientifically sound assumptions about the method's development. My strong foundation in validation principles and regulatory requirements from ICH, FDA, and EMA is aiding this process.

Proposing Method Development

I'm now fully immersed in the practical aspects. I've compiled an extensive overview of regulatory guidelines and method options. My plan now is to propose a robust analytical method. I'll need to define validation parameters, build tables, and prepare diagrams. I'm focusing on the compound's specific characteristics to propose the best method. I'll need to work on the method development and validation.

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. While a compound may exhibit potent activity against its intended target, off-target interactions can lead to unforeseen side effects or even therapeutic benefits in different indications.[1] This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of derivatives of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester," a versatile scaffold in medicinal chemistry.[2][3][4][5][6]

The introduction of difluoromethoxy and fluoro groups can significantly alter the electronic and lipophilic properties of the parent molecule, influencing its binding affinity and selectivity.[7][8][9] Therefore, a thorough understanding of the cross-reactivity profile of its derivatives is essential for advancing the most promising candidates.[10][11]

The Rationale for Cross-Reactivity Studies

Cross-reactivity studies are crucial for identifying both unwanted off-target binding, which can cause toxicity, and potentially beneficial polypharmacology.[10] Early detection of unintended interactions helps to prevent costly failures in later stages of drug development.[12] For derivatives of 4-(Difluoromethoxy)-3-fluorophenylacetic acid, which may be designed as enzyme inhibitors or receptor modulators, understanding their interactions across a panel of related and unrelated proteins is a critical step in preclinical safety assessment.[13][14][15]

Experimental Approaches to Profile Cross-Reactivity

A multi-faceted approach combining biochemical and cell-based assays is essential for a comprehensive cross-reactivity assessment.

Biochemical Assays: A Direct Look at Molecular Interactions

Biochemical assays provide a direct measure of a compound's interaction with a purified protein target, such as an enzyme or receptor.[16]

a) Kinase Profiling Panels:

Given that many small molecule drugs target kinases, screening against a broad panel of kinases is a standard approach.[10][17] The conserved nature of the ATP-binding pocket across the kinome makes cross-reactivity a common challenge.[10]

  • Methodology: Radiometric assays, such as the HotSpot™ platform, directly measure the catalytic activity of kinases.[17][18] Test compounds are incubated with a panel of kinases and the inhibition of substrate phosphorylation is quantified.[17]

  • Data Interpretation: Results are typically expressed as the percentage of remaining kinase activity at a fixed compound concentration. A lower percentage indicates stronger inhibition.

b) Competitive Binding Assays:

These assays determine a compound's ability to displace a known ligand from its target protein.[19] This method is applicable to a wide range of protein classes beyond kinases.

  • Methodology: A target protein, a labeled ligand (e.g., radiolabeled or fluorescent), and the test compound are incubated together. The amount of displaced labeled ligand is measured, reflecting the test compound's binding affinity.[19]

  • Data Interpretation: The data is used to calculate the inhibitor constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.[20]

Table 1: Hypothetical Biochemical Screening Data for Derivatives

DerivativeTarget Enzyme IC50 (nM)Off-Target Kinase A (% Inhibition @ 1µM)Off-Target Receptor B Ki (nM)
Compound X-11585>10,000
Compound X-22545850
Compound X-3812>10,000
Parent Compound50605,000

IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant.

Cell-Based Assays: Assessing Functional Consequences in a Biological Context

Cell-based assays are crucial for understanding how a compound affects cellular signaling and function, providing a more physiologically relevant context than biochemical assays.[21][22][23][24]

a) Reporter Gene Assays:

These assays are used to measure the effect of a compound on the transcription of a specific gene, which is often downstream of a particular signaling pathway.[22]

  • Methodology: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest. The activity of the reporter protein is measured as an indicator of pathway activation or inhibition.

  • Causality: This approach directly links target engagement to a functional cellular response, providing mechanistic insights.

b) Phenotypic Screening:

Phenotypic assays assess the overall effect of a compound on cell behavior, such as viability, proliferation, or morphology, without a preconceived target.[16]

  • Methodology: A panel of different cell lines is treated with the test compounds, and changes in cellular phenotypes are monitored using high-content imaging or other readouts.[22]

  • Advantage: This unbiased approach can uncover unexpected off-target effects or novel therapeutic applications.[1]

c) Thermal Shift Assays (Cellular):

This technique measures the stabilization of a target protein by a ligand in a cellular environment, confirming target engagement.

  • Methodology: Cells are treated with the test compound, and then subjected to a temperature gradient. The temperature at which the target protein denatures and aggregates is measured. Ligand binding increases the thermal stability of the protein.

  • Significance: This provides evidence of direct interaction between the compound and its target within the complex milieu of the cell.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Kinase Inhibition Assay (Radiometric)
  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and [γ-³³P]ATP.

  • Incubation: Add the test compound or vehicle control (DMSO) to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Cross-Reactivity Workflow

A systematic approach is crucial for efficiently evaluating the cross-reactivity of a library of derivatives.

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Cellular Validation cluster_3 Data Analysis & Prioritization Primary Target Assay Primary Target Assay Dose-Response Assays Dose-Response Assays Primary Target Assay->Dose-Response Assays Active Compounds Broad Kinase Panel Broad Kinase Panel Broad Kinase Panel->Dose-Response Assays Hits Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Cellular Target Engagement Cellular Target Engagement Orthogonal Assays->Cellular Target Engagement Phenotypic Assays Phenotypic Assays Cellular Target Engagement->Phenotypic Assays Selectivity Profiling Selectivity Profiling Phenotypic Assays->Selectivity Profiling Candidate Selection Candidate Selection Selectivity Profiling->Candidate Selection

Caption: A streamlined workflow for assessing cross-reactivity.

Understanding Inhibition Mechanisms

For hits identified in screening, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) as this can have significant implications for in vivo efficacy.[20][25]

Inhibition_Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive Enzyme Enzyme (E) ES Enzyme-Substrate (ES) Enzyme->ES + S EI Enzyme-Inhibitor (EI) Enzyme->EI + I Substrate Substrate (S) Inhibitor Inhibitor (I) Inhibitor->EI ESI Enzyme-Substrate-Inhibitor (ESI) Inhibitor->ESI ES->Enzyme - S ES->ESI + I Product Product (P) ES->Product -> E + P EI->Enzyme - I ESI->ES - I

Caption: Competitive vs. Non-competitive Inhibition.

In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing substrate binding.[26][27] In non-competitive inhibition, the inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity without blocking substrate binding.[25]

Conclusion

A systematic and multi-pronged approach to cross-reactivity profiling is indispensable in the development of derivatives of "this compound." By combining robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity and potential off-target effects. This knowledge is critical for mitigating risks, identifying new therapeutic opportunities, and ultimately selecting the most promising drug candidates for further development. The careful design and interpretation of these studies, grounded in a solid understanding of the underlying biochemical and cellular mechanisms, will pave the way for the successful translation of these novel chemical entities into safe and effective therapies.

References

  • Benchchem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
  • Propath. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.
  • AnaPath Services. Tissue Cross-Reactivity Study and its Applications. 2019-02-26.
  • ResearchGate. (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. 2025-08-06.
  • Oncolines B.V. Cell-Based Functional Assays. 2024-10-16.
  • Precision For Medicine. Whitepaper: Tissue Cross-Reactivity.
  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies.
  • Huang X. Equilibrium competition binding assay: inhibition mechanism from a single dose response. J Theor Biol. 2003;225(4):485-93.
  • HistoTox Labs. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). 2021-12-19.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
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  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. 2024-05-02.
  • ScienceDaily. 'Off target' metabolic effects of anti-inflammatory drugs used for autoimmune disorders needs better treatment strategy. 2022-01-18.
  • Anastassiadis T, Deacon SW, Devarajan K, Ma H, Peterson JR. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. 2012.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024-07-02.
  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • PreScouter. Novel anti-inflammatory drugs: Viable strategies to end the dry spell.
  • National Institutes of Health. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
  • University of Leeds. Enzyme inhibitors.
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  • News-Medical.Net. Novel anti-inflammatory drug target identified by CRISPR. 2021-12-01.
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  • ResearchGate. (PDF) Novel Targets for Antiinflammatory and Antiarthritic Agents. 2025-08-05.
  • Allfluoro pharmaceutical co .ltd. 4-(Difluoromethoxy)-3-fluorophenylacetic acid,1261851-55-1.
  • ResearchGate. (PDF) Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. 2025-08-10.
  • Biosynth. 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid | 1261851-55-1 | LAC85155.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • LookChem. CAS 1261503-17-6 | this compound supply.
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  • ChemSigma. 1261503-17-6 this compound.
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  • Fluorochem. 4-Difluoromethoxy-3-fluorophenylacetic acid.
  • ResearchGate. Fluorolactonization of Norbornenecarboxylic Acids and Their Methyl Esters with F-TEDA-BF4 and XeF2. 2025-08-07.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester (CAS No. 1261503-17-6), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols for halogenated organic compounds, synthesizing technical data with practical, field-tested experience.

Compound Profile and Hazard Assessment: Understanding the "Why"

Before addressing the "how" of disposal, we must understand the "why" behind the specific handling requirements. The compound's structure—a fluorinated phenylacetic acid ester—informs its hazard profile.

Key Structural Features and Inferred Properties:

  • Halogenation (Difluoromethoxy and Fluoro groups): The presence of fluorine atoms classifies this compound as a halogenated organic. Such compounds require specific disposal routes, as incineration can produce hazardous byproducts like hydrogen fluoride (HF) if not performed under controlled conditions.[1]

  • Ester Group: The methyl ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Aromatic Ring: The phenylacetic acid core is a common scaffold in medicinal chemistry.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar fluorinated phenylacetic acid derivatives are classified as irritants.[2][3][4] Direct contact with skin or eyes is likely to cause irritation or, with prolonged exposure, burns.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Toxicity: While acute toxicity data is limited, it is prudent to treat the compound as harmful if ingested or inhaled.[5]

  • Environmental Hazard: Discharge into the environment must be avoided.[5] Halogenated organic compounds can be persistent and harmful to aquatic life.

Summary of Key Chemical Information
PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 1261503-17-6[6]
Molecular Formula C10H9F3O3[5][6]
Molecular Weight 234.17 g/mol [5]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1]
Hazardous Decomposition Combustion may produce toxic fumes including Carbon Monoxide (CO), Carbon Dioxide (CO2), and Hydrogen Fluoride (HF).[1][3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not a single action but a systematic process. This workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Accumulation cluster_2 Phase 3: Final Disposal A Waste Generation (e.g., residual solid, contaminated consumables) B Segregate as HALOGENATED ORGANIC WASTE A->B Immediate Action C Select Appropriate Waste Container (HDPE or Glass, Ventable Cap) B->C D Label Container: 'HAZARDOUS WASTE' Chemical Name & Structure Date, Hazard Pictograms C->D E Store in Designated Satellite Accumulation Area (SAA) Within Secondary Containment D->E F Keep Container Closed (Except when adding waste) E->F G Container Full or Project Complete? F->G H Arrange for Pickup by Institutional EH&S or Licensed Waste Contractor G->H Yes I Document Waste Transfer (Maintain Records) H->I J Incineration at a Licensed Hazardous Waste Facility H->J

Caption: Decision workflow for the disposal of this compound.

Detailed Protocols

Protocol 1: Personal Protective Equipment (PPE)

Your first line of defense is a physical barrier. Non-negotiable PPE for handling this compound, including its waste, includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, for larger quantities, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required when handling small quantities within a certified chemical fume hood. If a fume hood is unavailable or there is a risk of aerosolization, consult your institution's Environmental Health & Safety (EH&S) department for respirator requirements.

Protocol 2: Waste Segregation and Containerization

The cardinal rule of chemical waste management is segregation at the source.

  • Identify as Halogenated: Due to the presence of fluorine, this compound must be disposed of in a container specifically designated for Halogenated Organic Waste .[5] Never mix it with non-halogenated organic waste, as this complicates the disposal process and significantly increases costs.[1]

  • Container Selection:

    • Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.

    • Ensure the container is clean and dry before adding any waste.

    • Do not use metal containers, as acidic decomposition products could cause corrosion over time.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazard(s) (e.g., "Irritant," "Toxic")

    • The date accumulation begins.

    • The name of the principal investigator or laboratory contact.

Protocol 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray made of a compatible material to contain any potential leaks or spills.

  • Closure: Keep the waste container securely capped at all times, except when you are actively adding waste.[2] This prevents the release of vapors into the laboratory environment.

  • Filling: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Protocol 4: Spill Management

Accidents happen. A prepared response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup debris as "Waste this compound (Spill Debris)" and manage it as halogenated organic waste.

Protocol 5: Final Disposal

The final step is the transfer of waste to trained professionals.

  • Request Pickup: Once the waste container is full or the project generating the waste is complete, arrange for a pickup from your institution's EH&S department or a licensed hazardous waste contractor.

  • Documentation: Complete any required waste manifest or tracking forms provided by EH&S. Accurate record-keeping is a legal requirement.

  • Ultimate Fate: This compound will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method is high-temperature incineration under controlled conditions designed to scrub acidic gases like HF from the exhaust stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5]

Trust Through Verification: Your Role as a Scientist

As a researcher, your responsibility extends to questioning and verifying protocols. This guide is built on established principles, but your institutional policies are the ultimate authority. Always consult your organization's Chemical Hygiene Plan and your EH&S department for specific requirements in your location. By adhering to these rigorous, well-documented procedures, you not only ensure your own safety but also uphold the integrity of your research and the institution you represent.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid.
  • Fluorochem. (n.d.). SAFETY DATA SHEET: 3-(trifluoromethoxy)phenylacetic acid methyl ester.
  • PubMed. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 4-Fluorophenylacetic acid.

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of novel chemical intermediates is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) for 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester (CAS No. 1261503-17-6). Moving beyond a simple checklist, this document explains the causality behind each recommendation, empowering you to work with confidence and safety.

Understanding the Hazard: A Chemist's Perspective

A Safety Data Sheet (SDS) for this compound indicates that it may cause skin, eye, and respiratory irritation.[1] It is crucial to handle this compound as potentially hazardous and to prevent direct contact, inhalation, and ingestion.

The difluoromethoxy group is generally stable, but like many fluorinated organic compounds, it can decompose at high temperatures to release hazardous substances such as hydrogen fluoride (HF).[2] This necessitates careful consideration of not only routine handling but also emergency situations and disposal methods.

Core Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for any manipulation of this compound, regardless of the scale of the operation.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes of liquids or solid particles.
Body Protection Flame-resistant laboratory coatProtects the skin and personal clothing from splashes and spills. Flame-resistant material is a prudent choice when working with organic compounds.
Foot Protection Closed-toe shoesPrevents injury from dropped objects and spills.

Hand Protection: A Critical Barrier

The selection of appropriate gloves is critical due to the risk of dermal absorption and local irritation. Standard nitrile gloves may not offer sufficient protection against halogenated organic compounds.

Recommended Glove Materials:

  • Viton™ (Fluoroelastomer): Viton™ gloves offer excellent resistance to aromatic and chlorinated solvents.[3][4] They are a preferred choice for handling compounds like this compound, especially when prolonged contact or splashing is possible. Studies have shown that Viton™ gloves exhibit no permeation to chlorinated aromatic compounds even after four hours of contact.[4]

  • Butyl Rubber: Butyl rubber gloves provide excellent protection against a wide range of chemicals, including many polar organic compounds. While they may not perform as well as Viton™ against aromatic hydrocarbons, they are a robust alternative.[5]

Glove Selection and Use Protocol:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.

  • Double Gloving: For enhanced protection, particularly when handling larger quantities or for prolonged periods, wearing two pairs of gloves is recommended. An inner nitrile glove can be worn under an outer Viton™ or butyl rubber glove.

  • Prompt Removal and Disposal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.

  • Breakthrough Time: Be aware of the glove manufacturer's specified breakthrough time for the class of chemicals you are working with. This information is crucial for determining the maximum safe duration of use.

GloveSelection caption Glove selection workflow for handling the target compound.

Respiratory Protection: Safeguarding Against Inhalation

Given that this compound can cause respiratory irritation and may be handled as a powder or aerosol, respiratory protection is essential, particularly when working outside of a certified chemical fume hood.

Determining the Appropriate Level of Protection:

Since no specific Occupational Exposure Limit (OEL) has been established for this compound, a conservative approach is necessary. We can use a surrogate compound to estimate the required level of respiratory protection. Methyl phenylacetate (CAS 101-41-7) is a reasonable, structurally related surrogate for which safety data is available. Although it also lacks a formal OEL, it is classified as a substance that may be harmful if swallowed or in contact with the skin, with a recommendation for ventilation to keep exposure to airborne contaminants below the exposure limit.[6][7] A more conservative surrogate would be 4-Fluorophenylacetic acid (CAS 405-50-5), which is known to cause serious eye and respiratory irritation.[8]

Given the potential for respiratory irritation and the lack of a defined OEL, a respirator with an Assigned Protection Factor (APF) of at least 10 is recommended for any work that could generate dust or aerosols outside of a primary engineering control like a fume hood.

Recommended Respiratory Protection:

  • For operations with a low likelihood of generating dust or aerosols (e.g., weighing small quantities in a ventilated enclosure): A half-mask respirator with P100 (HEPA) filters is appropriate. The APF of a half-mask respirator is 10.

  • For operations with a higher likelihood of generating dust or aerosols (e.g., milling, blending, or large-scale transfers outside of a fume hood): A full-face respirator with P100 (HEPA) filters should be used. A full-face respirator provides a higher level of protection (APF of 50) and also offers eye protection.

Respirator Program:

All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance, fit testing, and training on the proper use, maintenance, and limitations of the equipment.

Operational Plan: Safe Handling Procedures

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the potential for exposure.

  • Engineering Controls: Use of a chemical fume hood is the primary engineering control to reduce inhalation exposure. For procedures that may generate static electricity, use appropriate grounding techniques.

  • Personal Protective Equipment (PPE) Donning: Before entering the designated area, don the required PPE in the following order: lab coat, inner gloves, respirator (if required), eye and face protection, and outer gloves.

  • Handling: Handle the compound with care to avoid generating dust. Use tools and techniques that minimize aerosolization.

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • PPE Doffing: Remove PPE in a manner that prevents self-contamination. The general sequence is: outer gloves, face shield, lab coat, goggles, inner gloves, and respirator (if worn). Wash hands thoroughly after removing all PPE.

Disposal Plan: Responsible Waste Management

Due to its halogenated nature, this compound and any materials contaminated with it must be disposed of as hazardous waste. Landfilling of halogenated organic compounds is generally prohibited.[9]

Recommended Disposal Method:

  • High-Temperature Incineration: This is the preferred method for the destruction of halogenated organic compounds.[10] Incineration at temperatures typically above 1000°C with a sufficient residence time can effectively break the strong carbon-fluorine bonds, mineralizing the fluorine to prevent the formation of persistent and toxic byproducts.[10][11]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing papers, absorbent pads) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company with the capability for high-temperature incineration of halogenated organic compounds.

DisposalWorkflow caption Waste disposal workflow for the target compound.

By adhering to these detailed guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their valuable research.

References

  • Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. PubMed Central. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. EPA. [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. [Link]

  • Emissions from incineration of fluoropolymer materials. NILU. [Link]

  • Per- and polyfluorinated substances in waste incinerator flue gases. RIVM. [Link]

  • Chemical Resistance Guide. Environment, Health and Safety - University of California, Berkeley. [Link]

  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. PubMed. [Link]

  • Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment. PMC - NIH. [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. [Link]

  • GLOVE SELECTION CHART. University of Pittsburgh. [Link]

  • Chemical Resistance Chart. University of California, Santa Cruz. [Link]

  • CHEMICAL GLOVE RESISTANCE GUIDE. Ansell. [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. ResearchGate. [Link]

  • Glove selection chart. Spring Environmental. [Link]

  • Chemical Compatibility Guide for Gloves. Skagit County. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. [Link]

  • EPA's Updated Guidance on Destruction and Disposal of PFAS. Montrose Environmental Group. [Link]

  • Safe Handling of Hazardous Drugs. Duke Safety. [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. JD Supra. [Link]

  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. [Link]

  • U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. ALL4. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of California, Berkeley. [Link]

  • Chemicals. MIT EHS. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.